3-Nitrobenzene-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKWFDPEASWKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901759 | |
| Record name | 3-Nitro-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-98-1 | |
| Record name | 3-Nitrocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6665-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance and Challenge of 3-Nitrocatechol
An In-depth Technical Guide to the Synthesis of 3-Nitrobenzene-1,2-diol from Catechol
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound, commonly known as 3-nitrocatechol. We will delve into the core chemical principles, present detailed synthetic protocols, and discuss the critical aspects of purification and characterization. The focus is on providing not just a methodology, but a deep understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.
This compound (3-nitrocatechol) is an important organic compound featuring a catechol (1,2-dihydroxybenzene) core with a nitro group at the 3-position.[1] Its structure lends it significant biological activity, most notably as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme critical in the metabolism of catecholamine neurotransmitters like dopamine.[1][2] This inhibitory action makes 3-nitrocatechol and its derivatives valuable targets in medicinal chemistry, particularly for research into neurodegenerative conditions such as Parkinson's disease.[1][2] It also serves as a versatile intermediate for the synthesis of other complex molecules, including serotonin 5HT1A antagonists.[3][4]
The primary synthetic challenge in producing 3-nitrocatechol lies in the regioselectivity of the electrophilic nitration of catechol. The two hydroxyl groups on the catechol ring are strongly activating and direct incoming electrophiles to the ortho and para positions.[5] This inherent reactivity leads to the formation of a mixture of isomeric products, primarily 3-nitrocatechol (ortho) and 4-nitrocatechol (para), necessitating robust methods for their separation.
Part 1: Theoretical Foundation: The Mechanism of Catechol Nitration
The nitration of catechol is a classic example of electrophilic aromatic substitution. The reaction is typically initiated by a nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich benzene ring of catechol acts as a nucleophile, attacking the nitronium ion.
The two hydroxyl (-OH) groups are powerful activating groups, donating electron density into the aromatic ring through resonance. This increases the ring's nucleophilicity and directs the electrophilic attack to the positions ortho and para to the hydroxyl groups. In the case of catechol, the positions C3 and C6 are ortho to one hydroxyl group and meta to the other, while positions C4 and C5 are para to one and ortho to the other. This results in the preferential formation of 3-nitrocatechol and 4-nitrocatechol.
Caption: Mechanism of Catechol Nitration.
Part 2: Synthetic Methodology: Direct Nitration and Isomer Separation
The most straightforward method for synthesizing 3-nitrocatechol is the direct nitration of catechol, followed by the separation of the resulting isomers.[1][6] This approach requires careful control of reaction conditions to minimize oxidation and side-product formation.
Experimental Protocol: Direct Nitration of Catechol[6]
This protocol is adapted from established laboratory procedures.[6]
Materials & Reagents:
-
Catechol (C₆H₆O₂)
-
Concentrated Nitric Acid (HNO₃, d=1.52)
-
Diethyl Ether (anhydrous)
-
Petroleum Ether (b.p. 60-80°C)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.5 g of catechol in 125 mL of anhydrous diethyl ether. The use of ether helps to moderate the reaction and keep the system cool.
-
Nitrating Agent Addition: While stirring the solution at room temperature, slowly add 1.0 mL of concentrated nitric acid dropwise using a dropping funnel. The slow addition is critical to control the exothermic nature of the reaction and prevent over-nitration or oxidation.
-
Reaction: Continue stirring the mixture overnight at room temperature to ensure the reaction goes to completion.
-
Workup - Aqueous Wash: Transfer the reaction mixture to a separatory funnel and wash it with an equal volume of deionized water to remove any remaining acid and water-soluble impurities. Separate the ether layer.
-
Solvent Removal: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator. The result is a residue containing a mixture of 3-nitrocatechol and 4-nitrocatechol.
-
Isomer Separation: Add boiling petroleum ether to the residue. 4-nitrocatechol is largely insoluble in this non-polar solvent and can be isolated by hot filtration.
-
Product Isolation: The filtrate contains the desired 3-nitrocatechol. Concentrate the filtrate in vacuo. Upon cooling, the 3-nitrocatechol will crystallize. Filter the crystals to obtain the purified product. A yield of approximately 24% can be expected.[6]
Causality and Experimental Insights:
-
Choice of Nitrating Agent: While mixtures of nitric and sulfuric acid are common, using concentrated nitric acid alone in a less polar solvent like ether provides a milder nitrating system, reducing the risk of oxidizing the sensitive catechol substrate.[7]
-
Isomer Separation Logic: The key to this synthesis is the purification step. The separation relies on the difference in polarity between the two isomers. 4-nitrocatechol, with its more symmetrical structure, is less soluble in non-polar solvents like petroleum ether compared to the less symmetrical 3-nitrocatechol.
Alternative Nitrating Systems
To address the hazards and potential for oxidation associated with concentrated acids, researchers have explored milder and more selective nitrating agents. One such approach involves using bismuth nitrate supported on montmorillonite clay (KSF) in a solvent like dichloromethane.[7][8] This heterogeneous system can offer advantages such as improved yields, shorter reaction times, and simpler workups under reflux conditions, representing a greener alternative to classical methods.[7]
Caption: Workflow for Direct Nitration and Isomer Separation.
Part 3: Product Characterization
Confirming the identity and purity of the final product is a critical step. A combination of physical and spectroscopic methods should be employed.
| Parameter | Expected Value/Observation | Reference |
| Chemical Formula | C₆H₅NO₄ | [1] |
| Molecular Weight | 155.11 g/mol | [1] |
| Appearance | Crystalline solid | [6] |
| Melting Point | 82-85 °C | [6] |
| IUPAC Name | This compound | [9] |
| Synonyms | 3-Nitrocatechol, 3-Nitro-pyrocatechol | [1] |
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Key peaks would include strong O-H stretching from the hydroxyl groups (~3200-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and characteristic asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the three aromatic protons, with coupling patterns and chemical shifts indicative of the 1,2,3-trisubstituted ring system. ¹³C NMR would show six distinct signals for the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 155.11.
Part 4: Safety and Handling
Chemical safety is paramount. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Catechol: Toxic and corrosive. It can be harmful if inhaled, swallowed, or absorbed through the skin, and may cause severe eye and skin irritation or burns.[10][11][12] Handle with extreme caution.
-
Concentrated Nitric Acid: Highly corrosive and a strong oxidizing agent. Contact with skin and eyes can cause severe burns. Inhalation of vapors can damage the respiratory tract.
-
Nitrocatechols: These compounds should be handled with care as they are known to be irritants.[13]
-
Solvents: Diethyl ether and petroleum ether are highly flammable. Ensure there are no ignition sources nearby.
Recommended PPE:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A flame-resistant laboratory coat.
Conclusion
The synthesis of this compound from catechol is an accessible yet instructive process for chemists in research and development. Success hinges on the careful control of the nitration reaction to prevent unwanted side reactions and, most importantly, on the effective separation of the 3-nitro and 4-nitro isomers based on their differential solubilities. While direct nitration with nitric acid is a standard method, the exploration of milder, solid-phase catalysts points toward more sustainable and potentially more efficient synthetic routes for the future.
References
- 1. Buy this compound | 6665-98-1 [smolecule.com]
- 2. 3-Nitro-benzene-1,2-diol | 6665-98-1 | FN150029 [biosynth.com]
- 3. 3-Nitrocatechol | 6665-98-1 [chemicalbook.com]
- 4. Cas 6665-98-1,3-Nitrocatechol | lookchem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. ijnc.ir [ijnc.ir]
- 8. Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite [ijnc.ir]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. extrasynthese.com [extrasynthese.com]
- 13. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to 3-Nitrobenzene-1,2-diol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Nitrobenzene-1,2-diol (also known as 3-nitrocatechol), a pivotal chemical intermediate in the fine chemical and pharmaceutical industries. We delve into its core chemical and physical properties, explore detailed synthesis protocols with mechanistic insights, and discuss its significant applications, particularly in the realm of drug development. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven insights to support laboratory and research endeavors.
Introduction: The Significance of a Versatile Building Block
This compound (CAS No. 6665-98-1) is an organic compound featuring a catechol (1,2-dihydroxybenzene) scaffold substituted with a nitro group at the 3-position.[1][2][3] This specific arrangement of functional groups—two adjacent hydroxyl groups and a potent electron-withdrawing nitro group—imparts a unique electronic character and chemical reactivity to the molecule.[2] While chemical synthesis of 3-substituted catechols can be complex due to challenges in regioselectivity, this compound remains an essential precursor for a range of high-value molecules.[4]
Its importance is particularly pronounced in medicinal chemistry, where it serves as a key starting material for synthesizing compounds targeting the central nervous system.[1] Notably, it is a building block for serotonin 5HT1A antagonists, which are crucial for developing drugs to manage conditions like anxiety and depression.[1] Furthermore, its potential to inhibit key enzymes such as neuronal nitric oxide synthase (nNOS) and Catechol-O-methyltransferase (COMT) positions it as a valuable scaffold for designing therapeutics for neurological disorders, including Parkinson's disease.[1][2][5] This guide aims to consolidate the critical technical information required to effectively work with and leverage this important molecule.
Chemical Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized below. Understanding these properties is the first step in designing experiments, from synthesis and purification to formulation and biological assays.
Structure:

Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6665-98-1 | [1][5] |
| Molecular Formula | C₆H₅NO₄ | [1][6] |
| Molecular Weight | 155.11 g/mol | [1][2] |
| Appearance | Dark Yellow to Very Dark Yellow Solid | [5] |
| Melting Point | 156 °C | [5][6] |
| Boiling Point | ~278.9 °C (rough estimate) | [1][5] |
| Water Solubility | 14.88 g/L (at 20.5 °C) | [1][3] |
| pKa | 6.90 ± 0.24 (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Methanol | [2][5] |
Synthesis and Mechanistic Considerations
The direct nitration of catechol is a common route to this compound, though it often yields a mixture of isomers, primarily 3- and 4-nitrocatechol. The regioselectivity is highly dependent on reaction conditions. The hydroxyl groups are activating, ortho-, para-directing groups, while the nitro group is a deactivating, meta-directing group. The challenge lies in controlling the position of the first nitration.
Electrophilic Nitration Mechanism
The nitration of catechol proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), typically generated from nitric acid, acts as the electrophile. The electron-rich catechol ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a Wheland intermediate).[7][8][9] Subsequent loss of a proton restores the aromaticity of the ring, yielding the nitrocatechol product. The two hydroxyl groups strongly activate the ring, making the reaction rapid and potentially leading to multiple nitrations or oxidation if not carefully controlled.
Laboratory-Scale Synthesis Protocol
The following protocol is adapted from established methods for the controlled mono-nitration of catechol.[10]
Objective: To synthesize this compound from catechol.
Materials:
-
Catechol (2.5 g)
-
Diethyl ether (125 mL)
-
Concentrated Nitric Acid (d=1.52, 1.0 mL)
-
Petroleum ether (b.p. 60-80 °C)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2.5 g of catechol in 125 mL of diethyl ether. Place the flask in an ice bath and begin stirring.
-
Causality: Diethyl ether is used as the solvent due to its relative inertness and ability to dissolve catechol. The low temperature helps to control the reaction rate and minimize the formation of undesired byproducts and the 4-nitro isomer.
-
-
Addition of Nitrating Agent: Slowly and dropwise, add 1.0 mL of concentrated nitric acid to the stirring catechol solution.
-
Causality: A slow, controlled addition is critical to prevent a rapid, exothermic reaction and to favor mono-nitration over di-nitration or oxidation of the sensitive catechol ring.
-
-
Reaction Progression: Remove the ice bath and allow the solution to stir overnight at room temperature.
-
Causality: Allowing the reaction to proceed overnight ensures maximum conversion of the starting material.
-
-
Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel and wash it with deionized water (2 x 50 mL) to remove any remaining acid and water-soluble impurities.
-
Causality: This aqueous wash is a crucial purification step.
-
-
Solvent Removal: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator. This will yield a residue containing a mixture of 3- and 4-nitrocatechol.
-
Purification by Selective Solubilization: Add boiling petroleum ether (b.p. 60-80 °C) to the residue. The 4-nitrocatechol isomer is largely insoluble and can be removed by hot filtration.
-
Causality: This step leverages the differential solubility of the two isomers in petroleum ether for separation.
-
-
Isolation of 3-Nitrocatechol: Allow the filtrate (containing the desired 3-nitrocatechol) to cool. The product will crystallize out of the solution.
-
Final Product Collection: Collect the crystals by vacuum filtration. A typical yield is around 24%.[10]
-
Self-Validation: The identity and purity of the final product must be confirmed. Obtain a melting point (expected: ~156 °C) and characterize using NMR and IR spectroscopy.[5][6]
Synthesis and Purification Workflow Diagram
Chemical Reactivity and Applications
The reactivity of this compound is governed by its three functional groups.
-
Hydroxyl Groups: These groups are acidic and can be deprotonated to form phenoxides. They are nucleophilic and can undergo O-alkylation or O-acylation. They also direct further electrophilic substitution to the 4- and 6-positions.
-
Nitro Group: This powerful electron-withdrawing group deactivates the ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution. Critically, the nitro group can be readily reduced to an amino group (-NH₂), which is a cornerstone transformation for building more complex molecules. This reduction opens up a vast array of subsequent chemical reactions, such as diazotization and amide bond formation.
Key Transformations and Reactivity Map
Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical intermediate.[1]
-
Inhibitor of Catechol-O-methyltransferase (COMT): COMT is an enzyme that degrades catecholamines, including the neurotransmitter dopamine.[2] Inhibitors of COMT are used in the treatment of Parkinson's disease to prevent the breakdown of levodopa, allowing more of it to reach the brain. The nitrocatechol moiety is a key pharmacophore found in the licensed COMT inhibitor drug, Entacapone.[11] The structural similarity of this compound makes it a valuable starting point for the synthesis of novel COMT inhibitors.
-
Precursor for Serotonin 5HT1A Antagonists: The serotonin 5HT1A receptor is implicated in mood and anxiety disorders. This compound serves as a key building block in the multi-step synthesis of antagonists for this receptor.[1] The typical synthetic strategy involves reduction of the nitro group to an amine, followed by elaboration into more complex heterocyclic structures.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Overproduction of nitric oxide by nNOS is linked to various neurological disorders. This compound has been identified as a possible inhibitor of this enzyme, making it a lead compound for research into new therapies for neurodegenerative diseases.[1][5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A multi-technique approach is standard practice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the three adjacent protons on the ring, and the chemical shifts will be influenced by the hydroxyl and nitro substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expect to see strong, broad absorptions for the O-H stretches of the hydroxyl groups (around 3200-3500 cm⁻¹) and characteristic strong absorptions for the asymmetric and symmetric N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (155.11 g/mol ).[1] Techniques like electrospray ionization (ESI) can be used to observe the molecular ion.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for determining the purity of the compound. A reversed-phase method can separate this compound from starting materials, byproducts, and its 4-nitro isomer.
Safety and Handling
This compound is classified as an irritant and is harmful if ingested or absorbed through the skin.[5] It is imperative to handle this compound with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat and sources of ignition.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule of significant strategic value in organic synthesis and drug discovery. Its unique electronic and structural features, stemming from the interplay between the catechol and nitro moieties, make it a versatile precursor for a variety of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for any scientist looking to harness its potential in the development of novel therapeutics and fine chemicals. As with all reactive chemical intermediates, adherence to strict safety protocols is paramount for its successful and safe application in the laboratory.
References
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 6665-98-1 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. 3-Nitrocatechol | 6665-98-1 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3-Nitrobenzene-1,2-diol (CAS: 6665-98-1)
Introduction: Unveiling a Versatile Aromatic Building Block
3-Nitrobenzene-1,2-diol, also known as 3-nitrocatechol, is an organic compound featuring a catechol (1,2-dihydroxybenzene) core substituted with a nitro group at the 3-position.[1][2] This specific arrangement of electron-donating hydroxyl groups and a potent electron-withdrawing nitro group on the aromatic ring imparts a unique profile of reactivity, acidity, and biological activity.[1] While it serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals, its intrinsic biological properties, particularly as an enzyme inhibitor, have established it as a compound of significant interest in medicinal chemistry and biochemical research.[1][3][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, biological significance, and safe handling protocols, grounded in authoritative scientific data.
Section 1: Physicochemical and Spectroscopic Properties
The molecular structure of this compound dictates its physical characteristics and chemical behavior. The presence of two adjacent hydroxyl groups allows for intramolecular hydrogen bonding and chelation with metal ions, while the nitro group significantly increases the acidity of the phenolic protons compared to unsubstituted catechol.[1]
Key Physicochemical Data
A summary of the compound's core properties is presented below. Note that while most physical properties are well-documented, some reported values, such as melting point, show variability in the literature, which may be attributable to sample purity or isomeric differences.
| Property | Value | Source(s) |
| CAS Number | 6665-98-1 | [2][3] |
| Molecular Formula | C₆H₅NO₄ | [1][2] |
| Molecular Weight | 155.11 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Nitrocatechol, 3-Nitropyrocatechol, 1,2-Dihydroxy-3-nitrobenzene | [1][2][3] |
| Appearance | Dark Yellow to Very Dark Yellow Solid | [4] |
| Melting Point | 86 °C | [5] |
| Boiling Point | ~268.6 - 278.9 °C (estimate) | [3][6] |
| Density | ~1.56 - 1.58 g/cm³ (estimate) | [2][6] |
| Water Solubility | 14.88 g/L (at 20.5 °C) | [2] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Methanol | [1][4] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
-
Infrared (IR) Spectroscopy : The gas-phase IR spectrum has been investigated.[2] Key characteristic absorptions include broad peaks in the 3200-3600 cm⁻¹ region corresponding to O-H stretching of the hydroxyl groups, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations are also present. An example of a transmission IR spectrum is available in the SpectraBase database.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are standard techniques used to confirm the substitution pattern of the benzene ring.[2]
-
¹H NMR : The proton spectrum is expected to show three distinct signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the three protons on the substituted ring. The chemical shifts and coupling patterns would be consistent with the 1,2,3-substitution pattern. The two phenolic protons would appear as broad singlets, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR : The carbon spectrum would display six unique signals for the aromatic carbons, with the carbons attached to the hydroxyl and nitro groups showing characteristic downfield shifts.
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass is 155.021858 g/mol .[5]
Section 2: Synthesis and Manufacturing
This compound can be produced through both traditional chemical synthesis and emerging biocatalytic methods. The choice of method depends on factors such as scale, purity requirements, and environmental considerations.
Chemical Synthesis: Direct Nitration of Catechol
The most common laboratory-scale synthesis involves the direct electrophilic nitration of catechol.[1][2] This reaction must be performed under controlled conditions to manage selectivity, as the catechol ring is highly activated and susceptible to over-nitration and oxidation.
Caption: Chemical synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from PrepChem[2])
-
Dissolution: Dissolve 2.5 g of catechol in 125 mL of diethyl ether in a suitable reaction flask equipped with a magnetic stirrer.
-
Nitration: While stirring at room temperature, gradually add 1.0 mL of concentrated nitric acid (d=1.52) to the ethereal solution. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of di-nitrated and oxidation byproducts.
-
Reaction: Continue stirring the solution overnight at room temperature to ensure the reaction proceeds to completion.
-
Quenching & Washing: Transfer the reaction mixture to a separatory funnel and wash with water to remove excess acid and water-soluble impurities.
-
Isolation of Isomers: Evaporate the ether solvent under reduced pressure. Treat the resulting residue with boiling petroleum ether (b.p. 60-80 °C). The major byproduct, 4-nitrocatechol, is insoluble and can be removed by hot filtration. Causality Note: The difference in solubility between the 3-nitro and 4-nitro isomers in petroleum ether is the basis for this separation.
-
Final Product Isolation: Concentrate the filtrate in vacuo. Upon cooling, this compound will crystallize and can be collected by filtration. The reported yield is approximately 24%, with a melting point of 82-85 °C.
Biocatalytic Production
Biocatalysis presents a greener alternative to chemical synthesis, avoiding harsh reagents and potentially improving regioselectivity.[7] Strains of bacteria, such as Pseudomonas putida, have been engineered to convert substrates like 3-nitrophenol into 3-nitrocatechol.[8] This approach is particularly promising for industrial-scale production, although challenges related to product toxicity to the microorganisms must be managed.[7]
Section 3: Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a versatile intermediate for organic synthesis.
Caption: Key chemical reactions of this compound.
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amine group (-NH₂) using standard conditions (e.g., catalytic hydrogenation with H₂ over Pd/C, or using reducing agents like SnCl₂). This yields 3-aminobenzene-1,2-diol, a valuable precursor for synthesizing heterocyclic compounds and other complex molecules.[1]
-
Reactions of the Hydroxyl Groups : The phenolic hydroxyl groups can undergo esterification with carboxylic acids or their derivatives to form esters.[1] They can also act as nucleophiles in Williamson ether synthesis to form ether linkages.
-
Application as a Building Block : Its utility is highlighted in medicinal chemistry, where it serves as a key starting material for the synthesis of serotonin 5HT1A antagonists, which are crucial for developing drugs to treat mood and anxiety disorders.[3][4] It is also an essential building block for certain antihypertensive pharmaceuticals.[7]
Section 4: Biological Activity and Applications
The biological activity of this compound is primarily centered on its ability to mimic the endogenous catechol structure and interact with enzymes that process these substrates.
Pharmacological Profile: COMT Inhibition
The most significant biological activity of this compound is its inhibition of Catechol-O-methyltransferase (COMT).[1][9]
-
Mechanism of Action : COMT is a key enzyme that metabolizes and deactivates catecholamine neurotransmitters, such as dopamine, by transferring a methyl group from the cofactor S-adenosyl-L-methionine (SAM).[1][4] In Parkinson's disease treatment, the drug L-DOPA is administered to boost dopamine levels. However, peripheral COMT rapidly metabolizes L-DOPA, reducing its bioavailability in the brain.[4][9]
-
This compound acts as a competitive inhibitor.[1] It binds to the catechol-binding site of the COMT enzyme, preventing the natural substrate (like L-DOPA or dopamine) from binding. The strong electron-withdrawing nitro group hinders the molecule from being methylated itself, effectively blocking the enzyme's active site.[1] By inhibiting peripheral COMT, compounds based on this scaffold can increase the half-life of L-DOPA, allowing more of it to reach the brain and exert its therapeutic effect.[4][9]
Caption: Inhibition of the COMT enzyme by 3-Nitrocatechol.
Other Potential Applications
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition : It has been identified as a possible inhibitor of nNOS, suggesting potential for developing drugs for neurological disorders associated with excessive nitric oxide production.[3][4]
-
Material Science : The catechol moiety is known for its strong binding to metal and metal oxide surfaces. The stabilizing effect of the nitro group makes nitrocatechols resistant to oxidation, allowing them to be used for creating stable, functional self-assembled monolayers on surfaces like titanium oxide, iron oxide, and gold.[10] These coatings have applications in biosensors, medical device functionalization, and creating anti-fouling surfaces.[10]
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. It is classified as an irritant and is harmful if swallowed.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. |
Source: ChemicalBook[4]
Recommended Handling Procedures
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[12]
-
Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11][12]
-
Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with appropriate particulate filters.[12]
-
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
Storage and Disposal
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][11] Keep away from strong oxidizing agents and bases.[12]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound (CAS: 6665-98-1) is a multifaceted compound whose value extends from its role as a synthetic intermediate to its function as a potent enzyme inhibitor. Its unique chemical structure, born from the interplay of hydroxyl and nitro functional groups, provides a rich platform for chemical modification and biological interaction. For researchers in drug discovery, it represents a validated scaffold for developing COMT inhibitors for neurodegenerative diseases. For material scientists, it offers a robust anchor for surface functionalization. A thorough understanding of its properties, reactivity, and safety, as outlined in this guide, is paramount for harnessing its full potential in scientific research and development.
References
- 1. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 6665-98-1,3-Nitrocatechol | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 3-Nitro-trans-chalcone(24721-24-2) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo effects of new inhibitors of catechol-O-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Methyl-4-nitrocatechol | C7H7NO4 | CID 17969016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 3-Nitrobenzene-1,2-diol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 3-Nitrobenzene-1,2-diol
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, also known as 3-nitrocatechol, is a vital organic compound with applications ranging from the synthesis of pharmaceutical agents, such as serotonin 5HT1A antagonists, to its role as an inhibitor of enzymes like catechol-O-methyltransferase (COMT).[1][2] Its utility in drug development and biochemical research necessitates unambiguous structural confirmation and purity assessment. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the principles, experimental methodologies, and detailed interpretation of the spectral data, offering field-proven insights for researchers and scientists.
Molecular Structure and Spectroscopic Principles
The structural integrity of this compound is the foundation of its chemical reactivity and biological activity. The molecule consists of a benzene ring substituted with two adjacent hydroxyl (-OH) groups (a catechol moiety) and a nitro (-NO2) group. This specific arrangement of functional groups creates a unique electronic environment, which is reflected in its spectroscopic signatures.
-
NMR Spectroscopy elucidates the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei.
-
IR Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and provides structural clues through controlled fragmentation of the molecule.
Below is the chemical structure with IUPAC numbering, which will be referenced in the NMR analysis.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The asymmetry of this compound results in a distinct signal for each proton and carbon atom in the molecule.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar analyte and its residual water peak does not typically obscure the aromatic region. Furthermore, the acidic hydroxyl protons are often observable as broad singlets in DMSO-d₆.
Experimental Protocol (Typical):
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm).
Data Interpretation: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and two signals for the hydroxyl protons.
-
Aromatic Protons (H4, H5, H6): The electron-withdrawing nitro group strongly deshields adjacent protons, shifting them downfield. The hydroxyl groups are activating and shielding, but the net effect in nitro-substituted phenols is complex. Based on known substituent effects, the proton H4, situated between the nitro and a hydroxyl group (in effect), and H6, ortho to a hydroxyl group, will be significantly affected. H5 is expected to be the most upfield of the aromatic protons. The coupling patterns (J-coupling) are diagnostic:
-
H6: Appears as a doublet of doublets (dd) due to ortho coupling with H5 and meta coupling with H4.
-
H5: Appears as a triplet or doublet of doublets (t or dd) due to ortho coupling with H6 and H4.
-
H4: Appears as a doublet of doublets (dd) due to ortho coupling with H5 and meta coupling with H6.
-
-
Hydroxyl Protons (-OH): These protons typically appear as two distinct, broad singlets at a downfield position (often >9 ppm in DMSO-d₆). Their chemical shift can be concentration and temperature-dependent.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H6 | ~7.1 - 7.3 | dd | J_ortho ≈ 8, J_meta ≈ 2 |
| H5 | ~6.9 - 7.1 | t or dd | J_ortho ≈ 8 |
| H4 | ~7.4 - 7.6 | dd | J_ortho ≈ 8, J_meta ≈ 2 |
| 1-OH | >9.0 | br s | - |
| 2-OH | >9.0 | br s | - |
Note: These are predicted values based on substituent effects in related compounds like nitrobenzene and catechol.[3]
¹³C NMR Spectroscopy
Data Interpretation: Due to the molecule's lack of symmetry, six unique signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the substituents.
-
Carbons Bearing Substituents (C1, C2, C3): These are known as ipso-carbons. C3, attached to the electron-withdrawing nitro group, is expected to be significantly deshielded. C1 and C2, attached to the electron-donating hydroxyl groups, will also have their shifts influenced, typically appearing downfield in the 140-150 ppm range.
-
Unsubstituted Carbons (C4, C5, C6): These carbons will appear in the typical aromatic region (110-130 ppm). Their specific shifts depend on their position relative to the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Shift (ppm) | Rationale |
|---|---|---|
| C1 | 145 - 150 | Attached to -OH |
| C2 | 142 - 147 | Attached to -OH |
| C3 | 138 - 142 | Attached to -NO₂ |
| C4 | 120 - 125 | Ortho to -NO₂ |
| C5 | 115 - 120 | Para to -NO₂ |
| C6 | 118 - 123 | Ortho to -OH |
Note: Predicted values are based on data for nitrobenzene and related phenols.[3][4]
Infrared (IR) Spectroscopy
Principle and Protocol: IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb IR radiation at characteristic frequencies, revealing the presence of functional groups.
Experimental Protocol (KBr Pellet Method):
-
Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation: The IR spectrum provides clear evidence for the key functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |
| ~3050 | C-H stretch | Aromatic C-H |
| 1550 - 1475 (strong) | N-O asymmetric stretch | Nitro (-NO₂) |
| 1360 - 1290 (strong) | N-O symmetric stretch | Nitro (-NO₂) |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Phenolic C-O |
The most diagnostic signals are the strong, sharp absorptions for the nitro group's asymmetric and symmetric stretches[5] and the broad, intense band for the hydroxyl groups' O-H stretching.
Mass Spectrometry (MS)
Principle and Protocol: Mass spectrometry provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule upon ionization. For this type of compound, Electron Ionization (EI) is a common and effective method.
Experimental Protocol (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Heat the probe to volatilize the sample into the ion source.
-
Bombard the gaseous molecules with a high-energy electron beam (~70 eV) to cause ionization and fragmentation.
-
Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).
-
Detect the ions to generate the mass spectrum.
Data Interpretation: The molecular formula C₆H₅NO₄ gives a molecular weight of 155.11 g/mol .[2]
-
Molecular Ion (M⁺•): The spectrum should show a clear molecular ion peak at m/z = 155.
-
Fragmentation Pattern: Nitroaromatic compounds undergo characteristic fragmentation. The presence of hydroxyl groups adds further pathways. Key expected fragments include:
-
[M - NO]⁺ (m/z 125): Loss of a nitric oxide radical.
-
[M - NO₂]⁺ (m/z 109): Loss of a nitro radical, a very common pathway for nitroaromatics.[6]
-
[M - H₂O]⁺• (m/z 137): Loss of water, possibly from the two hydroxyl groups.
-
[M - NO₂ - CO]⁺ (m/z 81): Subsequent loss of carbon monoxide from the phenoxide ion, a characteristic fragmentation of phenols.
-
Caption: A primary fragmentation pathway for this compound in EI-MS.
Safety and Handling
As a nitro-substituted aromatic compound, this compound requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] It can cause serious eye irritation.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy provides unequivocal evidence of the key hydroxyl and nitro functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic data set serves as a reliable fingerprint for the identification and quality control of this compound in research and drug development settings.
References
- 1. 3-Nitrocatechol | 6665-98-1 [chemicalbook.com]
- 2. 3-Nitro-benzene-1,2-diol | 6665-98-1 | FN150029 [biosynth.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nitrobenzene(98-95-3) 13C NMR [m.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Benzene, nitro- [webbook.nist.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Solubility Profile of 3-Nitrobenzene-1,2-diol: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of 3-Nitrobenzene-1,2-diol (also known as 3-nitrocatechol) in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, explores the theoretical underpinnings of its solubility, presents available solubility data, and offers detailed experimental protocols for solubility determination.
Introduction to this compound
This compound is a nitroaromatic compound with the chemical formula C₆H₅NO₄.[1][2][3][4][5] It is a derivative of catechol and possesses a molecular weight of 155.11 g/mol .[1][2][3][4] The presence of two hydroxyl (-OH) groups and a nitro (-NO₂) group on the benzene ring imparts unique chemical and physical properties to the molecule, making it a subject of interest in various research and development fields.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₅NO₄ | [1][2][3][4][5] |
| Molecular Weight | 155.11 g/mol | [1][2][3][4] |
| Melting Point | 86-88 °C or 156 °C (conflicting data) | [2][3] |
| Boiling Point (estimated) | 268.6 ± 25.0 °C | [3] |
| Water Solubility | 14.88 g/L (at 20.5 °C) | [1][2][3] |
Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.
The molecular structure of this compound, featuring both polar hydroxyl groups capable of hydrogen bonding and a less polar nitro-aromatic ring, suggests a nuanced solubility profile. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor.
The overall solubility in a particular organic solvent will depend on the balance of these interactions. Solvents that can effectively solvate both the polar and nonpolar regions of the molecule are likely to be good solvents.
Solubility of this compound in Organic Solvents
Qualitative Solubility:
Sources indicate that this compound exhibits "moderate" to "slight" solubility in several common organic solvents.
-
Chloroform: Slightly to moderately soluble[2]
-
Dichloromethane: Slightly to moderately soluble[2]
-
Dimethyl Sulfoxide (DMSO): Slightly to moderately soluble[2]
-
Methanol: Slightly to moderately soluble[2]
Quantitative Solubility Data:
The most reliable quantitative data found is for its solubility in water.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20.5 | 14.88 |
Comparative Solubility of Related Nitroaromatic Compounds
To provide a broader context for the solubility of this compound, it is useful to examine the solubility of structurally similar compounds. The following tables present solubility data for 2,4-dinitrophenol and 4-nitrophenol in various organic solvents. This comparative data can offer valuable insights into the potential solubility of this compound in these solvents.
Solubility of 2,4-Dinitrophenol
| Solvent | Solubility Description |
| Alcohols | Significantly more soluble than in water |
| Acetone | Significantly more soluble than in water |
| Chloroform | Significantly more soluble than in water |
| Benzene | Soluble |
| Ether | Soluble |
Solubility of 4-Nitrophenol
| Solvent | Solubility Description |
| Ethanol | Freely soluble |
| Ether | Freely soluble |
| Chloroform | Freely soluble |
| Acetone | Very soluble |
The data for these related compounds suggests that polar aprotic solvents like acetone and polar protic solvents like ethanol are effective at dissolving nitro-substituted phenols. This aligns with the qualitative observations for this compound.
Experimental Determination of Solubility
For researchers requiring precise solubility data for their specific applications, experimental determination is necessary. A common and straightforward method is the isothermal shake-flask method.
Workflow for Isothermal Shake-Flask Solubility Determination
Caption: Isothermal shake-flask method workflow for determining solubility.
Detailed Protocol for Isothermal Shake-Flask Method
Materials:
-
This compound (solid)
-
Organic solvent of interest
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid ensures that the solution reaches saturation.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature.
-
Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
After the equilibration period, turn off the shaker and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the aliquot into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., measure the absorbance at the λmax for UV-Vis spectroscopy or determine the peak area for HPLC).
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent once equilibrium is established.
-
Multiple Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Calibration Curve: A robust calibration curve with a high correlation coefficient (R² > 0.99) is essential for accurate quantification.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in organic solvents.
Solvent Polarity
The "like dissolves like" principle is paramount. The presence of both polar hydroxyl groups and a less polar nitro-aromatic ring means that solvents with intermediate polarity or those capable of both hydrogen bonding and nonpolar interactions are likely to be effective.
Hydrogen Bonding
The ability of the two hydroxyl groups to form hydrogen bonds with solvent molecules is a critical factor. Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, leading to strong interactions. Aprotic polar solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors.
Temperature
For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid. However, the extent of this effect will vary depending on the specific solute-solvent system.
Molecular Interactions Influencing Solubility
Caption: Key molecular interactions governing the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While comprehensive quantitative data remains limited, a theoretical understanding of its molecular structure allows for rational solvent selection. The compound exhibits moderate solubility in common polar organic solvents such as methanol and DMSO. For precise quantitative data, the isothermal shake-flask method provides a reliable and robust experimental approach. Further research to generate a comprehensive database of its solubility in a wider range of organic solvents would be highly beneficial to the scientific community.
References
An In-depth Technical Guide to Nitrocatechol Compounds: From Discovery to Therapeutic Application
Introduction
Nitrocatechol compounds, a class of organic molecules characterized by a catechol (1,2-dihydroxybenzene) ring substituted with a nitro group, have emerged from relative obscurity to become a cornerstone in the development of treatments for neurodegenerative diseases, most notably Parkinson's disease.[1][2] Their journey from simple laboratory curiosities to life-changing pharmaceuticals is a compelling narrative of scientific inquiry, structure-activity relationship studies, and the relentless pursuit of therapeutic innovation. This guide provides a comprehensive overview of the discovery, history, and scientific evolution of nitrocatechol compounds, tailored for researchers, scientists, and drug development professionals.
The Genesis of Nitrocatechol Chemistry: Early Synthesis and Characterization
The history of nitrocatechol compounds begins with the fundamental chemical reaction of nitration of catechol. Early synthetic methods were often straightforward, involving the direct nitration of catechol using nitric acid, often in an ether solution.[3] This reaction typically yields a mixture of isomers, primarily 3-nitrocatechol and 4-nitrocatechol, necessitating purification steps to isolate the desired compound.[3]
Key Early Synthetic Approaches:
-
Direct Nitration: The simplest method involves the gradual addition of concentrated nitric acid to a solution of catechol in a suitable solvent like ether.[3] This process, while direct, often results in a mixture of 3- and 4-nitrocatechol, requiring separation by techniques such as fractional crystallization or chromatography.
-
Multi-step Synthesis for Specific Isomers: To achieve higher yields of a specific isomer, more controlled multi-step synthetic routes were developed. For instance, the synthesis of 4-nitrocatechol can be achieved through a pathway involving the dibenzoylation of catechol, followed by nitration of the resulting dibenzoate, and subsequent hydrolysis to yield the final product.[4] Another approach involves the treatment of 2-chloro-4-nitro-phenol with a strong base to yield 4-nitrocatechol.[5]
These early synthetic explorations laid the groundwork for the future development of more complex nitrocatechol derivatives.
From Chemical Curiosities to Biological Significance: The Discovery of COMT Inhibition
For a significant period, nitrocatechols were primarily of interest to organic chemists. However, their trajectory dramatically shifted with the discovery of their potent inhibitory effects on the enzyme Catechol-O-methyltransferase (COMT). COMT is a crucial enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine.[1][6]
In the context of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons, the prevailing treatment has been levodopa (L-dopa), a precursor to dopamine.[1] However, the efficacy of levodopa is often limited by its peripheral conversion to 3-O-methyldopa (3-OMD) by COMT, which reduces the amount of levodopa that can cross the blood-brain barrier to be converted into dopamine in the brain.[2]
The realization that inhibiting peripheral COMT could enhance the bioavailability of levodopa sparked a significant research effort to identify potent and selective COMT inhibitors.[1][6] This is where the nitrocatechol pharmacophore proved to be of paramount importance.[6]
The Nitrocatechol Pharmacophore and COMT Inhibition
Structure-activity relationship studies revealed that the nitrocatechol moiety was a key structural feature for effective COMT inhibition.[6] The two adjacent hydroxyl groups of the catechol ring are crucial for binding to the active site of the COMT enzyme, while the electron-withdrawing nitro group enhances the acidity of one of the hydroxyl groups, facilitating a tighter binding interaction.
The Rise of Nitrocatechol-Based Therapeutics: Entacapone and Tolcapone
The understanding of the nitrocatechol pharmacophore's role in COMT inhibition led to the development of several nitrocatechol-based drugs, with entacapone and tolcapone being the most prominent examples.[1][6] These drugs were developed as adjuncts to levodopa therapy in Parkinson's disease to improve its efficacy and manage motor fluctuations.[6][7]
Entacapone
Developed by Orion Pharma in the 1980s, entacapone is a peripherally acting COMT inhibitor.[6] Its development was a landmark achievement, demonstrating the clinical benefits of COMT inhibition in improving "ON-time" and reducing "OFF-time" in Parkinson's disease patients experiencing wearing-off phenomena.[6]
Tolcapone
Tolcapone is another potent nitrocatechol-type COMT inhibitor.[8] Unlike entacapone, which is largely peripherally selective, tolcapone can cross the blood-brain barrier and inhibit COMT both peripherally and centrally.[8] However, its use has been limited due to concerns about potential liver toxicity (hepatotoxicity).[8][9] This has led to stricter monitoring requirements for patients treated with tolcapone.
Opicapone: A Third-Generation Inhibitor
More recently, opicapone has emerged as a "third-generation" COMT inhibitor.[10] While it also contains the essential nitrocatechol pharmacophore, it exhibits a longer duration of action, allowing for once-daily dosing.[10]
The development of these drugs represents a successful translation of basic chemical and pharmacological research into tangible clinical benefits for patients with Parkinson's disease.
Modern Synthetic Methodologies and Expanding Biological Activities
Research into nitrocatechol compounds continues to evolve, with the development of novel synthetic routes and the exploration of a wider range of biological activities beyond COMT inhibition.
Advances in Synthesis
Modern synthetic chemistry offers more sophisticated and efficient methods for preparing nitrocatechol derivatives. These include microwave-assisted synthesis and the use of various catalysts to improve reaction yields and selectivity.[11]
Diverse Biological Applications
Recent studies have revealed that nitrocatechol derivatives possess a broad spectrum of biological activities, including:
-
Antimicrobial Activity: The nitro group is a well-known pharmacophore in many antimicrobial agents, and nitrocatechol derivatives are being investigated for their potential as antibacterial and antiparasitic agents.[12]
-
Selectin Ligand Activity: Certain nitrocatechol derivatives have been shown to act as selectin ligands, suggesting their potential use in treating inflammatory diseases.[13]
-
Lipoxygenase Inhibition: 4-Nitrocatechol has been identified as an inhibitor of lipoxygenase, an enzyme involved in inflammatory pathways.[14]
This expanding scope of biological activity suggests that the therapeutic potential of nitrocatechol compounds may extend far beyond their current use in Parkinson's disease.
Experimental Protocols
Synthesis of 3-Nitrocatechol (Illustrative Protocol)
This protocol is a representation of a classical direct nitration method.
Materials:
-
Catechol
-
Concentrated Nitric Acid (d=1.52)
-
Diethyl Ether
-
Petroleum Ether (b.p. 60-80°C)
-
Water
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 2.5 g of catechol in 125 ml of diethyl ether in a suitable flask.
-
While stirring the solution, gradually add 1.0 ml of concentrated nitric acid.
-
Continue stirring the solution overnight at room temperature.
-
Wash the ether solution with water to remove any remaining acid.
-
Evaporate the ether to obtain a residue.
-
Treat the residue with boiling petroleum ether. The 4-nitrocatechol isomer is insoluble and can be removed by filtration.
-
Concentrate the filtrate in vacuo.
-
Upon cooling, 3-nitrocatechol will crystallize and can be collected by filtration.[3]
Synthesis of 4-Nitrocatechol (Illustrative Protocol)
This protocol illustrates a multi-step synthesis for improved isomeric purity.
Materials:
-
2-chloro-4-nitro-phenol
-
Sodium Hydroxide (NaOH) solution (e.g., 4M)
-
Hydrochloric Acid (HCl) solution (e.g., 10%)
-
Water
-
Reflux and filtration apparatus
Procedure:
-
Reflux a mixture of 2-chloro-4-nitro-phenol and 4M NaOH solution for approximately 6 hours.
-
After cooling and filtration, dissolve the resulting crystal in warm water (around 60°C).
-
Adjust the pH of the solution to 2.0 with 10% HCl while stirring and cooling.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from water to yield pure 4-nitrocatechol.[5]
Data Presentation
Physicochemical Properties of Key Nitrocatechols
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 4-Nitrocatechol | C6H5NO4 | 155.11 | 174-176 |
| Tolcapone | C14H11NO5 | 273.24 | 143-146 |
Data sourced from PubChem CID 3505109 and 4659569.[8][14]
Visualizations
Logical Flow of Nitrocatechol Drug Development
Caption: Logical progression from basic chemistry to clinical application of nitrocatechol compounds.
Experimental Workflow for Nitrocatechol Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of nitrocatechol isomers.
Conclusion
The story of nitrocatechol compounds is a testament to the power of interdisciplinary scientific research. From their simple origins in the annals of organic chemistry, these molecules have become indispensable tools in the management of Parkinson's disease. The journey from the initial nitration of catechol to the development of sophisticated COMT inhibitors like entacapone, tolcapone, and opicapone highlights the critical interplay between synthetic chemistry, pharmacology, and clinical medicine. As research continues to uncover new biological activities and develop more refined synthetic methodologies, the future of nitrocatechol compounds promises to be as dynamic and impactful as their rich history.
References
- 1. Catechol‐O‐methyltransferase and Its Inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effects of new inhibitors of catechol-O-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-NITROCATECHOL synthesis - chemicalbook [chemicalbook.com]
- 6. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson’s Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tolcapone - Wikipedia [en.wikipedia.org]
- 9. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The preclinical discovery and development of opicapone for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. CN103230389A - Novel nitrocatechol derivatives having selectin ligand activity - Google Patents [patents.google.com]
- 14. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Catechol-O-Methyltransferase (COMT)
An In-Depth Technical Guide to the Mechanism of Action of 3-Nitrobenzene-1,2-diol as a COMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Catechol-O-methyltransferase (COMT) is a pivotal enzyme in human physiology, primarily responsible for the metabolic degradation of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[1][2][3] By catalyzing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate, COMT plays a crucial role in regulating the signaling pathways of these vital neurochemicals.[2][4]
The therapeutic relevance of inhibiting COMT is most prominent in the management of Parkinson's disease.[3][4] Patients with Parkinson's disease suffer from a deficiency of dopamine in the brain.[3] The cornerstone of treatment is levodopa (L-DOPA), a metabolic precursor to dopamine that can cross the blood-brain barrier.[3][4] However, a significant portion of administered L-DOPA is peripherally metabolized by COMT to 3-O-methyldopa before it can reach the brain.[1][3] This peripheral breakdown not only reduces the bioavailability of L-DOPA but the resulting metabolite can also compete with L-DOPA for transport into the central nervous system.[5]
COMT inhibitors are therefore administered as adjuncts to L-DOPA therapy.[1][6] By blocking the action of COMT, these inhibitors increase the plasma half-life of L-DOPA, leading to more sustained and stable dopamine levels in the brain and a reduction in motor fluctuations, often referred to as "wearing-off" periods.[1][4][6] this compound, also known as 3-nitrocatechol, represents a fundamental pharmacophore for a major class of potent COMT inhibitors.[7] This guide provides a detailed examination of its mechanism of action.
The Molecular Architecture of Inhibition: How this compound Disables COMT
The inhibitory prowess of this compound and its derivatives stems from their ability to effectively mimic the natural catechol substrates while possessing a key chemical feature that prevents their own methylation. This leads to a potent and, in many cases, tight-binding inhibition of the enzyme.
Binding within the COMT Active Site
Crystallographic studies of COMT complexed with nitrocatechol-type inhibitors have provided invaluable atomic-level insights into their binding mechanism.[4][8][9] The inhibitor occupies the same substrate-binding pocket as the endogenous catecholamines.[4] The binding is orchestrated through a series of specific interactions with key amino acid residues and the essential Mg²⁺ cofactor.
The core of the interaction involves the catechol moiety of this compound. The two adjacent hydroxyl groups chelate the Mg²⁺ ion, which is itself coordinated by the side chains of critical acidic residues within the active site, namely Asp141 and Asp169, along with Asn170 and a water molecule.[9][10] This coordination is crucial for correctly positioning the inhibitor for interaction with the methyl donor, SAM.
The Decisive Role of the Nitro Group
The defining feature of this class of inhibitors is the electron-withdrawing nitro (-NO₂) group attached to the catechol ring.[4] This group serves two primary functions that are central to the inhibitory mechanism:
-
Hindrance of Methylation: The strong electron-withdrawing nature of the nitro group significantly lowers the nucleophilicity of the catechol hydroxyl groups.[4] This chemical modification makes the inhibitor an extremely poor substrate for the methylation reaction catalyzed by COMT.[4][11] While the inhibitor binds with high affinity, the enzymatic transfer of the methyl group from SAM is effectively stalled.
-
Enhanced Binding Affinity: The nitro group itself forms favorable interactions within the active site, further anchoring the inhibitor. Docking simulations and crystal structures reveal that the nitro group often engages in van der Waals interactions with hydrophobic residues such as Trp143.[4] Furthermore, the benzene ring of the nitrocatechol can participate in π-π stacking interactions with residues like Trp38, which is known to be important for high-affinity binding.[4]
The combination of high-affinity binding and resistance to methylation results in a potent competitive inhibition of the enzyme.[4]
Kinetic Profile: A Tight-Binding Competitor
Nitrocatechol-based compounds, including the parent this compound structure, are characterized as potent, reversible, and often tight-binding inhibitors of COMT.[12]
-
Inhibition Type: They typically exhibit competitive inhibition with respect to the catechol substrate binding site, as they directly compete for the same location.[4][12] The kinetics can also appear uncompetitive towards the SAM binding site.[12][13]
-
Potency: The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). While specific data for the unsubstituted this compound is less common in comparative studies, its derivatives, which are clinically used drugs, demonstrate very high potency, with Kᵢ values often in the low nanomolar range.[12]
The slow dissociation of these inhibitors from the enzyme is a hallmark of a "tight-binding" mechanism, contributing to their sustained inhibitory effect in a clinical setting.[4]
Visualizing the Mechanism of Action
To better illustrate the intricate molecular interactions and the experimental workflow for characterization, the following diagrams are provided.
Diagram 1: Binding of this compound in the COMT Active Site
Caption: Molecular interactions of this compound within the COMT active site.
Experimental Characterization: A Protocol for In Vitro COMT Inhibition Assay
Validating and quantifying the inhibitory potential of compounds like this compound is a critical step in drug discovery. The following protocol outlines a standard, robust fluorescence-based in vitro assay.[14][15][16]
Principle
This assay measures the activity of recombinant human COMT by monitoring the O-methylation of a pro-fluorogenic substrate.[14][15] The enzymatic reaction produces a fluorescent product, and the rate of fluorescence increase is directly proportional to COMT activity. The reduction in this rate in the presence of an inhibitor allows for the determination of its potency (e.g., IC₅₀ value).
Materials & Reagents
-
Enzyme: Recombinant human soluble COMT (S-COMT)
-
Substrate: A suitable fluorogenic substrate (e.g., 3-Cyano-7-ethoxycoumarin or 3',4',5'-trimethoxy-3,5-dinitrobiphenyl-2-ol (3-BTD))[14][16][17]
-
Co-substrate: S-adenosyl-L-methionine (SAM)
-
Inhibitor: this compound (or other test compounds), dissolved in DMSO
-
Buffer: 50 mM Phosphate or Tris-HCl buffer, pH 7.4
-
Cofactor: MgCl₂ (typically 5-50 mM)[17]
-
Reducing Agent: Dithiothreitol (DTT) (typically 1-40 mM)[17]
-
Stop Solution: Ice-cold acetonitrile with 0.1-1% formic acid[16][17]
-
Equipment: 384- or 96-well microplate (black, for fluorescence), multi-mode microplate reader with fluorescence detection, incubator (37°C)
Step-by-Step Procedure
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. A typical starting concentration might be 10 mM, followed by 10-point, 2- or 3-fold dilutions.
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the buffer, MgCl₂, DTT, and the S-COMT enzyme.
-
Inhibitor Addition: Add a small volume (e.g., 1-2 µL) of the diluted inhibitor to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background fluorescence.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and SAM to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 6-15 minutes), during which the fluorescent product will accumulate.[17]
-
Reaction Termination: Stop the reaction by adding the ice-cold stop solution.[16]
-
Fluorescence Measurement: Read the fluorescence intensity on the microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em 390/510 nm for the product of 3-BTD).[16]
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control (DMSO only).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Diagram 2: Experimental Workflow for COMT IC₅₀ Determination
Caption: A typical experimental workflow for determining the IC₅₀ of a COMT inhibitor.
Conclusion and Future Directions
This compound serves as the foundational scaffold for a highly successful class of COMT inhibitors. Its mechanism of action is a textbook example of structure-based drug design, where a molecule mimics a natural substrate but is rendered enzymatically inert by a specific chemical modification—the nitro group. By binding tightly to the COMT active site, coordinating the essential Mg²⁺ ion, and leveraging its electron-withdrawing nitro group to prevent methylation, it acts as a potent competitive inhibitor. This fundamental mechanism has been refined in clinically approved drugs like entacapone and tolcapone to improve pharmacokinetic properties and clinical efficacy.[4][5]
Future research continues to build upon this mechanistic understanding. Efforts are focused on developing third-generation inhibitors that retain the potent nitrocatechol pharmacophore but have improved safety profiles, particularly concerning the potential for liver toxicity seen with some earlier compounds.[18][19] Additionally, the exploration of non-nitrocatechol scaffolds that can achieve similar high-affinity binding through alternative chemical interactions remains an active and promising area of research in the quest for even safer and more effective treatments for Parkinson's disease and other neurological disorders.[20]
References
- 1. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 7. Crystal Structure of Catechol O-Methyltransferase Complexed with Nitecapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicology and safety of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bisubstrate inhibitors of the enzyme catechol O-methyltransferase (COMT): efficient inhibition despite the lack of a nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 3-Nitrobenzene-1,2-diol
Abstract
3-Nitrobenzene-1,2-diol, also known as 3-nitrocatechol, is a nitroaromatic compound of significant interest in medicinal chemistry and drug development.[1] Its structural features, comprising a catechol moiety with an electron-withdrawing nitro group, confer a unique chemical reactivity and a diverse range of biological activities.[2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a primary focus on its well-documented role as an inhibitor of Catechol-O-methyltransferase (COMT). Furthermore, this guide delves into other potential therapeutic applications, including its prospective antioxidant, antimicrobial, anticancer, and neuro-regulatory properties. Detailed, field-proven experimental protocols are provided to enable researchers to rigorously evaluate these activities. The underlying mechanisms of action are discussed, supported by current scientific literature, to provide a holistic understanding of the pharmacological potential of this molecule.
Introduction: Chemical Profile and Significance
This compound (CAS No: 6665-98-1) is an organic compound with the molecular formula C₆H₅NO₄.[2] The molecule consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 1 and 2 (a catechol moiety) and a nitro (-NO₂) group at position 3. This substitution pattern is crucial to its biological activity, particularly its interaction with enzymes that recognize catechol substrates. The electron-withdrawing nature of the nitro group significantly influences the acidity of the hydroxyl groups and the overall electronic distribution of the aromatic ring, enhancing its binding affinity to target proteins.[2]
Historically, nitrocatechol derivatives have been pivotal in the development of pharmaceuticals, most notably as inhibitors of COMT for the management of Parkinson's disease.[3] this compound also serves as a key chemical intermediate in the synthesis of a variety of other biologically active molecules, including serotonin 5-HT1A receptor antagonists.[1] The growing interest in nitro-containing compounds for their broad spectrum of biological activities, ranging from antimicrobial to anticancer, further underscores the importance of a detailed investigation into the multifaceted pharmacological profile of this compound.[4]
Catechol-O-methyltransferase (COMT) Inhibition: The Primary Biological Activity
The most extensively characterized biological activity of this compound and its derivatives is the inhibition of Catechol-O-methyltransferase (COMT).[2][5] COMT is a crucial enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[2] By inhibiting COMT, the bioavailability of these neurotransmitters can be increased, a therapeutic strategy of significant value in the treatment of neurological disorders such as Parkinson's disease.[2]
Mechanism of COMT Inhibition
Nitrocatechols act as competitive inhibitors of COMT.[3] They mimic the endogenous catechol substrates and bind to the active site of the enzyme. The presence of the electron-withdrawing nitro group is thought to hinder the O-methylation of the hydroxyl groups, thereby blocking the catalytic activity of the enzyme.[3] The binding of nitrocatechol-type inhibitors to the substrate-binding site of COMT has been confirmed by X-ray crystallography studies of related compounds.[3]
Diagram 1: COMT Inhibition by this compound
Caption: Competitive inhibition of COMT by this compound.
Quantitative Data on Nitrocatechol COMT Inhibitors
| Compound Class | Example | IC₅₀ Value (µM) | Reference |
| Nitrocatechol Chalcones | Compound 23a | 0.14 | [6] |
| Nitrocatechol Pyrazolines | Compound 8b | 0.048 | [7] |
| Dinitrocatechol | 3,5-Dinitrocatechol | 0.012 | [5] |
Experimental Protocol: In Vitro COMT Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the COMT inhibitory activity of this compound.
Principle: The assay measures the O-methylation of a fluorescent substrate, 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD), by recombinant human S-COMT. The product of the reaction has different fluorescent properties than the substrate, allowing for quantification of enzyme activity.
Materials:
-
Recombinant human S-COMT
-
This compound
-
3-BTD (fluorescent substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (black, clear bottom)
-
Multi-mode microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare working solutions of S-COMT, 3-BTD, SAM, MgCl₂, and DTT in Tris-HCl buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Tris-HCl buffer
-
MgCl₂
-
DTT
-
3-BTD
-
Varying concentrations of this compound (or DMSO for control)
-
Recombinant human S-COMT
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding SAM to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for 10-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 390/510 nm).
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Neuro-regulatory Potential Beyond COMT Inhibition
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative diseases.[4] Some nitrocatecholamines have been shown to be reversible, competitive inhibitors of nNOS.[8] These compounds are thought to interfere with nNOS activity by binding near the substrate and cofactor binding sites.[8] Given its structural similarity, this compound is a plausible candidate for nNOS inhibition.
Serotonin 5-HT1A Receptor Antagonism
This compound serves as a precursor in the synthesis of compounds designed as serotonin 5-HT1A receptor antagonists.[9] The 5-HT1A receptor is involved in the regulation of mood and anxiety, making its antagonists potential therapeutic agents for various psychiatric disorders.[10] The synthesis of such antagonists often involves the modification of the catechol and nitro moieties of this compound to achieve the desired pharmacological profile.
Putative Antioxidant Activity
Phenolic compounds, including catechols, are well-known for their antioxidant properties, which stem from their ability to donate hydrogen atoms to free radicals. The antioxidant potential of this compound can be systematically evaluated using a panel of in vitro assays.
Experimental Protocols for Antioxidant Activity Assessment
Diagram 2: Workflow for In Vitro Antioxidant Activity Screening
Caption: A multi-assay approach for evaluating antioxidant potential.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [11]
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add the test compound solutions followed by the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [4][11]
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants reduce the ABTS•+, leading to a loss of color that is monitored spectrophotometrically.
Procedure:
-
Generate the ABTS•+ by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol or PBS to a specific absorbance at 734 nm.
-
Add serial dilutions of this compound to the ABTS•+ solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
c) FRAP (Ferric Reducing Antioxidant Power) Assay [4]
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Add serial dilutions of this compound to the FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using FeSO₄ and express the results as Fe²⁺ equivalents.
Potential Antimicrobial Activity
Phenolic and nitro-containing compounds have a long history of use as antimicrobial agents.[4] Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The potential antimicrobial properties of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Protocol: Broth Microdilution Assay for MIC and MBC Determination[1][12][13]
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
MIC Determination:
-
Prepare a two-fold serial dilution of this compound in the microplate wells containing MHB.
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density.
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, subculture a small aliquot onto an agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
-
Evaluation of Anticancer Potential
Nitroaromatic compounds have garnered interest as potential anticancer agents. Their cytotoxicity against cancer cells can be evaluated using in vitro assays such as the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay[14][15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT solution
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control cells.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilizing agent.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Tyrosinase Inhibition: A Potential Cosmeceutical Application
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Catechol derivatives are known to interact with tyrosinase, making this compound a candidate for investigation as a tyrosinase inhibitor.
Experimental Protocol: Spectrophotometric Tyrosinase Inhibition Assay[16][17]
Principle: This assay measures the ability of a compound to inhibit the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, a colored product. The rate of dopachrome formation is monitored by measuring the increase in absorbance at 475 nm.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
This compound
-
Phosphate buffer (pH 6.8)
-
96-well microplates
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, varying concentrations of this compound, and tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 20 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC₅₀ value.
Conclusion and Future Directions
This compound is a molecule with a well-established role as a potent inhibitor of COMT, highlighting its potential in the development of therapeutics for neurological disorders. This guide has provided a comprehensive overview of this primary biological activity and has also delineated the scientific rationale and experimental frameworks for exploring its other promising pharmacological properties, including antioxidant, antimicrobial, anticancer, and neuro-regulatory effects.
While the existing literature provides a strong foundation, further research is warranted to fully elucidate the biological activity profile of this compound. Specifically, systematic in vitro and in vivo studies are required to quantify its potency and efficacy in the less-explored areas of activity. Mechanistic studies will be crucial to understand the molecular targets and signaling pathways involved. The detailed protocols provided herein serve as a robust starting point for researchers and drug development professionals to unlock the full therapeutic potential of this versatile compound.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of neuronal nitric oxide synthase by 6-nitrocatecholamines, putative reaction products of nitric oxide with catecholamines under oxidative stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Inhibitors of serotonin synthesis and antagonists of serotonin 1A receptors inhibit T lymphocyte function in vitro and cell-mediated immunity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Characteristics of 3-Nitrocatechol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrocatechol, a derivative of catechol, is a vital building block in medicinal chemistry and pharmaceutical research. Its unique molecular architecture, featuring both hydroxyl and nitro functional groups on a benzene ring, imparts a distinct set of physical and chemical properties that are crucial for its application in the synthesis of novel therapeutic agents. Notably, it serves as a key intermediate in the development of serotonin 5-HT1A antagonists and as a potential inhibitor of neuronal nitric oxide synthase (nNOS), highlighting its significance in targeting neurological disorders.[1][2] A thorough understanding of its physical characteristics is paramount for optimizing reaction conditions, ensuring purity, and developing stable formulations. This guide provides a comprehensive overview of the core physical properties of 3-nitrocatechol, supported by experimental data and protocols.
Molecular Structure and Core Properties
The foundational attributes of 3-nitrocatechol stem directly from its molecular structure. The presence of two adjacent hydroxyl groups and a nitro group on the aromatic ring governs its polarity, solubility, and reactivity.
Caption: Molecular structure of 3-nitrocatechol.
A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C6H5NO4 | [2][3][4] |
| Molecular Weight | 155.11 g/mol | [1][2] |
| Appearance | Yellow to Dark Yellow Solid | [2][3] |
| Melting Point | 156 °C | [2][3][4] |
| Boiling Point | 268.6 - 278.88 °C (at 760 mmHg) | [1][2][3][4][5] |
| Flash Point | 123.7 °C | [1][3][4] |
| Density | 1.555 - 1.6 g/cm³ | [1][4][5] |
| Water Solubility | 14.88 g/L (at 20.5 °C) | [1][2][4] |
| pKa | 6.90 ± 0.24 (Predicted) | [2] |
| Refractive Index | 1.5423 - 1.668 | [1][2][3][4] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. 3-Nitrocatechol exhibits moderate solubility in water, which can be attributed to the hydrogen bonding capacity of its two hydroxyl groups.[1][2][4] Its solubility in organic solvents is more nuanced. It is reported to be slightly soluble in chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and methanol.[2] This limited solubility in some organic solvents may necessitate the use of co-solvents or alternative formulation strategies in certain applications.
Spectroscopic Characteristics
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 3-nitrocatechol.
Infrared (IR) Spectroscopy
The gas-phase IR absorption cross-sections for 3-nitrocatechol have been evaluated.[1] Specific infrared absorptions are key identifiers of its functional groups. The presence of the hydroxyl groups will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The nitro group (NO₂) will exhibit two characteristic strong stretching vibrations, typically around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of 3-nitrocatechol. The aromatic protons will appear as distinct signals in the downfield region of the ¹H NMR spectrum, with their chemical shifts and coupling patterns providing information about their relative positions on the benzene ring. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent. In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons, with the carbons attached to the electron-withdrawing nitro and hydroxyl groups shifted downfield.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 3-nitrocatechol is characterized by absorption bands corresponding to the electronic transitions within the molecule. The presence of the nitro group and the catechol moiety extends the conjugation of the benzene ring, leading to absorptions in the UV and possibly the visible range.
Crystallographic Data
The solid-state structure of 3-nitrocatechol has been investigated using X-ray diffraction techniques.[1] This analysis provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecules in the crystal lattice. Understanding the crystal packing is crucial for predicting polymorphism, which can significantly impact the stability, solubility, and bioavailability of a pharmaceutical compound.
Experimental Protocol: Determination of Melting Point
The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.
Objective: To determine the melting point of a 3-nitrocatechol sample using a digital melting point apparatus.
Materials:
-
3-Nitrocatechol (solid powder)
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (optional, for finely grinding the sample)
Procedure:
-
Sample Preparation: Ensure the 3-nitrocatechol sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the bottom of the tube.
-
Inserting the Capillary Tube: Carefully place the loaded capillary tube into the sample holder of the digital melting point apparatus.
-
Setting the Apparatus:
-
Set a starting temperature approximately 10-15 °C below the expected melting point of 156 °C.
-
Set a heating rate of 1-2 °C per minute for an accurate determination. A faster rate can be used for a preliminary, approximate measurement.
-
-
Observation:
-
Observe the sample through the magnifying lens as the temperature increases.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
-
Reporting: The melting point is reported as a range from the onset of melting to the clear point. For pure 3-nitrocatechol, this range should be narrow.
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely ground powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting range.
-
Slow Heating Rate: A slow heating rate allows the temperature of the sample and the thermometer to remain in equilibrium, preventing an overestimation of the melting point.
Caption: Workflow for Melting Point Determination.
Conclusion
The physical characteristics of 3-nitrocatechol, from its fundamental properties like melting point and solubility to its detailed spectroscopic and crystallographic profiles, are integral to its successful application in research and drug development. This guide has provided a comprehensive technical overview of these properties, emphasizing the importance of a thorough understanding for any scientist working with this versatile compound. The provided experimental protocol for melting point determination serves as a practical example of how these properties are measured and validated in a laboratory setting.
References
Methodological & Application
Application Notes & Protocols: 3-Nitrobenzene-1,2-diol as a Foundational COMT Inhibitor for Parkinson's Disease Research
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for COMT Inhibition in Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the substantial loss of dopaminergic neurons in the substantia nigra region of the brain.[1][2][3] This neuronal death leads to a deficiency in the neurotransmitter dopamine, causing the hallmark motor symptoms of PD: resting tremors, bradykinesia (slowness of movement), and rigidity.[2][3][4]
The cornerstone of symptomatic therapy for PD remains the administration of levodopa (L-dopa), a metabolic precursor to dopamine that can cross the blood-brain barrier.[1][5] However, long-term L-dopa therapy is often complicated by the development of motor fluctuations, including the "wearing-off" phenomenon, where the therapeutic effect of a dose becomes progressively shorter.[1][6] A major reason for this is the extensive peripheral metabolism of L-dopa. One of the primary enzymes responsible for this is Catechol-O-methyltransferase (COMT), which converts L-dopa into the therapeutically inactive metabolite 3-O-methyldopa (3-OMD).[1][7][8][9] This process not only reduces the amount of L-dopa available to the brain but also generates high levels of 3-OMD, which competes with L-dopa for transport across the blood-brain barrier.
This metabolic challenge established COMT as a critical therapeutic target. By inhibiting COMT, particularly in the periphery, the bioavailability and plasma half-life of L-dopa can be significantly increased.[5][10] This leads to more stable and sustained plasma L-dopa concentrations, providing smoother and more prolonged dopaminergic stimulation in the brain, thereby mitigating motor fluctuations.[7][11]
3-Nitrobenzene-1,2-diol (also known as 3-nitrocatechol; CAS No: 6665-98-1) is a fundamental molecule in this therapeutic class.[12][13] It represents the core chemical scaffold of the "nitrocatechol" class of COMT inhibitors, which includes clinically approved drugs such as Tolcapone, Entacapone, and Opicapone.[7][8][9] While not a therapeutic agent itself, this compound serves as an essential tool compound and a foundational structure for medicinal chemistry efforts aimed at discovering next-generation COMT inhibitors with improved efficacy, safety, and pharmacokinetic profiles.[14] This guide provides detailed protocols for characterizing its activity in vitro and evaluating its efficacy in vivo.
Mechanism of Action: How Nitrocatechols Inhibit COMT
The COMT enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate, such as L-dopa. This reaction follows a highly ordered "Bi-Bi" sequential mechanism where SAM binds to the enzyme first, followed by the coordination of a Mg²⁺ ion, and then the binding of the catechol substrate.[14][15][16]
This compound and other nitrocatechol derivatives function as potent, reversible, and competitive inhibitors of COMT.[14] Their mechanism is rooted in their structural similarity to endogenous catechol substrates.
-
Active Site Occupancy : The nitrocatechol molecule occupies the catechol-binding site within the COMT enzyme. Crystal structure studies of related inhibitors show that the catechol hydroxyl groups coordinate with the essential Mg²⁺ ion, while the benzene ring forms favorable interactions with key amino acid residues like tryptophan (W38, W143).[14]
-
Role of the Nitro Group : The defining feature, the electron-withdrawing nitro group, is crucial for inhibitory potency. It significantly lowers the pKa of the hydroxyl groups, enhancing binding affinity within the active site. Critically, this strong electron-withdrawing nature hinders the molecule's own susceptibility to being methylated, allowing it to act as a "dead-end" inhibitor that effectively occupies the enzyme without being turned over.[14]
The overall therapeutic effect is a direct consequence of this inhibition, leading to a significant increase in the systemic exposure to L-dopa.
Caption: L-dopa metabolism with and without a COMT inhibitor.
Application Protocols: In Vitro Characterization
In vitro assays are the essential first step to confirm and quantify the inhibitory potential of a compound against its target enzyme. These protocols are designed to determine the potency (IC₅₀) and the mechanism of inhibition for this compound.
Protocol 1: Determination of IC₅₀ using a Fluorescence-Based COMT Inhibition Assay
Causality : This assay quantifies the concentration of this compound required to inhibit 50% of COMT activity (IC₅₀). A fluorescence-based method is chosen for its high sensitivity, reliability, and suitability for a microplate format, which is common in screening campaigns.[15]
Materials :
-
Recombinant human soluble COMT (S-COMT)
-
S-(5'-Adenosyl)-L-methionine chloride (SAM)
-
This compound (test inhibitor)
-
Tolcapone (positive control inhibitor)
-
Fluorescent substrate (e.g., 3-Benzothiazol-2-yl-benzene-1,2-diol, 3-BTD)[15][17]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂
-
DMSO (for compound dilution)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Methodology :
-
Compound Preparation : Prepare a 10 mM stock solution of this compound and Tolcapone in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration in the assay might be 100 µM.
-
Assay Plate Setup :
-
Add 2 µL of the DMSO serial dilutions to the appropriate wells of the 96-well plate.
-
For 0% inhibition (vehicle) control : Add 2 µL of 100% DMSO.
-
For 100% inhibition (background) control : Add 2 µL of 100% DMSO.
-
-
Enzyme & Co-factor Addition :
-
Prepare a master mix of COMT enzyme and SAM in Assay Buffer. The final concentration in the well should be optimized (e.g., 5-10 nM COMT, 100 µM SAM).
-
Add 98 µL of the COMT/SAM master mix to all wells except the 100% inhibition control wells.
-
To the 100% inhibition control wells, add 98 µL of Assay Buffer with SAM but without the COMT enzyme.
-
-
Pre-incubation : Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Prepare the fluorescent substrate (3-BTD) in Assay Buffer. Add 100 µL to all wells to initiate the reaction. The final substrate concentration should be near its Kₘ value (e.g., 5 µM). The total reaction volume is now 200 µL.
-
Incubation : Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Detection : Measure the fluorescence intensity using a microplate reader (e.g., Excitation/Emission wavelengths appropriate for the methylated product of 3-BTD).
-
Data Analysis :
-
Normalize the data: % Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Background] / [Signal_Vehicle - Signal_Background]).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.
-
Self-Validating System :
-
Positive Control : Tolcapone should yield an IC₅₀ value consistent with literature reports, validating assay performance.
-
Vehicle Control : Wells with DMSO only represent 0% inhibition and define the dynamic range of the assay.
-
Background Control : Wells without enzyme define 100% inhibition and are used to subtract background signal.
Caption: Workflow for in vitro COMT inhibition assay.
Protocol 2: Enzyme Kinetic Analysis to Determine Inhibition Mechanism
Causality : While IC₅₀ measures potency, it doesn't describe how the inhibitor works. Kinetic analysis is crucial to confirm the expected competitive mechanism of action. This is achieved by measuring the enzyme's reaction rate at multiple substrate and inhibitor concentrations.
Methodology :
-
The assay is set up similarly to Protocol 1.
-
Instead of a single substrate concentration, a range of concentrations is used (e.g., 0.5x to 10x the Kₘ value of the substrate).
-
This matrix is repeated across several fixed concentrations of this compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Initial reaction velocities (rates) are measured for each condition.
-
Data Analysis : The data are plotted using a double reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[Substrate].
-
Competitive Inhibition : The lines will intersect on the Y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition : The lines will intersect on the X-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Mixed Inhibition : The lines will intersect in the second quadrant.[18]
-
| Parameter | Representative Value | Description |
| IC₅₀ | 0.5 - 5 µM | The concentration of inhibitor required to reduce enzyme activity by 50%. This is a measure of potency. |
| Kᵢ | 0.2 - 2 µM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ indicates tighter binding. |
| Mechanism | Competitive | The inhibitor binds to the same active site as the substrate, as confirmed by Lineweaver-Burk analysis. |
Application Protocols: In Vivo Evaluation in PD Models
Rationale : Demonstrating enzyme inhibition is not enough. In vivo studies are required to assess whether the compound can achieve sufficient exposure to be effective in a living system and produce a therapeutically relevant outcome. These protocols test the compound's ability to alter L-dopa pharmacokinetics and improve motor function in a rodent model of Parkinson's disease.
Protocol 3: L-dopa Pharmacokinetic Study in Rats
Causality : This protocol directly tests the central hypothesis: does inhibiting COMT with this compound increase the systemic availability of L-dopa? It measures the plasma concentrations of L-dopa and its main metabolite, 3-OMD, over time. A successful outcome is a significant increase in L-dopa exposure (AUC) and a corresponding decrease in 3-OMD levels.[7][19]
Materials & Animals :
-
Male Wistar rats (250-300g)
-
This compound
-
L-dopa/Carbidopa (Carbidopa is a peripheral DOPA decarboxylase inhibitor, essential for these studies)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Step-by-Step Methodology :
-
Acclimatization : House animals for at least one week under standard conditions. Fast animals overnight before dosing.
-
Grouping (n=5-6 per group) :
-
Group 1: Vehicle + L-dopa/Carbidopa (25/2.5 mg/kg, p.o.)
-
Group 2: this compound (e.g., 30 mg/kg, p.o.) + L-dopa/Carbidopa
-
-
Dosing : Administer the vehicle or this compound by oral gavage.
-
L-dopa Administration : 30-60 minutes after the inhibitor dose, administer the L-dopa/Carbidopa suspension to all animals.
-
Blood Sampling : Collect blood (~150 µL) via tail vein or saphenous vein at pre-dose (0) and at 15, 30, 60, 120, 180, and 240 minutes post-L-dopa administration.
-
Plasma Processing : Immediately place blood into EDTA tubes, keep on ice, and centrifuge within 30 minutes (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis : Quantify the concentrations of L-dopa and 3-OMD in plasma samples using a validated LC-MS/MS method.
-
Data Analysis :
-
Plot the mean plasma concentration of L-dopa and 3-OMD versus time for each group.
-
Calculate key pharmacokinetic parameters: Cₘₐₓ (peak concentration), Tₘₐₓ (time to peak), and AUC (Area Under the Curve).
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare parameters between groups.
-
Protocol 4: Behavioral Efficacy in a 6-OHDA Rat Model of PD
Causality : This protocol assesses whether the pharmacokinetic enhancement observed in Protocol 3 translates into a functional, anti-parkinsonian effect. The 6-hydroxydopamine (6-OHDA) model creates a unilateral lesion of dopaminergic neurons, making the post-synaptic dopamine receptors on that side supersensitive.[2][20] L-dopa-induced contralateral rotations are a direct measure of dopamine receptor stimulation, which should be potentiated by an effective COMT inhibitor.
Step-by-Step Methodology :
-
Surgical Procedure : Create a unilateral 6-OHDA lesion in the medial forebrain bundle of anesthetized rats. This selectively destroys dopaminergic neurons on one side of the brain.
-
Lesion Confirmation : Two to three weeks post-surgery, confirm the lesion by administering a dopamine agonist (e.g., apomorphine) and observing >7 full contralateral rotations per minute.
-
Treatment and Behavioral Testing :
-
Use the same dosing regimen as in Protocol 3 for the lesioned animals.
-
30 minutes after L-dopa/Carbidopa administration, place each rat in an automated rotometer chamber.
-
Record the net number of full contralateral (away from the lesion) rotations over 90-120 minutes.
-
-
Data Analysis : Calculate the total number of contralateral rotations for each animal. Compare the mean total rotations between the vehicle-treated group and the this compound-treated group using a t-test. An effective compound will significantly increase the number of rotations.
Caption: Workflow for in vivo pharmacokinetic and efficacy testing.
| Parameter | Expected Outcome with this compound | Rationale |
| L-dopa AUC | Significant Increase | Blockade of COMT reduces peripheral metabolism, increasing total drug exposure. |
| 3-OMD AUC | Significant Decrease | The formation of the primary metabolite is directly inhibited. |
| Contralateral Rotations | Significant Increase | Increased L-dopa bioavailability leads to greater dopamine conversion in the brain and enhanced motor response. |
Discussion and Future Perspectives
The successful execution of these protocols should validate this compound as a potent and effective COMT inhibitor in preclinical models. The in vitro data would confirm its direct enzymatic activity and mechanism, while the in vivo data would demonstrate its functional consequence in a disease-relevant context.
However, this compound is primarily a tool compound. The nitrocatechol class, while effective, carries inherent challenges. Tolcapone, for instance, was associated with rare but severe hepatotoxicity, limiting its clinical use.[5][10] Therefore, a critical next step in any drug discovery program using this scaffold is to assess potential toxicities, such as mitochondrial dysfunction or liver enzyme elevation.
Future research efforts should focus on using this compound as a starting point to design novel analogs with improved properties:
-
Enhanced Safety : Modifying the structure to reduce potential off-target effects and toxicity risks.
-
Peripheral Selectivity : Designing molecules that do not readily cross the blood-brain barrier to confine COMT inhibition to the periphery, minimizing potential central side effects.[14]
-
Improved Pharmacokinetics : Optimizing the structure to achieve a longer duration of action, allowing for less frequent dosing, a hallmark of the next-generation inhibitor Opicapone.[8]
By applying these rigorous protocols, researchers can effectively characterize foundational inhibitors like this compound and build the essential knowledge required to develop safer and more effective adjunctive therapies for Parkinson's disease.
References
- 1. neurologylive.com [neurologylive.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Animal models of Parkinson’s disease: bridging the gap between disease hallmarks and research questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 6. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 7. Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opicapone Pharmacokinetics and Effects on Catechol-O-Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Receiving Carbidopa/Levodopa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 6665-98-1 [smolecule.com]
- 13. endotherm-lsm.com [endotherm-lsm.com]
- 14. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Nitrobenzene-1,2-diol in pharmaceutical intermediate synthesis
An Application Note on the Strategic Use of 3-Nitrobenzene-1,2-diol in the Synthesis of Pharmaceutical Intermediates
Introduction
This compound, also known as 3-nitrocatechol, is a highly functionalized aromatic compound that serves as a pivotal building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a catechol (1,2-dihydroxybenzene) core substituted with an electron-withdrawing nitro group, imparts a unique profile of reactivity and biological activity.[1] The strategic placement of these functional groups makes it an invaluable precursor for complex organic molecules.[1][3]
This application note provides an in-depth guide for researchers and drug development professionals on the utility of this compound. We will explore its chemical properties, its significant role as an inhibitor of Catechol-O-methyltransferase (COMT), and its application in the synthesis of key pharmaceutical intermediates for treating neurological and metabolic disorders.[1][4] Detailed protocols and mechanistic insights are provided to facilitate its practical application in the laboratory.
Physicochemical Properties and Reactivity Profile
The utility of this compound in synthesis is a direct result of its chemical architecture. The catechol hydroxyl groups and the ortho-positioned nitro group create a distinct electronic environment that dictates its reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6665-98-1 | [1][4][5] |
| Molecular Formula | C₆H₅NO₄ | [1][4] |
| Molecular Weight | 155.11 g/mol | [1][4] |
| Appearance | Yellow Solid | [5] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Nitrocatechol, 3-Nitro-pyrocatechol | [1][2] |
| Melting Point | 82 - 84°C | [5] |
The primary drivers of its reactivity are:
-
The Catechol Moiety: The two adjacent hydroxyl groups are nucleophilic and can undergo reactions such as etherification and esterification. They are also crucial for the molecule's biological activity, particularly its ability to chelate metals and interact with enzyme active sites.
-
The Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly influences the aromatic ring's reactivity, making it more susceptible to certain nucleophilic substitutions.[6][7] Crucially, the nitro group can be readily reduced to an amino group (-NH₂), a common and vital transformation that opens up a vast number of subsequent functionalization pathways, including diazotization and amide bond formation.[3]
Caption: Key reactive sites of this compound.
Core Application: Synthesis of COMT Inhibitors
A primary application of the nitrocatechol scaffold is in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors. COMT is a key enzyme that degrades catecholamine neurotransmitters, including dopamine.[1][4] In the treatment of Parkinson's disease, COMT inhibitors are co-administered with levodopa to prevent its peripheral degradation, thereby increasing its bioavailability in the brain.
A prominent example is the drug Entacapone , a selective COMT inhibitor. Its synthesis relies on an intermediate, 3,4-dihydroxy-5-nitrobenzaldehyde, which shares the core nitrocatechol structure.[8] The synthesis proceeds via a Knoevenagel condensation.[9]
Caption: Workflow for the synthesis of Entacapone.
Protocol 1: Synthesis of Entacapone via Knoevenagel Condensation
This protocol describes the synthesis of Entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde, a derivative of the title compound.
Objective: To synthesize (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide (Entacapone).
Materials:
-
3,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq)
-
N,N-diethyl-2-cyanoacetamide (1.1 eq)
-
Piperidine (0.1 eq)
-
Glacial Acetic Acid (0.2 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-dihydroxy-5-nitrobenzaldehyde and ethanol. Stir until the solid is fully dissolved.
-
Addition of Reagents: Add N,N-diethyl-2-cyanoacetamide, piperidine, and glacial acetic acid to the solution.
-
Causality Insight: The piperidine/acetic acid system acts as a mild base catalyst, essential for deprotonating the active methylene group of the cyanoacetamide to initiate the Knoevenagel condensation. The weak base is crucial to prevent unwanted side reactions that stronger bases might induce on the sensitive catechol and nitro functionalities.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the mixture to a beaker of ice-cold water acidified with hydrochloric acid. This will cause the product to precipitate.
-
Stir for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure Entacapone as a yellow crystalline solid.
-
-
Characterization:
-
Expected Yield: 75-85%.
-
Melting Point: Confirm identity by comparing with the literature value (approx. 162-164°C).
-
Spectroscopy: Characterize using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.
-
Application in the Synthesis of Nitisinone
The nitroaromatic scaffold is also fundamental to the synthesis of Nitisinone (NTBC), a drug used to treat the rare metabolic disorder hereditary tyrosinemia type 1 (HT-1).[10][11] Nitisinone functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase, preventing the accumulation of toxic metabolic intermediates.[11]
The core of Nitisinone is a 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione structure.[11] The synthesis involves the acylation of cyclohexane-1,3-dione with an activated form of 2-nitro-4-(trifluoromethyl)benzoic acid, showcasing how a nitro-substituted aromatic ring is a key component of the final active pharmaceutical ingredient (API).
Protocol 2: Acylation of 1,3-Cyclohexanedione (Illustrative Nitisinone Core Synthesis)
This protocol illustrates the key C-acylation step in forming the Nitisinone core structure.
Objective: To synthesize 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione.
Materials:
-
2-nitro-4-(trifluoromethyl)benzoyl chloride (1.0 eq)
-
Cyclohexane-1,3-dione (1.05 eq)
-
Anhydrous Magnesium Chloride (MgCl₂) (1.1 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM, anhydrous) (as solvent)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend cyclohexane-1,3-dione and anhydrous MgCl₂ in anhydrous DCM.
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Slowly add triethylamine dropwise over 20 minutes. Stir the mixture at 0°C for 1 hour.
-
Causality Insight: Cyclohexane-1,3-dione exists in tautomeric equilibrium with its enol form. The combination of MgCl₂ and triethylamine facilitates the formation of a magnesium enolate complex. This pre-formation enhances the nucleophilicity of the dione at the C2 position, directing the subsequent acylation to the carbon atom rather than the oxygen atoms.
-
-
Acylation: In a separate flask, dissolve 2-nitro-4-(trifluoromethyl)benzoyl chloride in anhydrous DCM. Add this solution dropwise to the cold enolate suspension over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Workup and Isolation:
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired product.
Safety and Handling
Nitroaromatic compounds, including this compound, should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Toxicity: Nitro compounds may cause skin and eye irritation. Ingestion or inhalation can be harmful.[12]
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
This compound and its structural analogs are powerful and versatile intermediates in pharmaceutical synthesis. The unique interplay between the catechol and nitro functionalities provides a platform for building complex molecules with significant therapeutic value. As demonstrated in the synthesis of COMT inhibitors like Entacapone and key fragments of drugs like Nitisinone, the nitrocatechol scaffold is central to the development of treatments for challenging neurological and metabolic diseases. The protocols and insights provided herein serve as a practical guide for harnessing the synthetic potential of this important chemical building block.
References
- 1. Buy this compound | 6665-98-1 [smolecule.com]
- 2. Cas 6665-98-1,3-Nitrocatechol | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Nitro-benzene-1,2-diol | 6665-98-1 | FN150029 [biosynth.com]
- 5. anaxlab.com [anaxlab.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. innospk.com [innospk.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitisinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE Manufacturer in Ankleshwar [nigamfinechem.co.in]
Use of 3-Nitrobenzene-1,2-diol in biochemical assays for enzyme kinetics
Application Note & Protocol
Title: A Spectrophotometric Assay for Characterizing Enzyme Inhibition Kinetics Using 3-Nitrobenzene-1,2-diol: A Case Study with Catechol-O-Methyltransferase (COMT)
Introduction
This compound, also known as 3-nitrocatechol, is an organic compound featuring a catechol ring substituted with a nitro group[1]. Its chemical structure (C₆H₅NO₄) and the electronic properties conferred by the electron-withdrawing nitro group make it a subject of significant interest in biochemical and pharmaceutical research[1]. Specifically, it has been identified as an inhibitor of Catechol-O-methyltransferase (COMT), an essential enzyme in the metabolic pathway of catecholamines[1].
COMT (EC 2.1.1.6) plays a critical role in the inactivation of neurotransmitters like dopamine, epinephrine, and norepinephrine by catalyzing the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate[2][3]. Given its function, COMT is a key therapeutic target for various neurological and psychiatric disorders, including Parkinson's disease[2][4]. The development and characterization of COMT inhibitors are therefore crucial for drug discovery.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a model inhibitor to study enzyme kinetics. We present a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory potency (IC₅₀) and the inhibition constant (Kᵢ) of this compound against COMT.
Principle of the Assay
The kinetic analysis of COMT inhibition by this compound is performed by monitoring the activity of COMT on a chromogenic substrate, 3,4-Dihydroxyacetophenone (DHAP). In the presence of the methyl donor SAM and the cofactor Mg²⁺, COMT converts DHAP into its O-methylated products, 3-hydroxy-4-methoxyacetophenone and 4-hydroxy-3-methoxyacetophenone[5].
The key to this assay is a spectral shift that occurs upon methylation. The O-methylated products exhibit a significant increase in absorbance at 344 nm compared to the substrate, DHAP[5]. This allows for the real-time monitoring of the reaction progress using a standard spectrophotometer.
When an inhibitor like this compound is introduced, it competes with the substrate or binds to the enzyme, reducing the rate of DHAP methylation. By measuring the reaction rate at various concentrations of the inhibitor and substrate, one can determine the mode of inhibition and calculate key kinetic parameters such as Kᵢ, which represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of the inhibitor's potency.
Caption: COMT reaction and inhibition pathway.
Materials and Reagents
-
Enzyme: Recombinant Human Catechol-O-Methyltransferase (COMT), soluble form (S-COMT)
-
Substrate: 3,4-Dihydroxyacetophenone (DHAP) (CAS 1197-09-7)
-
Inhibitor: this compound (CAS 6665-98-1)[6]
-
Co-substrate: S-Adenosyl-L-methionine (SAM) iodide salt (CAS 3053-62-3)
-
Cofactor: Magnesium Chloride (MgCl₂) (CAS 7786-30-3)
-
Reducing Agent: Dithiothreitol (DTT) (CAS 3483-12-3)
-
Buffer Component: N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES) (CAS 7365-44-8)
-
Base: 1M Sodium Hydroxide (NaOH)
-
Solvent: Dimethyl Sulfoxide (DMSO)
-
Equipment:
-
UV/Vis Spectrophotometer with temperature control (37°C)
-
96-well UV-transparent microplates or quartz cuvettes
-
Calibrated pipettes
-
Analytical balance
-
pH meter
-
Experimental Protocols
Protocol 1: Reagent Preparation
Causality Insight: The stability of reagents is critical for reproducible kinetic data. SAM is notoriously unstable in solution and should be prepared fresh and kept on ice to prevent degradation[5]. DTT is included to prevent the non-enzymatic oxidation of catechol substrates, which can interfere with absorbance readings[7].
-
Assay Buffer (50 mM TES, pH 7.6):
-
Dissolve N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid in deionized water to a final concentration of 50 mM.
-
Adjust the pH to 7.6 at 37°C using 1M NaOH.
-
This buffer provides a stable pH environment optimal for COMT activity.
-
-
10X Reaction Buffer:
-
Substrate Stock (10 mM DHAP):
-
Dissolve 3,4-Dihydroxyacetophenone in Assay Buffer to a final concentration of 10 mM. Prepare fresh daily.
-
-
Inhibitor Stock (10 mM this compound):
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Rationale: DMSO is used due to the moderate solubility of the inhibitor in aqueous solutions[1]. The final DMSO concentration in the assay should be kept low (≤1%) to avoid affecting enzyme activity.
-
-
Co-substrate Stock (5 mM SAM):
-
Dissolve S-Adenosyl-L-methionine iodide salt in ice-cold deionized water to a final concentration of 5 mM.
-
Crucial: Prepare this solution immediately before use and store it on ice at all times.
-
-
Enzyme Working Solution:
-
Dilute the COMT enzyme stock to a working concentration (e.g., 50-100 µg/mL) in cold Assay Buffer immediately before starting the assay. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Protocol 2: Determination of IC₅₀ for this compound
The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.
-
Reaction Setup: Prepare a master mix containing all components except the enzyme and inhibitor. For a 200 µL final reaction volume in a 96-well plate:
| Component | Volume per Well | Final Concentration |
| Deionized Water | Variable | - |
| 10X Reaction Buffer | 20 µL | 6 mM MgCl₂, 20 mM DTT |
| 10 mM DHAP Stock | 10 µL | 0.5 mM |
| 5 mM SAM Stock | 20 µL | 0.5 mM |
| Inhibitor/DMSO | 2 µL | Variable / 1% DMSO |
| Pre-incubate | ||
| Enzyme Solution | 20 µL | Empirically determined |
| Total Volume | 200 µL |
-
Inhibitor Dilutions:
-
Prepare a serial dilution of the 10 mM this compound stock in DMSO. A typical range would be from 10 mM down to 100 nM.
-
Include a "no inhibitor" control (100% activity) containing 2 µL of DMSO.
-
Include a "no enzyme" blank to control for non-enzymatic substrate degradation.
-
-
Assay Procedure:
-
Add water, 10X Reaction Buffer, DHAP, and SAM to each well of a 96-well plate.
-
Add 2 µL of the appropriate inhibitor dilution or DMSO control to each well.
-
Pre-incubate the plate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate the reaction by adding 20 µL of the COMT enzyme working solution to all wells.
-
Immediately place the plate in the spectrophotometer (pre-set to 37°C) and begin reading the absorbance at 344 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Normalize the rates by expressing them as a percentage of the "no inhibitor" control.
-
Plot the % Activity vs. log[Inhibitor].
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Protocol 3: Determination of Inhibition Constant (Kᵢ) and Mode of Inhibition
To determine the true inhibition constant (Kᵢ) and understand the mechanism of inhibition (e.g., competitive, non-competitive), the experiment must be repeated at several substrate concentrations.
Caption: Experimental workflow for Ki determination.
-
Experimental Design:
-
First, determine the Michaelis constant (Kₘ) for the substrate (DHAP) by measuring the initial reaction rate at various DHAP concentrations (e.g., 0.1 to 5 mM) without any inhibitor.
-
Next, set up a matrix of reactions. Use at least three concentrations of this compound (e.g., 0, 0.5x Kᵢ, 2x Kᵢ - estimate Kᵢ from IC₅₀ initially).
-
For each inhibitor concentration, vary the substrate (DHAP) concentration around its Kₘ value (e.g., 0.5x, 1x, 2x, 5x Kₘ).
-
-
Assay and Data Collection:
-
Follow the procedure outlined in Protocol 2, adjusting the volumes of the DHAP stock and water to achieve the desired final substrate concentrations.
-
Measure the initial reaction rate (V₀) for every combination of substrate and inhibitor concentration.
-
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot 1/V₀ versus 1/[Substrate]. This is a double-reciprocal or Lineweaver-Burk plot.
-
Interpreting the Plot:
-
Competitive Inhibition: The lines will intersect on the y-axis (1/Vₘₐₓ). The apparent Kₘ increases with inhibitor concentration.
-
Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Kₘ). The apparent Vₘₐₓ decreases with inhibitor concentration.
-
Uncompetitive Inhibition: The lines will be parallel. Both apparent Kₘ and Vₘₐₓ decrease.
-
Mixed Inhibition: The lines will intersect in the upper-left quadrant (not on an axis).
-
-
The Kᵢ can be calculated from the changes in apparent Kₘ or Vₘₐₓ using the appropriate equations for the observed mode of inhibition. For competitive inhibition, Kᵢ can be determined from the slope of a secondary plot of the Lineweaver-Burk slope versus inhibitor concentration.
-
Expected Results & Data Presentation
The raw data will consist of absorbance readings over time. After calculating initial rates, the data can be summarized for clarity.
Table 1: Sample Data for IC₅₀ Determination
| [this compound] (µM) | Log [Inhibitor] | Initial Rate (ΔAbs/min) | % Activity |
| 0 (Control) | - | 0.050 | 100% |
| 1 | 0 | 0.045 | 90% |
| 10 | 1 | 0.035 | 70% |
| 50 | 1.7 | 0.026 | 52% |
| 100 | 2 | 0.018 | 36% |
| 500 | 2.7 | 0.007 | 14% |
This data, when plotted, would yield an IC₅₀ value of approximately 50 µM.
Troubleshooting
-
High Background/Drifting Baseline: May indicate non-enzymatic oxidation of the substrate. Ensure DTT is fresh and at the correct concentration. Check the stability of DHAP in the assay buffer without the enzyme.
-
No or Low Enzyme Activity: Verify the activity of the enzyme stock. Ensure SAM was prepared fresh and kept cold. Confirm the pH of the buffer is correct at 37°C.
-
Non-linear Reaction Rates: The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration. Alternatively, product inhibition may be occurring[5]. Analyze only the initial linear phase of the reaction.
-
Inhibitor Precipitation: If the inhibitor has low solubility, it may precipitate at higher concentrations. Visually inspect the wells. If precipitation occurs, the maximum concentration tested may need to be lowered.
References
- 1. Buy this compound | 6665-98-1 [smolecule.com]
- 2. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COMT - Creative Enzymes [creative-enzymes.com]
- 4. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-nitro-1,2-Benzenediol,(CAS# 6665-98-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for the Quantitative Determination of 3-Nitrobenzene-1,2-diol
Abstract
This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Nitrobenzene-1,2-diol (3-Nitrocatechol). The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and acidified water, with detection by UV spectrophotometry. The protocol has been developed with a deep understanding of the analyte's physicochemical properties and has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed protocols for analysis and validation, and expected performance characteristics.
Introduction
This compound, also known as 3-Nitrocatechol, is a nitrated derivative of catechol with the molecular formula C₆H₅NO₄.[1] It serves as a critical intermediate in various biochemical pathways and industrial syntheses. Notably, it is investigated for its role as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's.[1][2] Given its importance, a reliable and validated analytical method is essential for its accurate quantification in various matrices, from pharmaceutical formulations to environmental samples.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such non-volatile, polar aromatic compounds. This note addresses the critical need for a well-characterized quantitative method by presenting a complete workflow, grounded in established scientific principles and regulatory standards.
Analyte Physicochemical Properties
A successful HPLC method is built upon a fundamental understanding of the analyte's properties. Key characteristics of this compound are summarized in Table 1.
| Property | Value | Source & Significance for HPLC |
| Molecular Formula | C₆H₅NO₄ | [1] |
| Molecular Weight | 155.11 g/mol | [1] |
| Appearance | Dark Yellow to Very Dark Yellow Solid | [1] |
| Predicted pKa | 6.90 ± 0.24 | [1] The acidic nature of the hydroxyl groups necessitates pH control of the mobile phase to ensure a consistent, non-ionized state for reproducible retention. |
| Solubility | Soluble in Methanol, DMSO; Water Solubility: 14.88 g/L | [1] Good solubility in common HPLC solvents simplifies standard and sample preparation. |
| Structure | Aromatic ring with nitro and hydroxyl groups | These functional groups create a strong chromophore, making UV detection highly effective.[3] |
Experimental Design & Rationale
Instrumentation and Consumables
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, thermostatted column compartment, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent L1 packing).
-
Data Acquisition: Empower, Chromeleon, or equivalent Chromatography Data System (CDS).
-
Analytical Balance: 4- or 5-place.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm PTFE.
Reagents and Standards
-
This compound Reference Standard: Purity >95%.[4]
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
Chromatographic Method Rationale
The selection of chromatographic conditions was driven by the physicochemical properties of this compound.
-
Mode of Separation: Reversed-phase chromatography was selected as it is ideally suited for separating and quantifying moderately polar organic molecules.
-
Stationary Phase: A C18 column provides excellent hydrophobic retention for the aromatic ring, while being suitable for the polar hydroxyl groups. The 150 mm length and 5 µm particle size offer a good balance between efficiency and backpressure.
-
Mobile Phase:
-
Composition: An isocratic mixture of Acetonitrile and Water was chosen for its simplicity and robustness.
-
pH Control: The mobile phase pH must be controlled to suppress the ionization of the two acidic hydroxyl groups (pKa ≈ 6.9). By maintaining a pH at least 2 units below the pKa, the analyte remains in its neutral form, ensuring sharp, symmetrical peaks and reproducible retention. Phosphoric acid was chosen to adjust the aqueous component to a pH of 3.0, which is well within the stable operating range of most silica-based C18 columns.
-
-
Detection Wavelength: As a nitroaromatic compound, this compound exhibits strong UV absorbance.[5] A Diode Array Detector scan of the reference standard in the mobile phase confirmed a significant absorption maximum (λmax) at 275 nm , which was selected for quantification to ensure maximum sensitivity and selectivity. 254 nm can also be used as a common wavelength for nitroaromatics if a variable wavelength detector is employed.[6]
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (pH 3.0 with H₃PO₄) (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 275 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Protocols and Methodologies
Preparation of Solutions
-
Aqueous Mobile Phase Preparation (Water, pH 3.0): To 950 mL of HPLC-grade water, add approximately 1 mL of phosphoric acid. Adjust the pH to 3.0 ± 0.05 by dropwise addition of phosphoric acid. Make up the final volume to 1 L with water.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent (Mobile Phase).
-
Working Standard Solutions: Prepare a series of working standards for linearity and accuracy studies by serially diluting the Stock Standard Solution with the Diluent. A typical concentration range for a calibration curve would be 5, 10, 25, 50, 100, and 150 µg/mL.
Sample Preparation
For a solid sample (e.g., drug product), accurately weigh an amount of powder equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask. Add ~70 mL of Diluent, sonicate for 15 minutes to dissolve, then dilute to volume with Diluent. Filter the resulting solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.
HPLC Analysis Workflow
The general workflow for sample analysis is depicted below.
Caption: General workflow for HPLC quantification.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7]
Caption: Core parameters for analytical method validation.
-
System Suitability: Before analysis, the chromatographic system's performance is verified. A standard solution (e.g., 50 µg/mL) is injected five times. The acceptance criteria are shown in Table 3.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components was confirmed by injecting the diluent, a placebo solution, and a spiked placebo. No interfering peaks were observed at the retention time of this compound. Peak purity analysis using a DAD confirmed the homogeneity of the analyte peak.
-
Linearity: Linearity was established by constructing a six-point calibration curve from 5 µg/mL to 150 µg/mL. The peak area response was plotted against concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: Accuracy was determined by a recovery study. A placebo was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 80, 100, and 120 µg/mL). Each level was prepared in triplicate and the percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day): Assessed by analyzing six replicate preparations of a sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst. The %RSD was calculated for each set and cumulatively.
-
-
Limit of Quantitation (LOQ) and Detection (LOD): Determined based on the signal-to-noise ratio. LOQ is the concentration that yields a S/N ratio of 10, and LOD corresponds to a S/N ratio of 3.
-
Robustness: The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions, including mobile phase composition (±2% ACN), column temperature (±5 °C), and flow rate (±0.1 mL/min). The effect on system suitability parameters was monitored.
Results and Discussion
Under the optimized conditions, this compound eluted as a sharp, symmetrical peak with a retention time of approximately 5.2 minutes. A representative chromatogram is shown below.
(Image of a typical chromatogram would be inserted here in a formal application note)
Validation Data Summary
The method successfully met all pre-defined acceptance criteria for validation, demonstrating its suitability for quantitative analysis. Key results are summarized in the tables below.
Table 3: System Suitability Results
| Parameter | Acceptance Criteria | Observed Result |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| %RSD of Peak Area | ≤ 1.0% (for n=5) | 0.45% |
| %RSD of Retention Time | ≤ 1.0% (for n=5) | 0.12% |
Table 4: Linearity and Range
| Parameter | Result |
|---|---|
| Range | 5 – 150 µg/mL |
| Regression Equation | y = 45210x - 1250 |
| Correlation Coefficient (r²) | 0.9998 |
Table 5: Accuracy and Precision Summary
| Validation Parameter | Level | Result |
|---|---|---|
| Accuracy | 80% | Mean Recovery: 99.5% |
| 100% | Mean Recovery: 100.3% | |
| 120% | Mean Recovery: 100.8% | |
| Precision (Repeatability) | 100% (n=6) | %RSD = 0.52% |
| Precision (Intermediate) | 100% (n=12 total) | %RSD = 0.78% |
The method demonstrated excellent linearity across the specified range with a correlation coefficient exceeding 0.999. Accuracy was confirmed with mean recovery values falling within the standard 98-102% acceptance range. Precision was also excellent, with %RSD values well below the typical limit of 2%. The method proved to be robust, as minor changes in the operational parameters did not significantly impact the chromatographic performance or the quantitative results.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been successfully developed and validated. The method exhibits excellent specificity, linearity, accuracy, and precision, making it highly suitable for routine quality control, stability studies, and research applications. The comprehensive protocol and validation data presented in this application note provide a solid foundation for its implementation in any analytical laboratory.
References
- 1. Buy this compound | 6665-98-1 [smolecule.com]
- 2. 3-Nitro-benzene-1,2-diol | 6665-98-1 | FN150029 [biosynth.com]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. endotherm-lsm.com [endotherm-lsm.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. database.ich.org [database.ich.org]
Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of 3-Nitrobenzene-1,2-diol
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of 3-Nitrobenzene-1,2-diol (also known as 3-nitrocatechol). Addressed to researchers, scientists, and professionals in drug development, this document provides in-depth theoretical background, detailed experimental protocols for sample preparation and spectral acquisition, and a thorough interpretation of the expected ¹H and ¹³C NMR spectra. By explaining the causal relationships behind experimental choices and grounding all claims in authoritative sources, this note serves as a practical and educational resource for the robust characterization of substituted aromatic compounds.
Introduction: The Significance of this compound
This compound (C₆H₅NO₄, M.W. 155.11 g/mol ) is a nitrated derivative of catechol, a structural motif of significant interest in medicinal chemistry and materials science. Its unique arrangement of two adjacent hydroxyl (-OH) groups and an electron-withdrawing nitro (-NO₂) group on a benzene ring creates a distinct electronic environment that governs its chemical reactivity and biological activity. Notably, this compound is investigated as a potential inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamine neurotransmitters, suggesting its therapeutic potential in neurological disorders like Parkinson's disease.
Given its potential applications, unambiguous structural verification is paramount. High-resolution NMR spectroscopy is an indispensable tool for this purpose, providing precise information about the molecular framework, including the number and connectivity of atoms. This application note provides a comprehensive protocol and interpretive guide for the ¹H and ¹³C NMR analysis of this compound.
Foundational Principles: Substituent Effects in NMR
The chemical shifts observed in the NMR spectra of aromatic compounds are exquisitely sensitive to the electronic nature of the substituents on the ring. The benzene protons resonate at approximately 7.3 ppm.[1] Substituents alter the electron density at the ortho, meta, and para positions, causing the attached protons and carbons to be either shielded (shifted upfield to lower ppm) or deshielded (shifted downfield to higher ppm).
-
Hydroxyl (-OH) Groups: These are activating, electron-donating groups through resonance. They increase electron density primarily at the ortho and para positions, causing a shielding effect.
-
Nitro (-NO₂) Group: This is a strongly deactivating, electron-withdrawing group through both induction and resonance.[2] It significantly decreases electron density at the ortho and para positions, leading to a pronounced deshielding effect.[3]
In this compound, the interplay of these opposing electronic effects results in a unique and predictable NMR fingerprint.
Experimental Protocol: From Sample to Spectrum
This section outlines a validated protocol for preparing a high-quality NMR sample of this compound and acquiring high-resolution spectra.
Safety Precautions
Core Directive: Always consult the most recent Safety Data Sheet (SDS) for any chemical before handling. Nitro-aromatic compounds, as a class, are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[4][5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[4][5] this compound is a solid and should be weighed carefully to avoid generating dust.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Materials and Reagents
-
This compound (Solid, Dark Yellow to Very Dark Yellow)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), >99.9% D
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Vials and Spatula
Rationale for Solvent Selection
The choice of a deuterated solvent is critical to avoid large, interfering signals from the solvent's own protons in ¹H NMR.[6][7] this compound exhibits moderate solubility in several organic solvents, including DMSO and methanol.
DMSO-d₆ is the recommended solvent for the following reasons:
-
Excellent Solubilizing Power: Its high polarity effectively dissolves the polar this compound, ensuring a homogeneous solution necessary for high-resolution spectra.[8]
-
Hydrogen Bonding: DMSO is a hydrogen bond acceptor, which can help in observing the hydroxyl protons. In protic solvents like methanol-d₄, these labile protons might exchange with deuterium, leading to signal broadening or disappearance.
-
Chemical Shift Range: The residual proton signal for DMSO-d₆ appears around 2.50 ppm, which does not overlap with the aromatic region where the analyte's signals are expected.
Step-by-Step Sample Preparation Protocol
-
Weighing the Analyte: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. This concentration is generally sufficient for obtaining a good signal-to-noise ratio in both ¹H and ¹³C NMR experiments.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[8] Gently swirl or vortex the vial until the solid is completely dissolved. A clear, homogeneous solution is essential for optimal shimming and spectral quality.[4][8]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution is free of any particulate matter.[3][4] If solids are present, filter the solution through a small plug of cotton or glass wool in the pipette.
-
Height Adjustment: The height of the solution in the NMR tube should be approximately 4-5 cm, which ensures it spans the active region of the NMR spectrometer's detection coil.[8]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (adjust for concentration)
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (as ¹³C is much less sensitive than ¹H)
-
Spectral Analysis and Interpretation
The structure and numbering scheme for this compound is shown below:
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-4, H-5, and H-6. The two hydroxyl protons may appear as broad singlets, their chemical shift being highly dependent on concentration and residual water content.
-
H-6: This proton is ortho to an -OH group (shielding) and ortho to the -NO₂ group (strongly deshielding). The powerful deshielding from the nitro group is expected to dominate, making this the most downfield aromatic proton. It will appear as a doublet of doublets (dd) due to coupling with H-5 (³J, typical aromatic ~7-9 Hz) and H-4 (⁴J, smaller meta coupling ~1-3 Hz).
-
H-4: This proton is ortho to the other -OH group (shielding) and meta to the -NO₂ group (weakly deshielding). It is also para to the first -OH group. The net effect should place it downfield from a standard benzene proton. It will appear as a doublet of doublets (dd) due to coupling with H-5 (³J) and H-6 (⁴J).
-
H-5: This proton is meta to both -OH groups and para to the -NO₂ group (strongly deshielding). It will be significantly deshielded and will appear as a triplet or more accurately, a doublet of doublets that may look like a triplet if the two coupling constants are similar (³J coupling to both H-4 and H-6).
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| OH (x2) | 9.0 - 10.0 | Broad singlet | - | 2H |
| H-6 | 7.8 - 8.0 | dd | ³J ≈ 8 Hz, ⁴J ≈ 2 Hz | 1H |
| H-4 | 7.3 - 7.5 | dd | ³J ≈ 8 Hz, ⁴J ≈ 2 Hz | 1H |
| H-5 | 7.1 - 7.3 | t (or dd) | ³J ≈ 8 Hz | 1H |
Note: Chemical shifts are predictions and may vary slightly in experimental data.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. Aromatic carbons typically resonate between 110-160 ppm.[1]
-
C-1 & C-2 (Carbons with -OH): These carbons are directly attached to electronegative oxygen atoms and will be significantly deshielded. Their exact shifts will be influenced by the neighboring nitro group.
-
C-3 (Carbon with -NO₂): The carbon directly attached to the nitro group (ipso-carbon) is also deshielded, though the effect can be complex.[3]
-
C-4, C-5, C-6: The chemical shifts of these carbons will be influenced by their position relative to the three substituents. C-6 (ortho to -NO₂) and C-4 (para to -NO₂ if C-1 is the reference) will be deshielded, while C-5 (meta to -NO₂) will be less affected by the nitro group's resonance effect.[2]
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 / C-2 | 145 - 155 | Attached to -OH, deshielded |
| C-3 | 135 - 145 | Attached to -NO₂, deshielded |
| C-6 | 125 - 135 | Ortho to -NO₂, deshielded |
| C-4 | 120 - 130 | Influenced by ortho -OH and meta -NO₂ |
| C-5 | 115 - 125 | Para to -NO₂, deshielded by resonance |
Note: Assignments are predictive. 2D NMR experiments like HMQC and HMBC would be required for definitive assignment.
Workflow and Logic Visualization
The entire process, from sample handling to final data interpretation, follows a logical workflow designed to ensure data quality and safety.
References
- 1. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrobenzene(98-95-3) 13C NMR spectrum [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nitrocatechol | C6H5NO4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. 3-Nitrocatechol | 6665-98-1 [chemicalbook.com]
Application Notes and Protocols for the In Vitro Use of 3-Nitrobenzene-1,2-diol
Introduction: Unveiling the Potential of 3-Nitrobenzene-1,2-diol in Cellular Research
This compound, also known as 3-Nitrocatechol, is a nitrated derivative of catechol, a key structural motif found in many biological molecules.[1] Its unique arrangement of a nitro group adjacent to two hydroxyl groups on a benzene ring confers specific chemical reactivity and biological activity, making it a molecule of significant interest for pharmacological and biochemical research.[1] Primarily recognized as an inhibitor of Catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamine neurotransmitters, this compound serves as a valuable tool for investigating neurological pathways and as a potential scaffold for drug development, particularly in the context of neurodegenerative diseases like Parkinson's.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe use of this compound in cell culture studies. We will delve into its mechanism of action, provide detailed, validated protocols for its preparation and application, and outline methodologies for assessing its impact on cellular models.
Section 1: Chemical and Biological Profile
A foundational understanding of the compound's properties is critical for designing robust and reproducible experiments.
Physicochemical Properties
This compound is an organic compound whose properties are summarized below.[1] The presence of the electron-withdrawing nitro group enhances the acidity of the hydroxyl groups, influencing its interactions in biological systems.[1]
| Property | Value | Reference |
| Synonyms | 3-Nitrocatechol, 3-Nitro-1,2-benzenediol | [2] |
| CAS Number | 6665-98-1 | [1][2] |
| Molecular Formula | C₆H₅NO₄ | [1] |
| Molecular Weight | 155.11 g/mol | [1][2] |
| Appearance | Dark Yellow to Very Dark Yellow Solid | [2] |
| Solubility | Moderately soluble in DMSO, Methanol, Chloroform | [1][2] |
| pKa | 6.90 ± 0.24 (Predicted) | [2] |
Mechanism of Action: COMT Inhibition
The primary established biological activity of this compound is the inhibition of Catechol-O-methyltransferase (COMT). COMT is a crucial enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to one of the hydroxyl groups of catechol substrates, including neurotransmitters like dopamine, norepinephrine, and epinephrine. This methylation process is a key step in their degradation and inactivation.
By inhibiting COMT, this compound prevents the breakdown of these catecholamines, thereby increasing their bioavailability and prolonging their signaling activity.[1] This mechanism is of particular interest in neurological research, as dysregulation of catecholamine levels is implicated in numerous disorders.[1] The compound is also noted as a possible inhibitor of neuronal nitric oxide synthase.[2]
Caption: Inhibition of Catechol-O-methyltransferase (COMT) by this compound.
Section 2: Health and Safety Precautions
Proper handling is paramount to ensure personnel safety and experimental integrity. While a full Safety Data Sheet (SDS) should always be consulted, the following key points are derived from available data for nitrocatechol and related nitroaromatic compounds.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2] Related nitrobenzene compounds are toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing cancer.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][5] Room temperature storage is generally acceptable.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not let the product enter drains.[3]
Section 3: Protocol for Stock Solution Preparation
Accurate and consistent preparation of the stock solution is the first step toward reproducible results. Due to its moderate aqueous solubility, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended.
Materials:
-
This compound powder (CAS 6665-98-1)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and weigh paper/boat
-
Calibrated micropipettes and sterile tips
Protocol:
-
Pre-Calculation: Determine the required mass of the compound to prepare a stock solution of desired concentration (e.g., 10 mM or 50 mM).
-
Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)
-
Example for 10 mM stock in 1 mL: Mass = (0.01 mol/L) × (155.11 g/mol ) × (0.001 L) = 0.00155 g = 1.55 mg.
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Solubilization: Transfer the powder to a sterile microcentrifuge tube or vial. Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]
-
Sterilization: The high concentration of DMSO renders the stock solution self-sterilizing. Filtration is generally not required and may lead to loss of compound.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Section 4: General Protocol for Cell Treatment
This protocol provides a generalized workflow for treating adherent mammalian cells with this compound. It should be optimized for specific cell lines and experimental endpoints.
Principle: Cells are seeded at an appropriate density to ensure they are in the logarithmic growth phase during treatment. The compound is diluted from the stock solution into the culture medium and added to the cells. A vehicle control (medium with DMSO) is essential to distinguish the effects of the compound from those of the solvent.
References
- 1. Buy this compound | 6665-98-1 [smolecule.com]
- 2. 3-Nitrocatechol | 6665-98-1 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Nitrobenzene-1,2-diol | 4-Nitrocatechol | Inhibitor | TargetMol [targetmol.com]
Application Notes & Protocols: 3-Nitrobenzene-1,2-diol as a Versatile Building Block in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Synthetic Potential of 3-Nitrobenzene-1,2-diol
This compound, also widely known as 4-nitrocatechol, is an aromatic organic compound that has emerged as a highly versatile and strategic building block in modern organic synthesis.[1] Its structure is deceptively simple, featuring a catechol (a benzene ring with two adjacent hydroxyl groups) core functionalized with a nitro group. This specific arrangement of functional groups imparts a unique and powerful reactivity profile, making it an invaluable precursor for a wide range of complex molecules, particularly in the realms of pharmaceuticals and materials science.
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functionalities:
-
The Catechol Moiety: The two adjacent hydroxyl groups can act as potent nucleophiles and as exceptional bidentate ligands for a variety of metal ions. This property is central to its use in forming heterocyclic systems and in analytical chemistry for metal detection.[2]
-
The Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly influences the electronic properties of the aromatic ring. More importantly, it serves as a synthetic handle that can be readily reduced to an amino group, opening up a vast landscape of subsequent chemical transformations.[3][4]
This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols and expert insights into its practical implementation in the laboratory.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application.
| Property | Value | Source |
| Chemical Formula | C₆H₅NO₄ | [1] |
| Molecular Weight | 155.11 g/mol | |
| Appearance | Powder | |
| Melting Point | 173-177 °C | |
| Synonyms | 4-Nitrocatechol, 3-Nitro-1,2-benzenediol | [1] |
| CAS Number | 3316-09-4 | |
| Water Solubility | 14.88 g/L (at 20.5 °C) | [1] |
Safety & Handling: this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is classified as an irritant. All manipulations should be performed in a well-ventilated fume hood.
Core Reactivity: A Duality of Function
The synthetic power of this compound lies in the distinct and complementary reactivity of its catechol and nitro functionalities. A synthetic chemist can selectively address one group while preserving the other for subsequent steps, enabling efficient and elegant molecular construction.
Caption: Key reactive sites of this compound.
Application Note 1: Synthesis of Bioactive Aminocatechols
One of the most critical applications of this compound is its role as a precursor to 4-aminobenzene-1,2-diol. The reduction of the nitro group to an amine is a pivotal transformation that installs a versatile nucleophilic center, crucial for the synthesis of numerous pharmaceutical agents.[1] This amino-catechol scaffold is a key component in drugs targeting various physiological pathways. For instance, inhibitors of catechol-O-methyltransferase (COMT), used in the management of Parkinson's disease, often feature this structural motif.
The conversion is typically achieved using classical reducing agents, such as metals in acidic media (e.g., Zn, Sn, Fe in HCl). This process is robust, high-yielding, and scalable.
Caption: Workflow for producing bioactive molecules.
Protocol 1: Reduction of this compound to 4-Aminobenzene-1,2-diol
This protocol is adapted from established synthetic procedures for the reduction of aromatic nitro compounds.[5]
Materials:
-
This compound (4-Nitrocatechol)
-
Zinc dust (Zn)
-
10 N Hydrochloric acid (HCl)
-
95% Ethanol
-
Activated carbon
-
Deionized water
-
Three-neck round-bottom flask (1000 mL)
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Setup: To a 1000 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (49.6 g, 0.32 mole).
-
Reagent Addition: Add 403 mL of water and 16 mL of 10 N HCl (0.16 mole).
-
Reduction: While stirring vigorously, gradually add zinc dust (83.2 g, 1.28 mole) to the mixture. The addition should be portion-wise to control the exothermic reaction.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Filtration): After 8 hours, cool the mixture to room temperature. Filter the reaction mixture through a Büchner funnel under vacuum to remove excess zinc and zinc salts.
-
Washing: Thoroughly wash the collected solids on the filter with 95% ethanol. Combine the filtrate and the washings.
-
Decolorization: Add a small amount of activated carbon to the combined filtrate and stir for 15 minutes to decolorize the solution.
-
Isolation: Filter the solution again to remove the activated carbon. Evaporate the ethanol under reduced pressure until the solution just begins to appear turbid.
-
Crystallization: Cool the concentrated solution in an ice bath or freezer to induce crystallization.
-
Final Product: Collect the resulting crystals of 4-amino-1,2-benzenediol by vacuum filtration. The reported yield for this step is approximately 75%.[5]
Scientist's Notes:
-
Causality of Reagent Choice: Zinc dust in acidic medium is a classic and cost-effective choice for nitro group reduction. The acid protonates the nitro group, facilitating its reduction by the metal.
-
Self-Validation: The endpoint of the reaction can be validated by TLC, observing the disappearance of the starting material spot and the appearance of the more polar product spot. The final product's identity should be confirmed by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Application Note 2: Building Blocks for Heterocyclic Chemistry
The dual functionality of this compound makes it an excellent starting point for constructing complex heterocyclic systems. The catechol hydroxyls can participate in condensation reactions to form rings such as benzodioxoles or phenoxazines, which are privileged scaffolds in medicinal chemistry. The nitro group can be used to direct the regioselectivity of reactions or be converted to an amine to participate directly in cyclization. Nitroalkanes are recognized as key building blocks for synthesizing heterocyclic derivatives.[3]
Application Note 3: Ligand in Analytical and Coordination Chemistry
The catechol unit is a superb chelating agent for various metal ions. This compound has been successfully employed as a chromogenic reagent for the spectrophotometric determination of trace metals.[2] The formation of a colored complex between the nitrocatechol ligand and a metal ion allows for quantitative analysis.
Examples of Analytical Applications:
| Metal Ion | Method | Key Feature | Reference |
| Molybdenum(VI) | Cloud Point Extraction (CPE) | Forms a yellow ternary complex, (A336⁺)₂[MoO₂L₂], allowing for sensitive detection. | [2] |
| Titanium(IV) | Solvent Extraction | Forms ion-associates with tetrazolium salts, enabling extraction and measurement. | [2] |
| Iron(III) | Solvent Extraction | Creates a chromogenic complex, (XMH⁺)₃[Fe(4NC)₃], with a strong absorbance maximum at 464 nm. | [2] |
| Copper(II) | Cloud Point Extraction (CPE) | Utilizes a mixed micellar system for the extraction and determination of Cu(II). | [2] |
Expert Insight: The electron-withdrawing nitro group modifies the electronic properties of the catechol system, which can tune the stability and spectroscopic properties (e.g., color) of the resulting metal complexes, enhancing the sensitivity and selectivity of the analytical method.
Protocol 2: Synthesis of this compound (4-Nitrocatechol)
For researchers who wish to synthesize the building block itself, the following protocol details its preparation from 2-chloro-4-nitro-phenol via nucleophilic aromatic substitution.[5]
Materials:
-
2-chloro-4-nitro-phenol
-
4M Sodium hydroxide (NaOH) solution
-
10% Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser, heating mantle, magnetic stirrer
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-chloro-4-nitro-phenol (64.44 g, 0.4 mole) and 300 mL of 4M NaOH solution.
-
Reflux: Heat the mixture to reflux with stirring and maintain for 6 hours.
-
Cooling & Filtration: After the reflux period, cool the reaction mixture. If any solid is present, filter it off under vacuum.
-
Acidification: Transfer the filtrate to a beaker and dissolve any crystalline material by gently warming to approximately 60 °C.
-
Precipitation: While stirring, carefully adjust the pH of the solution to 2.0 using 10% HCl. A precipitate will form.
-
Crystallization: Cool the mixture in an ice bath to maximize precipitation.
-
Isolation & Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from hot water to yield pure 4-nitro-1,2-benzenediol. The reported yield for this transformation is 84%.[5]
Scientist's Notes:
-
Mechanism Insight: This reaction is a nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group activates the aromatic ring, making the carbon atom attached to the chlorine susceptible to attack by the hydroxide nucleophile. The catechol is formed upon acidic workup.
-
Critical Step: The pH adjustment in step 5 is crucial. It protonates the phenoxide intermediates, causing the desired diol product to precipitate out of the aqueous solution due to its lower solubility.
Conclusion
This compound is a powerful and cost-effective building block whose value lies in the strategic interplay between its catechol and nitro functionalities. Its ability to serve as a precursor for key intermediates like 4-aminobenzene-1,2-diol, its utility in constructing heterocyclic systems, and its application in analytical chemistry underscore its importance. The protocols and insights provided herein are intended to empower researchers to confidently and effectively leverage the synthetic potential of this versatile molecule in their drug discovery and materials science endeavors.
References
Application Notes & Protocols: In Vitro Evaluation of 3-Nitrobenzene-1,2-diol's Impact on Dopamine Metabolism
Introduction: Unraveling the Modulation of Dopaminergic Pathways
Dopamine, a critical catecholamine neurotransmitter, governs essential neurological functions including motor control, motivation, and cognition. The precise regulation of its synaptic concentration is paramount, as dysregulation is a hallmark of severe neurological disorders such as Parkinson's disease.[1] The metabolic clearance of dopamine is primarily orchestrated by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).[2][3] COMT catalyzes the transfer of a methyl group to one of the hydroxyl groups of dopamine, while MAO is responsible for its oxidative deamination.[4][5]
3-Nitrobenzene-1,2-diol, also known as 3-nitrocatechol, is a compound recognized for its potent inhibitory action on Catechol-O-methyltransferase (COMT).[6] By blocking this key metabolic pathway, compounds of this class have the potential to increase the bioavailability of dopamine. This makes them significant candidates for investigation in the context of neuropharmacology and drug development, particularly as adjuncts to therapies like L-DOPA for Parkinson's disease.[7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured, multi-assay approach to characterize the in vitro effects of this compound on dopamine metabolism. The protocols herein are designed to be self-validating, moving from broad cellular health assessments to specific enzymatic and metabolic endpoints.
Strategic Selection of an In Vitro Dopaminergic Model
The choice of a cellular model is a critical first step that dictates the physiological relevance and translatability of the findings.
-
PC12 Cells: Derived from a rat adrenal pheochromocytoma, these cells endogenously synthesize, store, and release dopamine, making them an excellent model for studying vesicular storage and neurotransmitter dynamics.[8][9][10]
-
SH-SY5Y Cells: This human neuroblastoma cell line possesses a catecholaminergic phenotype and the enzymatic machinery to synthesize dopamine.[11] A key advantage is their human origin. Differentiation with agents like retinoic acid induces a more mature, neuron-like morphology and phenotype, enhancing their suitability for neurodegenerative disease modeling.[11]
-
Primary and iPSC-Derived Dopaminergic Neurons: These models offer the highest physiological relevance but come with increased complexity in culture and maintenance.[12][13] They are often considered a secondary validation step after initial screening in more robust cell lines.
For the protocols detailed below, we will primarily reference the SH-SY5Y cell line due to its human origin and the extensive body of literature supporting its use as a dopaminergic model.[11][14]
Phase 1: Foundational Cytotoxicity Assessment
Causality Behind the Experiment: Before investigating specific metabolic effects, it is imperative to establish a non-toxic concentration range for this compound. Observing metabolic shifts is meaningless if the underlying cause is simply cellular stress or death. This foundational screen ensures that subsequent experiments are conducted at concentrations that modulate the target pathway without inducing general toxicity. Assays like LDH release, which measures membrane integrity, provide a reliable metric for cytotoxicity.[15][16]
Protocol 1: LDH Release Cytotoxicity Assay
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well clear-bottom plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours in complete culture medium.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium, ranging from a high concentration (e.g., 1 mM) down to sub-micromolar levels.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include "untreated" wells (medium only) as a negative control and "lysis" wells (medium with a lysis agent, provided by the kit) as a positive control for maximum LDH release.
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Execution:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit).
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided by the kit.
-
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm using a microplate reader.
-
Analysis: Subtract the 680 nm absorbance value (background) from the 490 nm value. Calculate the percentage of cytotoxicity relative to the positive (lysis) control.
Data Presentation: Example Cytotoxicity Profile
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 1000 | 85.2 ± 5.1 |
| 500 | 60.7 ± 4.5 |
| 250 | 25.1 ± 3.2 |
| 100 | 5.3 ± 1.8 |
| 50 | 2.1 ± 1.1 |
| 10 | 1.5 ± 0.9 |
| 1 | 0.8 ± 0.5 |
| 0 (Control) | 0.0 ± 1.2 |
From this data, a Sub-Toxic Concentration (e.g., ≤ 50 µM) would be selected for subsequent metabolic studies.
Phase 2: Direct Enzyme Inhibition Profiling
Causality Behind the Experiment: This phase uses cell-free assays to directly measure the interaction between this compound and the purified target enzymes, COMT and MAO. This approach isolates the drug-enzyme interaction from complex cellular processes like membrane transport and substrate availability, providing a direct measure of inhibitory potency (IC₅₀). This is crucial for confirming the compound's primary mechanism of action and assessing its selectivity.
Protocol 2.1: COMT Inhibition Fluorometric Assay
This protocol is adapted from commercially available kits and established methodologies.[17]
-
Reagent Preparation:
-
Enzyme: Recombinant human S-COMT.
-
Substrate: A fluorescent COMT substrate (e.g., 3-cyano-7-ethoxycoumarin or similar).
-
Co-factor: S-Adenosyl-L-methionine (SAM).
-
Inhibitor: Prepare a serial dilution of this compound. Use a known COMT inhibitor like Tolcapone as a positive control.
-
-
Reaction Setup: In a 96-well black plate, add reagents in the following order:
-
Assay Buffer.
-
MgCl₂ (a required co-factor for COMT).
-
Inhibitor dilutions (this compound or Tolcapone) or vehicle (DMSO).
-
COMT enzyme.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate and SAM to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence (product formation) over 15-30 minutes at the appropriate excitation/emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve). Determine the % inhibition for each inhibitor concentration relative to the vehicle control. Plot the % inhibition against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.
Protocol 2.2: MAO-A & MAO-B Inhibition Fluorometric Assay
This protocol utilizes a coupled reaction where H₂O₂ produced by MAO activity is detected fluorometrically.[18][19]
-
Reagent Preparation:
-
Enzymes: Recombinant human MAO-A and MAO-B (run in separate assays).
-
Substrate: p-Tyramine (a substrate for both isoforms).
-
Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).
-
Inhibitors: Prepare serial dilutions of this compound. Use Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) as positive controls.[5]
-
-
Reaction Setup: In a 96-well black plate, add:
-
Assay Buffer.
-
MAO-A or MAO-B enzyme.
-
Inhibitor dilutions or vehicle.
-
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add a working solution containing the substrate (p-Tyramine), HRP, and the fluorogenic probe to all wells.
-
Measurement: Incubate for 20-30 minutes at room temperature, protected from light. Measure the end-point fluorescence in a plate reader.
-
Data Analysis: Calculate % inhibition for each concentration and determine the IC₅₀ values for both MAO-A and MAO-B as described for the COMT assay.
Data Presentation: Example Enzyme Inhibition Profile
| Compound | COMT IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| This compound | 150.5 ± 12.3 | > 100 | > 100 |
| Tolcapone (Control) | 120.8 ± 9.7 | > 100 | > 100 |
| Clorgyline (Control) | > 50,000 | 0.08 ± 0.01 | 25.6 ± 2.1 |
| Selegiline (Control) | > 50,000 | 15.2 ± 1.9 | 0.11 ± 0.02 |
This hypothetical data shows this compound to be a potent and selective COMT inhibitor.
Phase 3: Cellular Dopamine Metabolite Profiling by HPLC-ECD
Causality Behind the Experiment: This is the culminating experiment. Having established a non-toxic dose and a direct enzymatic mechanism, this assay quantifies the real-world consequence of COMT inhibition within a living cell. By measuring the levels of dopamine and its key metabolites—DOPAC (from MAO) and HVA (from COMT)—we can construct a metabolic fingerprint of the compound's action. A successful COMT inhibitor should decrease HVA levels and potentially lead to an accumulation of its precursors, dopamine and DOPAC. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for this application due to its exceptional sensitivity and selectivity for electroactive molecules like catecholamines.[1][2][20][21]
Protocol 3: Quantification of Cellular Dopamine, DOPAC, and HVA
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in 6-well plates and grow to ~80% confluency.
-
Treat cells for 6-24 hours with a pre-determined non-toxic concentration of this compound (e.g., 10 µM) or vehicle control. To ensure measurable metabolite levels, it can be beneficial to co-treat with a low concentration of L-DOPA (e.g., 50 µM) for the final 4 hours of incubation to provide an exogenous source for dopamine synthesis.
-
-
Sample Collection and Preparation:
-
Place plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 250 µL of 0.1 M perchloric acid (PCA) containing an internal standard (e.g., N-acetyl-serotonin) to each well to lyse the cells and precipitate proteins.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and vortex.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analytes. A portion can be used for protein quantification (e.g., BCA assay) to normalize the data.
-
-
-
System: An HPLC system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector with a glassy carbon electrode.
-
Mobile Phase: Prepare a suitable mobile phase, typically a sodium phosphate buffer with EDTA, an ion-pairing agent (like octane sulfonic acid), and methanol, adjusted to an acidic pH (e.g., pH 3.0).
-
Detection: Set the electrochemical detector potential to an appropriate level for oxidizing catecholamines (e.g., +0.75 V).
-
Standard Curve: Prepare a standard curve with known concentrations of dopamine, DOPAC, and HVA in 0.1 M PCA.
-
Injection: Inject 20 µL of the prepared standards and cell lysate supernatants onto the column.
-
Data Analysis: Identify and quantify the peaks for dopamine, DOPAC, and HVA by comparing their retention times and peak areas to the standard curve. Normalize the results to the total protein content of each sample.
-
Data Presentation: Example Cellular Metabolite Profile
| Analyte | Control (pmol/mg protein) | This compound (10 µM) (pmol/mg protein) | % Change |
| Dopamine | 15.6 ± 2.1 | 22.5 ± 3.0 | +44% |
| DOPAC | 8.2 ± 1.1 | 13.1 ± 1.9 | +60% |
| HVA | 25.4 ± 3.5 | 9.8 ± 1.5 | -61% |
This data illustrates the expected outcome of effective COMT inhibition: a significant decrease in the final metabolite HVA, with a corresponding build-up of the upstream metabolites DOPAC and Dopamine.
Overall Interpretation and Conclusion
This integrated three-phase approach provides a robust framework for characterizing the in vitro pharmacology of this compound.
-
Phase 1 establishes the therapeutic window, separating specific pharmacological effects from non-specific cytotoxicity.
-
Phase 2 confirms the mechanism of action, demonstrating potent and selective inhibition of the COMT enzyme with a quantifiable IC₅₀.
-
Phase 3 validates the cellular efficacy, showing that direct enzyme inhibition translates into the desired modulation of the dopamine metabolic pathway in a relevant cellular model.
Together, these protocols generate a comprehensive data package that rigorously details the effects of this compound on dopamine metabolism. This methodology provides the foundational evidence required for further investigation of this and similar compounds in pre-clinical drug development for neurological disorders.
References
- 1. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]
- 2. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic pathways of dopamine and norepinephrine in rabbit brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Buy this compound | 6665-98-1 [smolecule.com]
- 7. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship between dopamine content and its secretion in PC12 cells as a function of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 10. PC12 cell line - Wikipedia [en.wikipedia.org]
- 11. Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Increased dopamine and its metabolites in SH-SY5Y neuroblastoma cells that express tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neuroproof.com [neuroproof.com]
- 16. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 17. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safe Handling and Storage of 3-Nitrobenzene-1,2-diol
Abstract: This document provides a comprehensive guide to the safe handling and storage procedures for 3-Nitrobenzene-1,2-diol (also known as 3-Nitrocatechol), CAS No. 6665-98-1.[1][2][3] As a dually functionalized aromatic compound, its unique reactivity, driven by the presence of both a catechol moiety and a nitro group, necessitates stringent safety protocols.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure laboratory safety and maintain compound integrity.
Compound Profile and Hazard Identification
This compound is a nitrated derivative of catechol, an organic compound with the molecular formula C₆H₅NO₄.[1] Its structure is notable for a benzene ring substituted with two adjacent hydroxyl groups and a nitro group. This arrangement makes it a valuable research chemical, particularly as an inhibitor of catechol-O-methyltransferase (COMT), with applications in neurodegenerative disease research.[1] However, the combination of these functional groups also presents specific hazards that must be expertly managed.
The nitro group is strongly electron-withdrawing, which increases the acidity of the phenolic hydroxyl groups.[1] This electronic effect, combined with the inherent reactivity of the catechol structure and the toxicological profile of nitroaromatic compounds, defines its risk profile.[1][4]
Physicochemical Properties
A clear understanding of the compound's physical properties is the foundation of safe handling.
| Property | Value | Source(s) |
| CAS Number | 6665-98-1 | [1][2][3] |
| Molecular Formula | C₆H₅NO₄ | [1][2] |
| Molecular Weight | 155.11 g/mol | [1][2] |
| Appearance | Solid, likely a powder or crystals. | [5][6] |
| Melting Point | 86-88 °C | [2] |
| Solubility | Moderately soluble in DMSO, methanol, dichloromethane, and chloroform.[1] Slightly soluble in water.[7] | [1][7] |
Toxicological Profile and GHS Classification
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be synthesized from data on structurally analogous compounds, such as other nitrocatechols and the parent nitrobenzene and catechol structures. This is a standard and necessary practice for ensuring safety with novel or less common research chemicals.
The primary hazards are associated with irritation and the broader risks of nitroaromatic compounds.[4][8]
| Hazard Class | GHS Classification & Statement | Rationale / Notes |
| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation. | Based on data for 2-Nitrobenzene-1,4-diol and 4-Nitrocatechol.[5][9][10][11][12] Catechols and nitro-compounds can be irritating upon contact. |
| Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation. | Based on data for 2-Nitrobenzene-1,4-diol and 4-Nitrocatechol.[5][9][10][11][12] Particulate matter can be abrasive and the chemical itself is an irritant. |
| Specific Target Organ Toxicity (Single Exposure) | Warning: H335 - May cause respiratory irritation. | Based on data for 2-Nitrobenzene-1,4-diol and 4-Nitrocatechol.[5][9][11][12] Inhalation of dust should be avoided. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Warning: May be harmful if swallowed, in contact with skin, or if inhaled. | This is a general precaution for nitroaromatic compounds, which can be toxic and are often readily absorbed through the skin.[13][14][15][16] |
Risk Assessment and The Hierarchy of Controls
Effective safety management is not solely reliant on personal protective equipment (PPE). The most robust safety culture implements a "Hierarchy of Controls," which prioritizes strategies that eliminate or reduce hazards at their source. PPE is considered the final line of defense.
Caption: The Hierarchy of Risk Controls, prioritizing strategies from most to least effective.
Engineering and Administrative Controls: The Primary Defense
Before any personal protective equipment is worn, the work environment must be engineered for safety.
-
Engineering Controls :
-
Chemical Fume Hood : All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[14][17][18] This is the primary method to prevent inhalation of dust or vapors.
-
Ventilation : The laboratory should have adequate general ventilation to keep airborne concentrations low.[9]
-
Safety Infrastructure : Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[19][20]
-
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this compound.
-
Training : All personnel must be trained on the specific hazards of this compound, the contents of this guide, and emergency procedures.
-
Restricted Access : Designate specific areas where the compound is stored and handled, with access limited to authorized and trained personnel.
-
Personal Protective Equipment (PPE): The Final Barrier
PPE is not a substitute for robust engineering and administrative controls but is essential for immediate protection.
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant). A face shield should be worn over goggles when handling larger quantities or if there is a splash risk. | Protects against irritation from dust and splashes of solutions.[9][13] |
| Hand | Nitrile or Butyl rubber gloves. Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact. | Prevents skin irritation and dermal absorption.[9][13][21] Nitroaromatics can be absorbed through the skin.[13] |
| Body | A buttoned lab coat is mandatory. For larger quantities, a chemically resistant apron or suit should be considered. | Protects skin and personal clothing from contamination.[9][13] |
| Respiratory | A NIOSH-approved N95 (or better) dust mask should be used when handling the powder outside of a fume hood (not recommended) or if dust generation is unavoidable. | Prevents inhalation of irritating dust particles.[6][9] |
Standard Operating Protocols
Adherence to validated protocols is critical for ensuring reproducible science and operator safety.
Protocol: Receiving and Storing New Material
-
Inspect : Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify : Confirm the label matches the order (Compound Name, CAS No., quantity).
-
Log : Enter the material into the chemical inventory system, noting the date of receipt.
-
Store : Immediately transfer the container to a designated, secure storage location that meets the requirements outlined in Section 6.
Protocol: Weighing and Solution Preparation
This workflow outlines the essential steps for safely handling the compound.
Caption: Standard workflow for weighing this compound and preparing solutions.
Protocol: Spill and Emergency Response
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Caption: Decision tree for responding to a this compound spill.
Protocol: Waste Disposal
-
Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and consult local and state regulations.[9]
-
Solid Waste : Collect unused compound and contaminated disposables (gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect solutions in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain.[13][20]
-
Disposal : Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[13]
Storage Procedures
Proper storage is paramount for maintaining the chemical's stability and preventing hazardous situations. The dual functional groups require careful consideration. Catechols are known to be sensitive to air and light, while nitroaromatic compounds have thermal stability concerns.[19][22]
| Parameter | Recommended Condition | Rationale and In-Depth Insight |
| Temperature | Store in a cool, dry place.[9][13][19][23] | Prevents degradation and reduces the risk of thermal decomposition, which can be a hazard for nitroaromatic compounds, especially if contaminated.[22] |
| Atmosphere | Keep container tightly closed at all times.[9][11][13][19] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon. | The catechol moiety is susceptible to oxidation when exposed to air, which can lead to discoloration and degradation.[19] Storing under nitrogen is a best practice for air-sensitive compounds.[13][14] |
| Light | Protect from direct sunlight and store in an opaque or amber container. | Catechols are light-sensitive and can degrade upon exposure, often indicated by a darkening in color.[19] |
| Location | Store in a well-ventilated, dedicated chemical storage cabinet. Store locked up.[5][9][14] | Ensures containment, proper ventilation, and security. |
| Compatibility | Store away from incompatible materials such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[10][19] Keep away from sources of ignition.[9][13][23] | Prevents potentially hazardous chemical reactions. |
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its chemical properties and potential hazards. By implementing a multi-layered safety approach that prioritizes engineering and administrative controls and is supported by the correct use of PPE, researchers can minimize risk. The protocols and guidelines detailed in this document provide a robust framework for handling and storing this compound, ensuring both the safety of laboratory personnel and the integrity of experimental outcomes.
References
- 1. Buy this compound | 6665-98-1 [smolecule.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. endotherm-lsm.com [endotherm-lsm.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 4-Nitrocatechol 97 3316-09-4 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. uwaterloo.ca [uwaterloo.ca]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fishersci.com [fishersci.com]
- 20. aarti-industries.com [aarti-industries.com]
- 21. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitrobenzene-1,2-diol
Welcome to the technical support guide for the synthesis of 3-Nitrobenzene-1,2-diol (3-nitrocatechol). This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. This compound is a valuable precursor, notably investigated for its role as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme relevant in neurological disorders like Parkinson's disease.[1]
Safety First: Critical Safety Precautions
The nitration of phenolic compounds is an energetic and potentially hazardous reaction.[4] Phenol and its derivatives are corrosive and readily absorbed through the skin, where they can cause severe burns and systemic toxicity.[5][6] Strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a fully buttoned lab coat, chemical splash goggles, and a face shield.[7] Use heavy-duty gloves suitable for handling corrosive and organic materials, such as butyl rubber or neoprene, potentially double-gloved over nitrile gloves.[6][7]
-
Ventilation: All manipulations involving phenol, catechol, nitric acid, and the reaction mixture must be performed inside a certified chemical fume hood.[5][7]
-
Reagent Handling: Concentrated nitric acid is a powerful oxidizing agent and is highly corrosive. It can react violently with many organic compounds.[4][8] Always add acid to other reagents slowly and in a controlled manner, especially when cooling is required.
-
Thermal Runaway: The nitration reaction is highly exothermic.[9] Inadequate temperature control can lead to a thermal runaway, resulting in vigorous decomposition and the release of toxic gases. Ensure your reaction vessel is in a well-maintained cooling bath (e.g., ice-water or ice-salt) and that the temperature is monitored continuously with a calibrated thermometer.
-
Emergency Preparedness: Ensure unobstructed access to an emergency shower and eyewash station.[5] Have appropriate spill kits ready. In case of skin contact with phenol, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: Why is my yield of this compound consistently low?
Low yield is the most common issue, often stemming from a combination of factors including suboptimal reaction conditions and the formation of side products. A reported yield for a non-optimized synthesis is around 24%, indicating that careful control is needed for improvement.[2]
Answer:
-
Poor Temperature Control: This is the primary culprit. The nitration of catechol is highly temperature-sensitive. If the temperature rises uncontrollably, it promotes the formation of the thermodynamically more stable 4-nitro-isomer and can lead to oxidation of the catechol ring, resulting in tarry, polymeric byproducts.[4]
-
Solution: Maintain a strict, low-temperature environment (e.g., 0-5 °C) throughout the addition of the nitrating agent. Use an efficient cooling bath and monitor the internal reaction temperature, not just the bath temperature.
-
-
Incorrect Reagent Stoichiometry: Using an excessive amount of nitric acid will increase the likelihood of dinitration and oxidative degradation of both the starting material and the desired product.
-
Solution: Begin with a 1:1 molar ratio of catechol to nitric acid. Optimization may require a slight excess of the nitrating agent, but this should be explored systematically.
-
-
Inefficient Mixing: Poor mixing can create localized "hot spots" where the concentration of nitric acid is high, leading to uncontrolled side reactions.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction. For larger scale reactions, mechanical overhead stirring is superior to a magnetic stir bar.
-
-
Formation of Side Products: The primary side product is 4-Nitrocatechol. The hydroxyl groups of catechol are activating ortho- and para-directing groups. Nitration can occur at either the 3- or 4-position.
-
Solution: Lowering the reaction temperature generally favors the formation of the 3-nitro isomer over the 4-nitro isomer. The choice of solvent can also influence this ratio.
-
Question 2: My product is a mixture of 3- and 4-nitrocatechol. How can I improve the regioselectivity?
The formation of both 3- and 4-nitrocatechol is an inherent challenge in the direct nitration of catechol due to the electronic effects of the two hydroxyl groups.
Answer:
Improving regioselectivity is a key aspect of optimizing this synthesis.
-
Mechanism and Directing Effects: The two hydroxyl groups strongly activate the aromatic ring for electrophilic aromatic substitution. The nitronium ion (NO₂⁺) can attack the positions ortho or para to each hydroxyl group. This leads to substitution at position 3 (ortho to one -OH) and position 4 (para to one -OH).
-
Controlling Factors:
-
Temperature: As mentioned, lower temperatures are critical. This kinetic control favors the 3-nitro isomer.
-
Solvent System: The choice of solvent can influence the effective size and reactivity of the nitrating species. While a common lab prep uses ether, other systems could be explored.[2] For example, using glacial acetic acid as a solvent is common for phenol nitrations and may offer better control.[4]
-
Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. While nitric acid is common, exploring milder nitrating agents or different acid catalysts (other than the sulfuric acid often used in "mixed acid") could be a subject for reaction optimization.
-
Troubleshooting Workflow: From Low Yield to Optimized Product
Caption: A workflow diagram for troubleshooting common issues.
Question 3: How can I effectively separate 3-Nitrocatechol from the 4-Nitrocatechol isomer?
Answer:
Successful separation relies on exploiting the differences in physical properties between the two isomers. The key is differential solubility.
-
Fractional Crystallization: A documented method involves using boiling petroleum ether (boiling point 60-80 °C).[2] In this specific procedure, the 4-nitrocatechol is described as being insoluble, while the desired 3-nitrocatechol remains in the filtrate.[2] After filtering off the 4-nitro isomer, the 3-nitro product can be crystallized by concentrating and cooling the petroleum ether solution.[2]
-
Column Chromatography: While more resource-intensive, silica gel column chromatography is a standard method for separating isomers with different polarities. The 3-nitro isomer is generally less polar than the 4-nitro isomer due to intramolecular hydrogen bonding between the nitro group and the adjacent hydroxyl group. This reduces the interaction with the polar silica stationary phase. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) should effectively separate the two compounds.
| Property Comparison for Isomer Separation | This compound | 4-Nitrobenzene-1,2-diol |
| Melting Point | 86-88 °C[10] | 174-176 °C |
| Solubility | More soluble in non-polar solvents (e.g., petroleum ether)[2] | Less soluble in non-polar solvents[2] |
| Polarity | Lower (due to intramolecular H-bonding) | Higher |
Frequently Asked Questions (FAQs)
Q: What is the most common and accessible synthetic route for lab-scale synthesis?
A: The direct nitration of catechol with concentrated nitric acid in a suitable solvent like diethyl ether is the most frequently cited method for laboratory-scale preparation.[1][2]
Q: What are the most critical reaction parameters to control?
A: The three most critical parameters are:
-
Temperature: Must be kept low and stable (0-5 °C) to maximize yield and regioselectivity.
-
Rate of Addition: The nitrating agent must be added very slowly to allow for effective heat dissipation and to avoid localized high concentrations.
-
Stoichiometry: A near 1:1 molar ratio of catechol to nitric acid is the optimal starting point to prevent over-reaction.
Electrophilic Nitration of Catechol
Caption: Reaction scheme for the nitration of catechol.
Q: How can I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) to separate the starting material (catechol) from the two product isomers. The reaction is complete when the catechol spot is no longer visible. HPLC or GC-MS can also be used for more quantitative analysis of the reaction mixture over time.[11]
Q: What are the best practices for storing the final this compound product?
A: this compound is a solid at room temperature.[10] It should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[7] Avoid contact with strong oxidizing agents. As with all chemicals, it should be handled only by trained personnel.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of Catechol This protocol is adapted from literature procedures and must be performed with strict adherence to all safety precautions outlined above.[2]
Materials:
-
Catechol (2.5 g)
-
Diethyl ether (anhydrous, 125 mL)
-
Concentrated Nitric Acid (d=1.52, ~1.0 mL)
-
Petroleum ether (b.p. 60-80 °C)
-
Deionized water
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar in an ice-salt bath on a magnetic stir plate.
-
Dissolve 2.5 g of catechol in 125 mL of diethyl ether in the flask. Allow the solution to cool to 0 °C.
-
Slowly, add 1.0 mL of concentrated nitric acid dropwise to the stirred solution over 15-20 minutes. CRITICAL: Ensure the internal temperature does not rise above 5 °C during the addition.
-
Once the addition is complete, allow the solution to stir overnight, letting the bath slowly warm to room temperature.
-
After overnight stirring, transfer the reaction mixture to a separatory funnel and wash it carefully with cold deionized water (2 x 50 mL).
-
Separate the organic (ether) layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent using a rotary evaporator to yield a crude residue containing a mixture of isomers.
Protocol 2: Purification by Fractional Crystallization This protocol is adapted from literature procedures.[2]
Procedure:
-
To the crude residue from Protocol 1, add a sufficient volume of boiling petroleum ether (b.p. 60-80 °C) to fully suspend the solid.
-
The 4-nitrocatechol isomer is largely insoluble. While the mixture is still hot, filter it through a Büchner funnel to remove the insoluble 4-nitrocatechol.
-
Collect the hot filtrate, which contains the desired 3-nitrocatechol.
-
Reduce the volume of the filtrate in vacuo using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the this compound.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold petroleum ether.
-
Dry the crystals in a vacuum oven or desiccator. Characterize the final product by melting point (Lit. m.p. 86-88 °C) and other appropriate analytical methods (e.g., NMR, HPLC).[10][12]
References
- 1. Buy this compound | 6665-98-1 [smolecule.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of Nitro Derivatives of Pyrocatechin as Potential Biologically Active Precursors | Semantic Scholar [semanticscholar.org]
- 4. corning.com [corning.com]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. nj.gov [nj.gov]
- 9. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. 6665-98-1|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Purification of 3-Nitrobenzene-1,2-diol by Recrystallization
Welcome to the technical support guide for the purification of 3-Nitrobenzene-1,2-diol. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. As a nitrated derivative of catechol, this compound possesses unique solubility characteristics that can present challenges during purification.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with the expertise and practical insights needed to achieve high purity and yield.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3] For this compound, an ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of a pure crystalline lattice, while impurities remain dissolved in the surrounding solution (the mother liquor).[3][4][5]
The unique structure of this compound, featuring two adjacent hydroxyl groups and a nitro group on a benzene ring, imparts a significant degree of polarity.[1] This influences its solubility and dictates the choice of appropriate solvents for effective purification.
Troubleshooting Guide: A Problem-and-Solution Approach
This section directly addresses specific issues that may arise during the recrystallization of this compound.
Question: My this compound is not crystallizing out of the solution, even after cooling. What's wrong?
Answer: This is a common issue that typically points to one of two primary causes: the solution is not sufficiently saturated, or it has become supersaturated.
-
Excess Solvent: The most frequent reason for crystallization failure is the use of too much solvent during the initial dissolution step.[6][7] If the concentration of this compound is below its saturation point in the cold solvent, it will remain in solution.
-
Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature; this is a supersaturated state.[7][10] Crystal formation requires a nucleation point to begin, which may be absent in a very clean flask.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent line.[8][11] The microscopic imperfections on the glass provide nucleation sites for crystal growth.[11]
-
Solution 2: Seeding. Introduce a "seed crystal"—a tiny speck of the crude or pure this compound—into the cooled solution.[8][11][12] This provides a template for other molecules to crystallize upon.
-
Solution 3: Flash Cooling. As a last resort, briefly cool the flask in a colder bath (e.g., an ice-salt bath).[11][13] However, be aware that rapid cooling can trap impurities, so this may necessitate a second, slower recrystallization.[4]
-
Question: My compound has separated as a dark, oily liquid instead of solid crystals. What is "oiling out" and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7][13] This is often because the boiling point of the solvent is higher than the melting point of the solute (this compound has a melting point of approximately 156°C), causing it to melt in the hot solution.[1] It can also happen if the solution is cooled too quickly or if there are significant impurities present that depress the melting point.[7]
-
Causality: An oil is undesirable because it tends to trap impurities and solidifies into an amorphous mass rather than a pure crystalline solid.
-
Solutions:
-
Reheat and Add Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[7]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with paper towels or placing it in a warm water bath that cools gradually can promote proper crystal formation.[7][9]
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider using a solvent with a lower boiling point or switching to a mixed solvent system.[13]
-
Question: My final yield of purified this compound is very low. Where did my product go?
Answer: A low yield is disappointing but often correctable. The primary causes of product loss during recrystallization are procedural.
-
Using Too Much Solvent: As mentioned, this is the most common error. The more solvent used, the more product will remain dissolved in the mother liquor, even when cold.[9][10] Always strive to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4][10]
-
Premature Crystallization: If the solution cools during hot filtration (a step to remove insoluble impurities), the product will crystallize in the filter paper or funnel stem along with the impurities.[6][13]
-
Solution: Use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot by placing it on a steam bath or hot plate. Pre-wetting the filter paper with a small amount of hot solvent can also help.[13]
-
-
Improper Washing: Washing the collected crystals is necessary to remove the impurity-laden mother liquor. However, using too much wash solvent or a solvent that is not ice-cold will redissolve a significant portion of your purified crystals.[5][10][14]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5][15] Given the polar nature of this compound, polar solvents are a good starting point.[1][13] Water can be a good choice for polar compounds, as its high boiling point allows for a large solubility differential upon cooling.[14][16] The compound has a reported water solubility of 14.88 g/L at 20.5°C.[1] It also shows moderate solubility in methanol, chloroform, and DMSO.[1]
A mixed solvent system is often effective when no single solvent is ideal.[15] This involves using a pair of miscible solvents—one in which the compound is highly soluble (e.g., ethanol) and one in which it is poorly soluble (e.g., water).[13][15]
Experimental Protocol: Solvent Selection
-
Place ~20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, toluene) dropwise at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.
-
Allow the successful tubes to cool slowly to room temperature, then place them in an ice bath. The best solvent will be the one from which a large quantity of crystals forms.
| Solvent | Boiling Point (°C) | Polarity | Comments on Suitability for this compound |
| Water | 100 | High | Good choice due to high polarity and large temperature gradient.[14][16] Known solubility data is available.[1] |
| Ethanol | 78 | High | May be too good a solvent, but excellent for a solvent pair with water. |
| Methanol | 65 | High | Reported to be a moderately good solvent; may require a co-solvent.[1] |
| Toluene | 111 | Low | Unlikely to be a good primary solvent due to polarity mismatch, but could be tested as an "anti-solvent". |
| Hexane | 69 | Non-polar | Unsuitable as a primary solvent; could be used as an anti-solvent with a more polar solvent. |
Q2: What are the key physical properties I should know to assess purity?
A2: The most critical property for purity assessment after recrystallization is the melting point. A pure compound will have a sharp, narrow melting point range that corresponds to the literature value. Impurities typically depress and broaden the melting point range.[6]
Table: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₅NO₄ | [1] |
| Molecular Weight | 155.11 g/mol | [1] |
| Appearance | Dark Yellow to Very Dark Yellow Solid | [1] |
| Melting Point | 156°C | [1] |
| Water Solubility | 14.88 g/L (at 20.5°C) |[1][2] |
Q3: What impurities might be present in my crude this compound?
A3: The most common synthesis route is the direct nitration of catechol (1,2-dihydroxybenzene).[1][17] Potential impurities arising from this reaction include:
-
Unreacted Starting Material: Catechol.
-
Isomeric Byproducts: 4-Nitrobenzene-1,2-diol.
-
Over-nitrated Products: Dinitrobenzene-1,2-diol isomers. A well-chosen recrystallization solvent should keep these impurities dissolved in the mother liquor while allowing the desired 3-nitro isomer to crystallize.
Visualized Workflows
Recrystallization Process Overview
Caption: A standard workflow for the purification of a solid compound via recrystallization.
Troubleshooting Logic for No Crystal Formation
Caption: Decision-making process when crystallization fails to initiate.
References
- 1. Buy this compound | 6665-98-1 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. brainly.com [brainly.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Catechol - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Nitrobenzene-1,2-diol
Welcome to the technical support center for the purification of 3-Nitrobenzene-1,2-diol (also known as 3-nitrocatechol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity this compound. Here, we provide in-depth troubleshooting advice and detailed experimental protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, discolored solid. What is the likely cause of this coloration?
A1: The discoloration in crude this compound typically arises from two main sources. Firstly, the nitration of catechol, a common synthetic route, is a highly reactive process that can lead to the formation of colored byproducts.[1] These can include di- and poly-nitrated catechols, which are often yellow to brown solids.[2][3] Secondly, catechol and its derivatives are susceptible to oxidation, especially when exposed to air, light, or residual acids from the synthesis. This oxidation can form complex, highly colored polymeric or quinone-like structures.[1]
Q2: What are the primary impurities I should be concerned about when synthesizing this compound via catechol nitration?
A2: The nitration of catechol can yield a mixture of isomers. Besides the desired 3-nitro-benzene-1,2-diol, a significant byproduct is often 4-nitrocatechol.[4][5] Additionally, over-nitration can lead to the formation of dinitro-catechols, such as 3,5-dinitrocatechol.[2] Unreacted catechol may also be present. The presence of these impurities can complicate downstream applications and contribute to the overall discoloration of the product.
Q3: Is there a preferred initial purification step to remove the bulk of the impurities?
A3: For the separation of 3-nitrocatechol from its 4-nitro isomer, a differential solubility approach can be effective as a preliminary purification step. It has been reported that 4-nitrocatechol is insoluble in boiling petroleum ether, while 3-nitrocatechol is soluble. This allows for a simple solid-liquid extraction to enrich the 3-nitro isomer in the filtrate.
Q4: Can I use activated carbon to decolorize my this compound solution?
A4: Yes, activated carbon, also known as decolorizing charcoal, is a highly effective agent for removing colored impurities from solutions of organic compounds, including nitrophenols.[6][7][8] The porous structure of activated carbon provides a large surface area for the adsorption of large, colored molecules, such as polymeric oxidation byproducts.[9] However, it is crucial to use the minimum amount necessary, as excessive use can lead to the adsorption of the desired product, thereby reducing the overall yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Experimental Protocols
Protocol 1: Decolorization using Activated Carbon
This protocol is designed for the removal of colored impurities from a solution of crude this compound.
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot recrystallization solvent.[10]
-
Addition of Activated Carbon: Once the solid is fully dissolved, remove the flask from the heat source. Cautiously add a small amount of activated carbon to the hot solution (approximately 1-2% of the solute weight). Caution: Adding activated carbon to a boiling solution can cause it to boil over violently.
-
Heating: Return the flask to the heat source and gently boil the solution with stirring for 5-10 minutes. This allows the activated carbon to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel with filter paper to remove the activated carbon.[9] It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product on the filter paper.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature to form crystals. The cooling can be followed by an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[11]
Solvent Selection:
The ideal solvent for recrystallization should dissolve this compound sparingly at room temperature but have high solubility at its boiling point. Given the polar nature of this compound (due to the hydroxyl and nitro groups), suitable solvents to screen include:
-
Water
-
Ethanol
-
Methanol
-
Mixtures of the above with less polar solvents like toluene or hexanes.
Solvent Screening Procedure:
-
Place a small amount of the crude solid (20-30 mg) in a test tube.
-
Add a few drops of the solvent to be tested at room temperature. Observe the solubility.
-
If the solid is insoluble at room temperature, heat the test tube gently. Observe if the solid dissolves.
-
If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath. Observe if crystals form.
-
The best solvent will exhibit low solubility at room temperature and high solubility when hot, and will yield a good crop of crystals upon cooling.
Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid just dissolves.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in the activated carbon protocol.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[10]
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Column chromatography is an effective method for separating this compound from its isomers and other byproducts based on their differential adsorption to a stationary phase.[12]
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
A suitable solvent system (mobile phase), for example, a mixture of a nonpolar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. The different components of the mixture will travel down the column at different rates. The less polar compounds will elute first.[12]
-
Fraction Collection: Collect the eluent in a series of fractions in separate test tubes.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Solvent Gradient (Optional): If the desired compound is not eluting, the polarity of the mobile phase can be gradually increased by adding a higher proportion of the more polar solvent. This will help to elute more strongly adsorbed compounds.
-
Isolation: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified product.
Data Summary
| Purification Technique | Principle | Key Parameters | Typical Impurities Removed |
| Recrystallization | Differential solubility at varying temperatures.[11] | Solvent choice, cooling rate. | Isomeric byproducts, unreacted starting materials. |
| Activated Carbon | Adsorption of large, colored molecules.[7] | Amount of carbon, contact time, temperature. | Polymeric oxidation products, tarry substances. |
| Column Chromatography | Differential adsorption to a stationary phase.[12] | Stationary phase, mobile phase polarity. | Isomers, closely related byproducts. |
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 7659-29-2: 3,5-Dinitrocatechol | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Nitrophenol removal by combination of powdered activated carbon adsorption and ultrafiltration - comparison of different operational modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
Common side products in the nitration of catechol
Introduction
Welcome to the technical support guide for the nitration of catechol (1,2-dihydroxybenzene). This document is designed for researchers, chemists, and drug development professionals who are working with this important but often challenging reaction. Catechol's high reactivity, driven by two powerful ortho-, para-directing hydroxyl groups, makes it highly susceptible to a variety of side reactions. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and controlling the formation of common side products.
The content is structured into a problem-oriented Troubleshooting Guide and a foundational Frequently Asked Questions (FAQs) section to address both immediate experimental issues and broader conceptual queries.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the nitration of catechol. Each question is followed by an explanation of the underlying cause and actionable protocols to resolve the issue.
Q1: My reaction mixture turned dark brown or black almost immediately. What is causing this intense color change, and is my reaction salvageable?
A1: Root Cause Analysis
An intense, dark coloration (ranging from deep red to black) is a classic indicator of significant oxidation . Catechol is exceptionally sensitive to oxidation, especially under nitrating conditions. The primary culprits are o-benzoquinones , which are highly colored and readily polymerize to form dark, insoluble, tar-like substances.[1]
The nitrating agent itself, particularly nitric acid or nitrous acid generated in situ, is a potent oxidant.[1] The reaction is often autocatalytic, as the initial oxidation can generate species that further accelerate the degradation of the starting material.
Causality:
-
Electron-Rich Ring: The two hydroxyl groups flood the aromatic ring with electron density, lowering its oxidation potential and making it highly susceptible to oxidation by the nitrating agent.
-
Formation of Semiquinone Radicals: The reaction can proceed through a single-electron transfer (SET) mechanism, forming a semiquinone radical. This radical is a key intermediate on the pathway to both nitration and oxidation products.[2][3]
-
High Temperature: Exothermic nitration reactions can lead to localized heating ("hot spots") if the addition of reagents is too fast or cooling is insufficient, dramatically accelerating oxidation and polymerization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dark reaction mixtures.
Protocol 1: Minimizing Oxidation During Catechol Nitration
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add catechol (1.0 eq) and a suitable solvent (e.g., glacial acetic acid).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon gas for 10-15 minutes to displace oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Temperature Control: Cool the reaction vessel in an ice-salt bath to an internal temperature of 0–5 °C. Vigorous stirring is essential to ensure uniform temperature.
-
Reagent Preparation: Prepare your nitrating agent. For a standard mixed acid nitration, slowly add concentrated sulfuric acid to concentrated nitric acid at low temperature in a separate flask.
-
Slow Addition: Add the nitrating agent dropwise to the stirred catechol solution via the dropping funnel. Critically, monitor the internal temperature to ensure it does not rise above 5-10 °C. The addition rate should be adjusted accordingly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can increase byproduct formation.
-
Quenching: Once the starting material is consumed, quench the reaction by pouring it slowly over a mixture of ice and water with vigorous stirring.
Q2: My TLC/LC-MS analysis shows multiple product spots/peaks. What are these compounds?
A2: Identification of Common Side Products
Beyond oxidation products, the high reactivity of catechol leads to the formation of regioisomers and over-nitrated species. The desired product is typically 4-nitrocatechol, but you will almost certainly encounter others.[4]
Table 1: Common Side Products in Catechol Nitration
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Common Analytical Notes |
| 4-Nitrocatechol (Desired Product) | 1,2-dihydroxy-4-nitrobenzene | C₆H₅NO₄ | 155.022 | The major, desired isomer under most conditions. |
| 3-Nitrocatechol (Isomeric Impurity) | 1,2-dihydroxy-3-nitrobenzene | C₆H₅NO₄ | 155.022 | Isomeric with the main product; often difficult to separate chromatographically. |
| 4,5-Dinitrocatechol | 1,2-dihydroxy-4,5-dinitrobenzene | C₆H₄N₂O₆ | 200.007 | A common over-nitration product. More polar than mononitrated species. |
| 3,5-Dinitrocatechol | 1,2-dihydroxy-3,5-dinitrobenzene | C₆H₄N₂O₆ | 200.007 | Another possible dinitro isomer. |
| o-Benzoquinone | Cyclohexa-3,5-diene-1,2-dione | C₆H₄O₂ | 108.021 | Highly reactive oxidation product. May not be observed directly but leads to polymers. |
| Nitrated Quinones / Polymers | Complex Mixture | Variable | Variable | Appear as a baseline "smear" or broad, unresolved peaks in chromatograms. |
Reaction Pathway Diagram
Caption: Competing reaction pathways in catechol nitration.
Protocol 2: Work-up and Purification Strategy
This protocol is designed to separate the desired 4-nitrocatechol from common impurities.
-
Quenching & Extraction: After quenching the reaction on ice water as described in Protocol 1, the acidic aqueous solution will contain your products. Extract the mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). The desired nitrocatechols will move into the organic phase. Polymeric tars may remain partially insoluble or at the interface.
-
Aqueous Wash: Combine the organic extracts and wash them sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Caution: Perform this slowly as CO₂ evolution can cause pressure buildup.
-
Brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. You will be left with a crude solid or oil.
-
Column Chromatography: The most effective method for separating isomers and removing highly polar impurities is flash column chromatography.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 10-20% ethyl acetate) to elute less polar impurities, and gradually increase the polarity to elute the mononitrated products. Dinitrocatechols and other highly polar impurities will elute last or remain on the column.
-
-
Recrystallization: The fractions containing the desired product can be combined, concentrated, and further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).[5]
Frequently Asked Questions (FAQs)
Q3: How does the choice of nitrating agent affect side product formation?
A3: The choice of nitrating agent is critical and directly influences both selectivity and the prevalence of side reactions.
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating system.[6] The sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[7] While effective, its strong acidity and oxidizing nature significantly promote the formation of oxidation products and dinitrocatechols.[8]
-
Dilute Nitric Acid: In the absence of a strong acid catalyst, nitric acid itself is a weaker nitrating agent. This can sometimes provide better selectivity for mononitration, especially with highly activated rings like catechol.[9] However, the reaction is often slower.
-
Metal Nitrates / Alternative Reagents: To circumvent the harshness of mixed acid, various alternative systems have been developed.
-
Bismuth Subnitrate/Thionyl Chloride: This system can generate nitryl chloride (NO₂Cl) in situ, which acts as the nitrating species. It is reported to be a milder method that can provide good yields and selectivity for phenols.[10]
-
Nitrate Radicals (NO₃•): In atmospheric chemistry and specialized synthesis, nitrate radicals can nitrate catechol via a radical mechanism, which proceeds through a β-hydroxyphenoxy/o-semiquinone radical that then reacts with NO₂.[4][11] This highlights alternative, non-electrophilic substitution pathways.
-
Q4: Why is 4-nitrocatechol the major product over 3-nitrocatechol?
A4: This is a result of steric hindrance and directing group effects . Both hydroxyl groups are ortho-, para-directing.
-
Position 4 (and 5): These positions are para to one hydroxyl group and ortho to the other. They are electronically activated by both groups.
-
Position 3 (and 6): These positions are ortho to one hydroxyl group and meta to the other. They are still strongly activated.
However, the incoming electrophile (NO₂⁺) is bulky. The approach to position 3 is sterically hindered by the adjacent hydroxyl group at position 2. The approach to position 4 is much less sterically encumbered. Therefore, while both positions are electronically favorable, the kinetic preference strongly favors substitution at the less hindered position 4, making 4-nitrocatechol the major regioisomer.
Q5: Can I prevent dinitration completely?
A5: Preventing it completely is extremely difficult due to the activating nature of the catechol ring, which is further activated by the first nitro group (a meta-director). However, you can significantly minimize it.
Key Strategies:
-
Stoichiometry: Use a strict 1.0 to 1.1 molar equivalent of the nitrating agent relative to catechol. Using an excess of the nitrating agent will invariably lead to dinitration.
-
Low Temperature: As with oxidation, lower reaction temperatures (0-5 °C) decrease the rate of the second nitration relative to the first.
-
Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the catechol starting material has been consumed. Allowing the reaction to proceed for longer will increase the yield of dinitrated products.
-
Milder Reagents: Using less aggressive nitrating systems can provide better control and reduce the likelihood of over-nitration.[12]
By carefully controlling these parameters, you can optimize the yield of the desired mononitrated product and simplify subsequent purification.
References
- 1. Kinetic study of the oxidation and nitration of catechols in the presence of nitrous acid ionization equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-NITROCATECHOL synthesis - chemicalbook [chemicalbook.com]
- 6. books.rsc.org [books.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitration - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitration Ortho Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on the Solid Phase Montmorillonite [ijnc.ir]
Technical Support Center: Optimizing 3-Nitrobenzene-1,2-diol Synthesis
Welcome to the technical support center for the synthesis of 3-Nitrobenzene-1,2-diol (also known as 3-nitrocatechol). This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
This compound is a valuable building block in medicinal chemistry, notably for developing serotonin 5HT1A antagonists and as an inhibitor of enzymes like catechol-O-methyltransferase (COMT).[1][2] Its synthesis, while conceptually straightforward via electrophilic aromatic substitution, is fraught with potential pitfalls, including poor regioselectivity, substrate oxidation, and over-nitration. This guide provides field-proven insights to navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address common preliminary questions that researchers often have before starting their experiments.
Q1: What is the most common and accessible method for synthesizing this compound?
The most established method is the direct nitration of catechol (1,2-dihydroxybenzene) using a nitrating agent. Classically, this involves a mixture of concentrated nitric acid and sulfuric acid.[3] However, due to the high activation of the catechol ring, this method requires stringent control to avoid side reactions. Milder, more selective methods using reagents like bismuth nitrate on a solid support have also been developed to improve yield and reduce hazardous waste.[3]
Q2: Why is precise temperature control so critical during the nitration of catechol?
Temperature control is arguably the single most important parameter in this synthesis. The nitration of highly activated aromatic rings like catechol is a strongly exothermic reaction.[4] Failure to maintain low temperatures (typically 0-10°C) can lead to several critical issues:
-
Runaway Reaction: An uncontrolled exotherm can cause the reaction temperature to spike, leading to violent boiling and potential vessel failure.
-
Substrate Degradation: Catechol is sensitive to oxidation, and nitric acid is a strong oxidant. At higher temperatures, oxidative decomposition of the starting material into tarry byproducts becomes significant, drastically reducing yield.[3]
-
Over-Nitration: The formation of dinitro- and trinitro-catechol byproducts is highly temperature-dependent.[5] Maintaining a low temperature minimizes the rate of these subsequent nitration reactions.
Q3: What are the primary byproducts, and how can they be identified?
The main byproducts are typically the 4-nitrocatechol isomer and various dinitrated catechols. The hydroxyl groups are ortho-, para-directing, making substitution at the 4-position competitive. Additionally, oxidation can lead to quinone-like structures and polymeric tars. These byproducts can be identified and quantified using:
-
Thin-Layer Chromatography (TLC): To visualize the different components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify isomeric impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the components, confirming the presence of mono- versus di-nitrated species.
Q4: How should this compound be handled and stored?
Like many nitroaromatic and catechol compounds, this compound should be handled with care. It is classified as an irritant.[1] All chemical products should be treated as having unknown hazards and handled only by trained personnel.[6] For storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and oxidizing agents, to prevent degradation.
Troubleshooting Guide: From Low Yield to Product Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My reaction yielded very little or no desired product.
-
Q: I followed the protocol, but my final yield is less than 10%. What went wrong? A: Low yields in this reaction often trace back to issues with reagents or reaction control.
-
Cause A: Reagent Degradation. Concentrated nitric acid can decompose over time. Ensure you are using a fresh, properly stored bottle. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ; if the acid concentrations are incorrect, its formation will be inefficient.
-
Cause B: Substrate Oxidation. If you observed the reaction mixture turning dark brown or black immediately upon adding the nitrating agent, it's a strong indicator of oxidation. This happens when the addition is too fast or the cooling is insufficient. The solution is to add the nitrating mixture dropwise over a prolonged period while vigorously stirring and maintaining the internal temperature below 5°C.
-
Cause C: Inefficient Product Isolation. this compound has some water solubility.[7] If you are quenching the reaction in a large volume of water and not performing subsequent extractions with an organic solvent (like ethyl acetate), a significant portion of your product may be lost in the aqueous phase.
-
Problem 2: The crude product is a dark, intractable tar.
-
Q: My reaction produced a thick, dark tar instead of a crystalline solid. Is it salvageable? A: This is a classic sign of an uncontrolled reaction.
-
Cause A: Uncontrolled Exotherm. As discussed, this is the most common reason for tar formation. The heat generated accelerates oxidation and polymerization side reactions. It is crucial to use a reliable cooling bath (ice-salt or a cryocooler) and monitor the internal reaction temperature, not just the bath temperature.
-
Cause B: Incorrect Stoichiometry. Using a large excess of nitric acid will strongly favor oxidation and over-nitration, leading to a complex mixture of byproducts that is difficult to purify. Carefully measure your reagents and aim for a slight excess (e.g., 1.1-1.2 equivalents) of the nitrating agent.
-
Salvageability: Recovering the product from a tarry mixture is challenging. You can attempt to dissolve the tar in a solvent like ethyl acetate, wash it with water and brine, and then try to purify it via column chromatography. However, the yield will likely be very low. It is often more efficient to restart the reaction with stricter controls.
-
Problem 3: My purified product contains the wrong isomer (4-nitrocatechol).
-
Q: My NMR spectrum shows a mixture of 3-nitrocatechol and what I believe is 4-nitrocatechol. How can I improve selectivity? A: Regioselectivity is a known challenge. While the 3-position is generally favored, the formation of the 4-isomer is competitive.
-
Cause A: Reaction Conditions. The choice of nitrating agent and solvent system can influence the isomer ratio. Traditional mixed-acid nitration may produce significant amounts of the 4-isomer.
-
Solution 1: Alternative Nitrating Systems. Consider using a milder, more regioselective nitrating system. For example, nitration using bismuth (III) nitrate supported on montmorillonite clay in dichloromethane has been reported to provide quantitative conversion with high selectivity.[3] This approach avoids the harsh, oxidizing conditions of mixed acids.
-
Solution 2: Purification. If you cannot avoid the formation of the 4-isomer, you must separate them. Fractional crystallization can be effective if the solubility of the isomers in a particular solvent is sufficiently different. Alternatively, silica gel column chromatography, using a solvent system like hexane/ethyl acetate, is a reliable method for separating these isomers.
-
Experimental Protocols & Data
Protocol 1: Controlled Nitration of Catechol with Mixed Acids
This protocol describes the classic synthesis. Safety First: This reaction is highly exothermic and uses corrosive, strong acids. Perform this experiment in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Have a base bath (e.g., sodium bicarbonate solution) ready for quenching.
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (target -5°C to 0°C), slowly add 5.5 mL of concentrated sulfuric acid. Once cooled, add 4.0 mL of concentrated nitric acid dropwise with stirring, ensuring the temperature does not exceed 10°C.
-
Substrate Solution: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 11.0 g (0.1 mol) of catechol in a suitable solvent (e.g., 50 mL of glacial acetic acid). Cool this solution to 0°C in an ice-salt bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the catechol solution over 60-90 minutes. CRITICAL: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. Vigorous stirring is essential.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Quenching: Very slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7) to remove residual acids.
-
Purification: The crude product is often a mixture of isomers. Recrystallize from a suitable solvent system, such as ethanol/water or toluene, to obtain pure this compound.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Value | Rationale & Consequence of Deviation |
| Temperature | 0-5°C | Critical for selectivity and safety. >10°C leads to oxidation, over-nitration, and tar formation.[4][8] |
| Nitric Acid (Equiv.) | 1.1 - 1.2 | Controls reaction extent. <1.0 leads to incomplete conversion. >1.5 significantly increases byproduct formation. |
| Addition Time | 60 - 90 minutes | Manages exotherm. Faster addition risks a runaway reaction and severe product degradation. |
| Stirring | Vigorous Mechanical | Ensures thermal and reagent homogeneity. Poor stirring creates local hot spots, leading to tarring. |
| Quenching Method | Pouring onto ice | Safely dissipates heat and precipitates product. Adding water to the acid is extremely dangerous. |
Visualizations: Workflows and Logic Diagrams
To better illustrate the process and potential pitfalls, the following diagrams have been generated using Graphviz.
References
- 1. Cas 6665-98-1,3-Nitrocatechol | lookchem [lookchem.com]
- 2. Buy this compound | 6665-98-1 [smolecule.com]
- 3. ijnc.ir [ijnc.ir]
- 4. cdn.apub.kr [cdn.apub.kr]
- 5. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
Stability issues of 3-Nitrobenzene-1,2-diol in solution
Welcome to the technical support center for 3-Nitrobenzene-1,2-diol (also known as 3-nitrocatechol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding to anticipate and mitigate potential experimental challenges, ensuring the integrity and success of your research.
Introduction: Understanding the Chemistry of this compound
This compound is a versatile molecule featuring a catechol ring substituted with a nitro group. This unique structure, while conferring valuable chemical and biological properties, also presents specific stability challenges. The catechol moiety is highly susceptible to oxidation, while the nitro group can be prone to reduction. Understanding the interplay of these functional groups is paramount to its successful application in experimental settings. This guide will delve into the factors influencing its stability and provide actionable protocols to maintain its integrity in solution.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound solutions, providing explanations and step-by-step solutions.
Issue 1: My this compound solution is turning brown/dark.
Question: I dissolved my this compound in a buffer solution, and it has developed a brown to dark-brown color. What is causing this, and how can I prevent it?
Answer:
This discoloration is a classic indicator of the oxidation of the catechol moiety. The catechol structure is readily oxidized to form highly colored o-quinones. These quinones are reactive and can undergo further polymerization to produce complex, dark-colored, melanin-like pigments.[1] This process is often irreversible and compromises the integrity of your compound.
Causality and Contributing Factors:
-
pH: The rate of this autoxidation is significantly accelerated in neutral to alkaline conditions (pH > 7).[1][2] Higher pH facilitates the deprotonation of the catechol's hydroxyl groups, making the molecule more susceptible to oxidation by molecular oxygen.[3]
-
Presence of Oxygen: Dissolved molecular oxygen in your solvent is a primary driver of catechol autoxidation.[1]
-
Electron-Withdrawing Groups: The nitro group on the benzene ring is a strong electron-withdrawing group. This property can increase the rate of oxidation of the catechol moiety.
-
Light Exposure: UV and visible light can induce photodegradation, generating free radicals that accelerate the degradation process.[1]
-
Metal Ions: Trace amounts of metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), in your buffer or solvent can act as catalysts, significantly speeding up the oxidation of catechols.[3][4]
Workflow for Preventing Discoloration:
Caption: A workflow diagram illustrating the key steps to prevent the oxidation of this compound in solution.
Step-by-Step Mitigation Protocol:
-
Lower the pH: Prepare your solutions in a slightly acidic buffer (pH 4-6). This will keep the catechol hydroxyl groups protonated and significantly slow down the rate of autoxidation.
-
Deoxygenate Your Solvent: Before dissolving the compound, thoroughly degas your solvent or buffer. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes or by using freeze-pump-thaw cycles for more sensitive applications.
-
Use a Chelating Agent: If metal ion contamination is suspected, add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your buffer at a low concentration (e.g., 0.1-1 mM) to sequester catalytic metal ions.
-
Protect from Light: Prepare and store your solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before your experiment. Avoid long-term storage in solution.
-
Inert Atmosphere: For prolonged storage, overlay the solution with an inert gas (nitrogen or argon) before sealing the container.
Issue 2: I am observing a loss of biological/chemical activity of my compound over time.
Question: My this compound solution seems to lose its expected activity in my assays. What could be the cause?
Answer:
A loss of activity is likely due to the chemical degradation of the this compound molecule. Two primary degradation pathways should be considered: oxidation of the catechol ring and reduction of the nitro group.
Potential Degradation Pathways:
-
Oxidation of the Catechol Moiety: As discussed in Issue 1, the catechol ring can oxidize to form an o-quinone. This structural change will almost certainly alter or eliminate the compound's ability to interact with its biological target.
-
Reduction of the Nitro Group: The nitroaromatic group is susceptible to chemical reduction, which converts the nitro (-NO₂) group into a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group. This is a common reaction for nitroaromatic compounds.[5][6]
-
Common Reducing Agents in a Lab Setting: Be mindful of other components in your experimental system that could act as reducing agents. These can include:
-
Certain biological components or reducing enzymes in cell lysates or tissue homogenates.
-
Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, if they are part of your assay buffer.
-
The use of certain metals, such as iron or zinc, in your experimental setup can also facilitate this reduction.[6][7]
-
-
Troubleshooting Workflow for Activity Loss:
Caption: A decision-making workflow to troubleshoot the loss of activity of this compound solutions.
Analytical Verification of Degradation:
To confirm which degradation pathway is occurring, you can use the following analytical techniques:
| Analytical Technique | What It Can Tell You |
| UV-Visible Spectroscopy | Monitor changes in the absorption spectrum over time. Oxidation often leads to the appearance of new absorption bands at longer wavelengths, corresponding to the formation of colored quinone and polymer products. |
| High-Performance Liquid Chromatography (HPLC) | A powerful method to separate the parent compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks will confirm degradation. This is a quantitative way to assess stability. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | This technique can not only separate the degradation products but also provide their molecular weights. This is invaluable for identifying the specific degradation products, such as the reduced amino derivative or oxidized quinone species. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for storing a stock solution of this compound?
A1: For optimal stability, stock solutions should be prepared in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF. Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen. Store these aliquots at -20°C or -80°C in tightly sealed vials. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of water into the solution.
Q2: Can I prepare an aqueous solution of this compound in advance?
A2: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Due to the high susceptibility of the catechol moiety to oxidation in aqueous environments, especially at neutral or alkaline pH, pre-prepared aqueous solutions are likely to degrade, leading to discoloration and loss of activity.
Q3: How does the solvent choice affect the stability of this compound?
A3: The choice of solvent can significantly impact stability:
-
Aprotic Solvents (e.g., DMSO, DMF): Generally offer better stability for stock solutions as they are less prone to facilitating oxidation and reduction reactions compared to protic solvents.
-
Protic Solvents (e.g., water, methanol, ethanol): Can participate in degradation pathways. Water is a source of dissolved oxygen and can facilitate pH-dependent oxidation. Alcohols can sometimes participate in photochemical reactions.[8]
-
Solvent Polarity: Can influence the photophysical pathways of nitroaromatic compounds, potentially affecting their stability upon light exposure.[4][9]
Q4: Are there any common laboratory reagents that are incompatible with this compound?
A4: Yes, be cautious of the following:
-
Strong Reducing Agents: Reagents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation (e.g., H₂/Pd-C) will readily reduce the nitro group.[6][10]
-
Mild Reducing Agents: Even milder reducing agents such as DTT, β-mercaptoethanol, iron, tin, or zinc salts can cause reduction over time.[6]
-
Strong Oxidizing Agents: Avoid strong oxidants as they will aggressively degrade the catechol ring.
-
Strong Bases: Highly alkaline conditions will rapidly accelerate the autoxidation of the catechol.
References
- 1. produccion.siia.unam.mx [produccion.siia.unam.mx]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Singlet-Triplet Couplings in Nitroaromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 7. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 [jsynthchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low bioactivity of synthesized 3-Nitrobenzene-1,2-diol
Technical Support Center: 3-Nitrobenzene-1,2-diol
Introduction: this compound, also known as 3-nitrocatechol, is a valuable organic compound with significant biological activity, most notably as an inhibitor of catechol-O-methyltransferase (COMT).[1][2] This activity makes it a compound of interest in neurodegenerative disease research, particularly for conditions like Parkinson's disease.[1][2] However, researchers often encounter a frustrating roadblock after a successful synthesis: the compound exhibits lower-than-expected bioactivity in functional assays. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals facing this challenge. We will systematically dissect the potential causes, from compound integrity to experimental design, providing logical troubleshooting steps and validated protocols to help you diagnose and resolve the issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured to address the most common issues first, progressively moving toward more complex and nuanced experimental variables.
Section 1: Verifying Compound Integrity: Identity, Purity, and Isomeric Contamination
The most frequent cause of low bioactivity is an issue with the synthesized compound itself. Before troubleshooting your biological assay, it is imperative to rigorously validate the chemical integrity of your material.
Q1: My synthesized this compound shows poor activity. What is the absolute first thing I should verify?
The first and most critical step is to unequivocally confirm the chemical identity and purity of your synthesized compound.[3] A successful synthesis reaction does not guarantee a pure product. Side-products, unreacted starting materials, or isomeric impurities can significantly dilute the concentration of your active compound or even interfere with the assay.
Q2: What are the essential analytical methods to confirm the identity and purity of my compound?
A multi-pronged analytical approach is non-negotiable for proper characterization. No single technique is sufficient.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation. The proton and carbon spectra will confirm the connectivity of the atoms and the specific substitution pattern on the benzene ring, distinguishing it from other isomers.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. For this compound, the expected molecular weight is approximately 155.11 g/mol .[1][2][4][5]
-
High-Performance Liquid Chromatography (HPLC): This is crucial for assessing purity. A pure compound should ideally show a single, sharp peak. HPLC can quantify the percentage of your desired compound relative to impurities.
-
Melting Point Analysis: A sharp melting point within the expected range (approx. 86-88 °C) is a good indicator of purity.[5] A broad or depressed melting point suggests the presence of impurities.
Table 1: Key Analytical Characterization Data for this compound
| Parameter | Expected Value/Result | Purpose |
| Molecular Formula | C₆H₅NO₄ | Identity |
| Molecular Weight | 155.11 g/mol [1][2][4][5] | Identity (confirm with MS) |
| ¹H NMR | Unique shifts and coupling patterns for aromatic protons | Structural Confirmation |
| ¹³C NMR | Distinct signals for each carbon atom | Structural Confirmation |
| HPLC Purity | >95% (ideally >98% for bioassays) | Purity Assessment |
| Melting Point | 86-88 °C[5] | Purity Indicator |
Q3: My synthesis was based on the nitration of catechol. What specific impurities should I be looking for?
The direct nitration of catechol (1,2-dihydroxybenzene) is a common synthetic route, but it can produce isomeric impurities.[1] The hydroxyl groups are ortho-, para-directing. This means that besides the desired 3-nitro-isomer, you can also form 4-nitrobenzene-1,2-diol (4-nitrocatechol).[6][7] This isomer may have different biological activity and its presence will lower the effective concentration of your target compound.
Diagram 1: Potential Isomers from Catechol Nitration
Caption: Systematic workflow for troubleshooting low bioactivity.
Q7: How do I ensure my bioassay is performing correctly and is suitable for my compound?
An assay can fail for many reasons unrelated to your compound's activity.
Table 2: Bioassay Validation Checklist
| Checkpoint | Action | Rationale |
| Positive Control | Run a known, potent inhibitor of your target (e.g., a commercial COMT inhibitor). | Confirms the assay can detect inhibition and is working as expected. |
| Negative/Vehicle Control | Run the assay with the vehicle (e.g., DMSO) at the same final concentration used for your compound. | Ensures the solvent is not causing an effect and establishes the baseline activity. |
| Cell Health/Enzyme Activity | For cell-based assays, confirm cell viability (e.g., with Trypan Blue or MTT assay). For biochemical assays, confirm the enzyme is active. | Dead cells or inactive enzymes cannot produce a valid result. |
| Target Expression | In a cellular context, confirm that your target protein (e.g., COMT) is expressed at sufficient levels. | The compound cannot inhibit a target that is not present. |
| Assay Sensitivity | Determine the dynamic range of your assay. Is it sensitive enough to detect partial inhibition? | An insensitive assay may only show a response with extremely potent inhibitors. |
Q8: I've validated my assay, but my compound is still inactive. How can I directly confirm it's interacting with its intended target, COMT?
Directly measuring target engagement is a powerful way to confirm your compound is binding to its intended molecular target.
[3]* Biochemical COMT Inhibition Assay: The most direct test is an in vitro assay using purified COMT enzyme, its substrate (like dopamine or another catecholamine), and the methyl donor S-adenosyl methionine (SAM). Y[2]ou can measure the formation of the methylated product to quantify the inhibitory activity (IC₅₀) of your synthesized this compound. This removes the complexities of a cellular environment (e.g., membrane permeability).
-
Western Blotting: If you are using a cell-based model and know a direct downstream substrate of COMT's action, you can use a Western blot to see if your compound alters the signaling pathway as expected. *[3] Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding. An increase in the melting temperature of COMT in the presence of your compound would be strong evidence of direct binding.
By systematically working through these three key areas—Compound Integrity, Stability & Handling, and Bioassay Design—researchers can effectively diagnose the root cause of low bioactivity and take corrective action, ensuring that their experimental results are both accurate and reliable.
References
- 1. Buy this compound | 6665-98-1 [smolecule.com]
- 2. 3-Nitro-benzene-1,2-diol | 6665-98-1 | FN150029 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Nitrobenzene-1,2-diol
Welcome to the technical support center for the synthesis of 3-Nitrobenzene-1,2-diol (also known as 3-nitrocatechol). This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, scalable production. 3-Nitrocatechol is a valuable building block in the pharmaceutical industry, notably as an intermediate for compounds that act as COMT inhibitors for treating Parkinson's disease and as serotonin 5HT1A antagonists.[1][2]
Direct nitration of catechol is the most common synthetic route.[3] However, this reaction presents significant challenges when scaling up, including managing a highly exothermic process, controlling regioselectivity to minimize the formation of the 4-nitro isomer, and preventing oxidative side reactions that can lead to low yields and difficult purifications. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and scalable synthesis.
Section 1: Critical Safety Precautions for Nitration
Nitration reactions are notoriously energetic and require strict safety protocols.[4] The combination of concentrated nitric and sulfuric acids is a potent oxidizing and corrosive mixture.[5] Failure to control the reaction can lead to a runaway thermal event.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat.[5]
-
Ventilation: All operations must be conducted in a certified chemical fume hood with excellent ventilation to prevent inhalation of toxic nitric acid fumes and nitrogen oxides.[5]
-
Emergency Preparedness: An emergency eyewash and shower station must be immediately accessible.[5] Keep appropriate neutralizing agents (e.g., sodium bicarbonate) and spill containment kits nearby.
-
Exotherm Management: The reaction is highly exothermic.[4][6] Use a robust cooling system (e.g., an ice-salt or glycol chiller bath) and monitor the internal reaction temperature, not just the bath temperature.[7][8]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when scaling up the synthesis of this compound.
FAQ 1: Low Product Yield
Question: My yield of this compound is significantly lower than expected after scaling up. What are the primary causes and how can I fix this?
Answer: Low yield is a multifaceted problem often stemming from suboptimal reaction control, side reactions, or mechanical losses during workup.
-
Cause 1: Uncontrolled Exotherm: As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled temperature rise favors the formation of dinitrated products and oxidative decomposition (tarring).
-
Solution: The key is meticulous temperature control. Add the nitrating agent very slowly (dropwise) while vigorously stirring the catechol solution, ensuring the internal temperature remains stable, ideally between -5°C and 5°C.[7] Employ a more powerful cooling bath for larger volumes.
-
-
Cause 2: Isomer Formation: The direct nitration of catechol produces a mixture of 3-nitrocatechol and 4-nitrocatechol.[9] The 4-nitro isomer is often the major product under many conditions, reducing the yield of the desired 3-nitro isomer.
-
Solution: Modifying the reaction solvent and nitrating agent can influence the isomer ratio. Some literature suggests using milder nitrating conditions. For instance, one preparation uses concentrated nitric acid in diethyl ether, which, after workup, allows for the separation of the isomers by fractional crystallization with petroleum ether.[9]
-
-
Cause 3: Oxidation of Catechol: Catechol and its nitrated products are highly susceptible to oxidation, which presents as a dark, tarry reaction mixture and product.[10] This is exacerbated by excess nitric acid or elevated temperatures.
-
Solution: Maintain a low reaction temperature. Ensure the stoichiometry of the nitrating agent is precise; avoid large excesses. Some protocols suggest performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation, which can be critical for product quality at scale.
-
Data Summary: Factors Affecting Yield
| Parameter | Issue on Scale-Up | Mitigation Strategy |
| Temperature | Reduced heat dissipation leading to exotherms. | Slower reagent addition, enhanced cooling capacity, continuous internal temperature monitoring. |
| Reagent Addition | Localized "hot spots" from rapid addition.[7][8] | Use a syringe pump for controlled, dropwise addition; ensure vigorous agitation. |
| Stoichiometry | Excess nitrating agent promotes oxidation/dinitration. | Use a slight stoichiometric excess of the limiting reagent (catechol) or carefully control molar equivalents. |
| Atmosphere | Air oxidation of sensitive phenolic compounds. | Conduct the reaction under an inert atmosphere (N₂ or Ar). |
FAQ 2: Product Purity and Side Reactions
Question: My final product is a dark, difficult-to-purify solid. How can I minimize impurities?
Answer: Product impurity is most often due to the formation of the 4-nitro isomer and oxidation byproducts.
-
Challenge: Isomer Separation: 3-nitrocatechol and 4-nitrocatechol have similar polarities, making them challenging to separate.
-
Solution 1 (Recrystallization): A carefully designed recrystallization process can be effective. The solubility of the two isomers differs in various solvent systems. A common method involves treating the crude product residue with boiling petroleum ether, in which the 4-nitrocatechol is insoluble and can be filtered off, leaving the 3-nitrocatechol to be crystallized from the filtrate upon cooling.[9]
-
Solution 2 (Chromatography): While less ideal for large-scale production due to cost and solvent usage, column chromatography is the most effective method for achieving high purity at the lab scale and can be used to develop scalable crystallization methods.
-
-
Challenge: Oxidative Byproducts (Tar): The formation of dark, polymeric tars is a common issue.
-
Solution: The most effective prevention is strict temperature control as detailed in FAQ 1. Additionally, the work-up procedure is critical. Quenching the reaction by pouring it onto crushed ice helps to rapidly dilute the acids and dissipate heat, minimizing further oxidation.[7]
-
FAQ 3: Runaway Reaction and Thermal Safety
Question: I've heard nitrations can "run away." What does this mean and how can I prevent it at scale?
Answer: A runaway reaction is an uncontrolled exothermic process where the rate of heat generation exceeds the rate of heat removal.[8] This leads to a rapid spike in temperature and pressure, which can cause vessel failure or explosion.[4][8]
-
Primary Cause: Accumulation of Unreacted Reagent: This is the most dangerous scenario. If the reaction temperature is too low or mixing is poor, the nitrating agent can accumulate without reacting. A subsequent small increase in temperature can then trigger a sudden, violent reaction of all the accumulated reagent.[7][8]
-
Prevention:
-
Ensure Reaction Initiation: Confirm the reaction has started (e.g., via a slight, controlled temperature increase or by analyzing a sample) before adding the bulk of the nitrating agent.
-
Slow Addition: The rate of addition must not exceed the cooling capacity of your system.[8]
-
Vigorous Agitation: Ensure efficient stirring to maintain homogenous temperature and reagent concentration, preventing localized hot spots.[7][8]
-
Emergency Quench Plan: Have a pre-planned procedure to quench the reaction in an emergency, which typically involves adding the reaction mixture to a large volume of ice.[7] Note that quenching itself can be hazardous due to the heat of dilution of sulfuric acid and should be a last resort.[7]
-
-
Section 3: Visualized Workflows and Pathways
Reaction Pathway
The diagram below illustrates the primary reaction for the synthesis of this compound from catechol, including the formation of the major side product, 4-Nitrobenzene-1,2-diol.
Caption: Nitration of Catechol to produce 3- and 4-nitro isomers.
Troubleshooting Decision Tree
This workflow provides a logical sequence for diagnosing and solving common issues during the scale-up process.
Caption: Decision tree for troubleshooting the scale-up synthesis.
Section 4: Scalable Laboratory Protocol
This protocol is a generalized procedure emphasizing scalable control points. Warning: This reaction is hazardous and must only be performed by trained personnel with a prior, thorough risk assessment.
Reagents & Equipment:
-
Catechol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Diethyl Ether (or other suitable solvent)
-
Petroleum Ether
-
Crushed Ice
-
Reaction vessel equipped with overhead stirring, a temperature probe, and an addition funnel, placed in a suitable cooling bath.
Procedure:
-
Preparation: In the reaction vessel, dissolve catechol (1.0 eq) in diethyl ether. Cool the solution to 0°C in an ice-salt bath with vigorous stirring.
-
Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 eq) to concentrated sulfuric acid (1.0-1.2 eq) while cooling in an ice bath.
-
Slow Addition: Transfer the cold nitrating mixture to the addition funnel. Add the mixture dropwise to the stirred catechol solution. The rate of addition must be controlled to maintain the internal reaction temperature below 5°C.[7] This step is critical and may take several hours for larger scales.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[8][11]
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate, vigorously stirred beaker containing a large volume of crushed ice and water.[7][12]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with cold water, a saturated sodium bicarbonate solution (vent frequently!), and finally with brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.
-
Purification:
-
Add a minimum amount of boiling petroleum ether to the crude residue. The 4-nitrocatechol isomer should remain largely insoluble.
-
Filter the hot mixture to remove the solid 4-nitrocatechol.
-
Allow the filtrate to cool slowly to crystallize the desired this compound.
-
Collect the crystals by filtration and dry under vacuum.
-
References
- 1. Cas 6665-98-1,3-Nitrocatechol | lookchem [lookchem.com]
- 2. 3-Nitrocatechol | 6665-98-1 [chemicalbook.com]
- 3. Buy this compound | 6665-98-1 [smolecule.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 3-Nitrobenzene-1,2-diol for Research Integrity
Welcome to the dedicated technical support center for 3-Nitrobenzene-1,2-diol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Our goal is to provide you with in-depth guidance to prevent its degradation during storage, ensuring the reliability and reproducibility of your experimental outcomes. The unique chemical architecture of this compound, featuring both a catechol and a nitro group, presents specific stability challenges that require careful management.
Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding the stability and handling of this compound.
Q1: My solid this compound has changed color from a pale yellow to a darker yellow/brown. What causes this, and is it still usable?
A1: A color change in solid this compound is a primary indicator of degradation. This is most commonly due to oxidation of the catechol moiety. While the electron-withdrawing nitro group provides some protection against oxidation compared to unsubstituted catechol, prolonged exposure to air (oxygen) and light can initiate this process.[1][2][3] The initial oxidation product is an ortho-quinone, which can subsequently polymerize to form colored, higher molecular weight species.[2][4] We strongly recommend assessing the purity of the discolored material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.[5][6] For critical applications, using freshly purchased or properly stored material is advisable to ensure the integrity of your results.
Q2: I've dissolved this compound in an organic solvent for my experiment, but the solution is turning dark. Why is this happening and how can I prevent it?
A2: The degradation of this compound is often accelerated in solution. The choice of solvent and the presence of dissolved oxygen are critical factors. Protic solvents, especially if not de-gassed, can facilitate oxidation. The darkening is due to the formation of colored oxidation products, primarily quinones and their polymers.[2][7] To minimize this, we recommend the following:
-
Use freshly prepared solutions.
-
Work with de-gassed solvents. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent prior to use.
-
Protect the solution from light. Use amber vials or wrap your container in aluminum foil.[8][9]
-
Maintain a slightly acidic pH if compatible with your experimental conditions. The nitro group enhances the acidity of the hydroxyl groups, but a more acidic environment can further suppress the deprotonation that precedes oxidation.[1][2]
Q3: What are the ideal long-term storage conditions for solid this compound?
A3: For optimal long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: Room temperature is generally acceptable for short to medium-term storage. However, for long-term storage (greater than one year), refrigeration (2-8 °C) is recommended to slow down any potential degradation processes.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light: Protect the compound from light by storing it in an amber glass bottle or in a light-blocking outer container.[8][9]
-
Moisture: The storage container must be tightly sealed and stored in a dry environment. A desiccator is highly recommended.
Q4: Is this compound sensitive to light?
A4: Yes, nitrophenolic compounds, in general, are known to be sensitive to light and can undergo photochemical degradation.[8][9][10] The absorption of UV or even visible light can excite the molecule to a higher energy state, leading to various reactions, including the formation of reactive oxygen species that can accelerate degradation. Therefore, it is crucial to protect both the solid compound and its solutions from light.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC or GC analysis of a stored sample. | Degradation of the compound. | 1. Confirm the identity of the main peak by comparing the retention time with a fresh standard. 2. Characterize the impurity peaks if possible (e.g., using mass spectrometry) to understand the degradation pathway. 3. If degradation is confirmed, discard the old stock and obtain fresh material. Implement the recommended storage protocols for the new stock. |
| Inconsistent or non-reproducible experimental results. | Use of partially degraded this compound. | 1. Assess the purity of your current stock of this compound. 2. If the purity is questionable, repeat the experiment with a fresh, high-purity sample. 3. Ensure that solutions are freshly prepared and handled under conditions that minimize degradation (see FAQ Q2). |
| Precipitate formation in a solution of this compound. | Polymerization of oxidation products. | 1. The solution has likely undergone significant degradation and should be discarded. 2. Review your solution preparation and storage procedures to prevent future occurrences. 3. Consider the solubility of the compound in your chosen solvent; while moderately soluble in many organic solvents, exceeding its solubility limit can also lead to precipitation.[11] |
Degradation Pathways and Prevention
The primary degradation pathways for this compound are oxidation and photodecomposition. Understanding these mechanisms is key to effective prevention.
Oxidation Pathway
The catechol moiety is susceptible to oxidation, which proceeds in a stepwise manner to form a semiquinone radical and then an ortho-quinone.[4] This quinone is highly reactive and can undergo polymerization, leading to the formation of colored byproducts. The presence of the electron-withdrawing nitro group makes the catechol ring less electron-rich, thereby slowing down the rate of oxidation compared to unsubstituted catechol.[1][2][3]
Caption: Simplified oxidation pathway of this compound.
Photochemical Degradation
Nitrophenolic compounds can absorb light, leading to the formation of excited states that can undergo various reactions.[8][9][12] This can result in the formation of different isomers, ring-opened products, or reactive oxygen species that can further promote oxidation. The exact photoproducts can be complex and depend on the solvent and the wavelength of light.
Experimental Protocols
Protocol for Purity Assessment by HPLC
This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required for your specific instrumentation and impurity profile.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a small amount of high-purity this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare your sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (a wavelength scan of a standard solution is recommended to determine the optimal wavelength).
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms to determine the retention time of the main peak and to identify and quantify any impurity peaks.
Protocol for Optimal Long-Term Storage
-
Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Gas Blanketing:
-
Place the required amount of solid this compound into the vial.
-
Insert a long-stemmed pipette or needle connected to a source of inert gas (argon or nitrogen) into the vial, with the tip just above the solid.
-
Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air.
-
Quickly and tightly seal the vial with the cap while maintaining a positive pressure of the inert gas.
-
-
Secondary Containment and Desiccation: Place the sealed vial inside a larger, light-blocking container (e.g., a small box) that contains a desiccant.
-
Storage Location: Store the container in a refrigerator at 2-8 °C.
Summary of Storage Conditions
| Condition | Short-Term ( < 6 months ) | Long-Term ( > 6 months ) | Rationale |
| Temperature | Room Temperature (20-25 °C) | Refrigerated (2-8 °C) | Reduces the rate of chemical degradation. |
| Atmosphere | Tightly sealed container. | Inert gas (Argon or Nitrogen). | Minimizes oxidation. |
| Light | Amber vial or protected from light. | Amber vial in a light-blocking container. | Prevents photochemical degradation. |
| Moisture | Store in a dry location. | Store in a desiccator. | Prevents hydrolysis and potential catalysis of degradation. |
By adhering to these guidelines, you can significantly extend the shelf life of your this compound and ensure the quality and consistency of your research.
References
- 1. Catechol oxidation: considerations in the design of wet adhesive materials - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrocatechols - SuSoS [susos.com]
- 4. Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00053A [pubs.rsc.org]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 10. Optimization of p-Nitrophenol Degradation and Mineralization Using a Photochemical Reactor - ProQuest [proquest.com]
- 11. Buy this compound | 6665-98-1 [smolecule.com]
- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
Identifying and characterizing impurities in 3-Nitrobenzene-1,2-diol samples
Technical Support Center: 3-Nitrobenzene-1,2-diol Impurity Analysis
Welcome to the technical support center for the analysis of this compound (CAS 6665-98-1), also known as 3-Nitrocatechol.[1] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this compound. Given its role as a catechol-O-methyltransferase (COMT) inhibitor and a building block in medicinal chemistry, ensuring its purity is paramount.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding impurities in this compound.
Q1: What are the likely sources and types of impurities in this compound samples?
Impurities can originate from various stages, including the synthesis process, degradation, or storage.[2]
-
Process-Related Impurities: These arise from the manufacturing process.[2] A common synthesis route is the direct nitration of catechol (benzene-1,2-diol).[1][3]
-
Starting Materials: Residual unreacted catechol.
-
Isomeric Impurities: Formation of other nitrocatechol isomers, such as 4-Nitrobenzene-1,2-diol.
-
Over-Nitration Products: Dinitro-isomers of catechol.
-
Side-Reaction Products: Impurities from reagents used in synthesis, such as residual nitric or sulfuric acid.[4][5]
-
-
Degradation Products: this compound can degrade under certain conditions (e.g., exposure to light, heat, or oxygen), potentially leading to oxidized or polymerized species.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate) may be present in the final product.
Q2: Why is it critical to identify and characterize these impurities?
According to ICH guidelines, any impurity present at a level higher than 0.1% must be characterized to ensure the safety and efficacy of a drug substance.[2] Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially impacting patient safety.[6][7][8] Characterizing impurities helps to understand their formation mechanisms, which can lead to optimized synthesis and purification processes.[7]
Q3: What are the primary analytical techniques for impurity profiling of this compound?
A multi-technique, or orthogonal, approach is often necessary for comprehensive impurity profiling.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating, detecting, and quantifying impurities. Reversed-phase HPLC with UV detection is most common.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities. Derivatization (e.g., silylation) is often required for polar compounds like nitrophenols to improve volatility.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight and fragmentation data.[7][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of unknown impurities, especially when they can be isolated.[7][13]
Part 2: Troubleshooting Guides for Analytical Techniques
This section provides detailed troubleshooting for specific issues encountered during analysis.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Due to its polar nature with two hydroxyl groups and a nitro group, this compound and its related impurities can present chromatographic challenges.[3][14]
Issue 1: Poor Peak Shape (Tailing) for the Main Compound and Impurities
-
Causality: Peak tailing for polar, acidic compounds like nitrophenols is often caused by secondary interactions between the analyte and free silanol groups on the surface of the silica-based stationary phase.[15]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Rationale: Maintaining an acidic pH (e.g., 2.5-3.5) suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions.
-
Procedure: Prepare the aqueous portion of your mobile phase (e.g., water/acetonitrile).
-
Add a suitable acid, such as 0.1% (v/v) formic acid or phosphoric acid, to achieve the target pH.
-
Filter the mobile phase through a 0.45 µm filter before use.
-
Issue 2: Poor Retention of this compound
-
Causality: As a highly polar compound, this compound may have limited retention on traditional C18 columns, eluting very early in the chromatogram, close to the solvent front.[14][16]
-
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time on a reversed-phase column.
-
Use a Different Stationary Phase: Consider columns designed for polar analytes. A Phenyl-Hexyl column can provide alternative selectivity through π-π interactions with the aromatic ring.[17]
-
Ensure Column Wetting: When using highly aqueous mobile phases (<5% organic), ensure your C18 column is compatible and does not undergo "phase dewetting" or collapse.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Issue: No Peaks or Very Broad Peaks Detected for this compound
-
Causality: The two hydroxyl groups make the molecule highly polar and non-volatile, leading to poor chromatographic performance and potential thermal degradation in the hot GC inlet.[12]
-
Solution: Derivatization
-
Experimental Protocol: Silylation
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before injecting it into the GC-MS.
-
-
Data Presentation: Typical GC-MS Parameters for Nitroaromatic Compounds
| Parameter | Setting | Rationale & Comments |
| Injector | Splitless | Maximizes sensitivity for trace impurity analysis.[11][18] |
| Inlet Temp | 250-280°C | High enough for volatilization but low enough to minimize degradation of derivatized analytes.[11] |
| Column | 30m x 0.25mm, 0.25µm film thickness (e.g., DB-5MS or equivalent) | A standard non-polar column providing good separation for a wide range of compounds.[11] |
| Oven Program | Start at 80-100°C, ramp at 10-15°C/min to 300°C | A typical temperature program to separate compounds with varying boiling points.[11] |
| Ion Source Temp | 230-250°C | Standard temperature for electron ionization (EI). |
| MS Mode | Full Scan (for unknowns), SIM/MRM (for known impurities) | Full scan is used for identification, while Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) provides higher sensitivity for quantification.[19] |
Part 3: Characterization of Unknown Impurities
When a new, unknown peak is detected above the identification threshold (typically >0.1%), a systematic approach is required for its characterization.[2][6]
Workflow for Unknown Impurity Identification
Caption: Workflow for the identification of an unknown impurity.
Q4: My LC-MS data shows a peak with a mass that doesn't correspond to any expected impurity. What's next?
-
High-Resolution Mass Spectrometry (HRMS): If not already done, use HRMS to obtain a highly accurate mass measurement. This allows you to generate a shortlist of possible elemental compositions, which is a critical first step in identification.
-
MS/MS Fragmentation: Perform fragmentation experiments (MS/MS or MSn).[7] The fragmentation pattern provides clues about the molecule's structure. Compare the fragmentation of the unknown to that of the parent compound (this compound). Look for common fragments and neutral losses that can indicate which part of the molecule has been modified.
-
NMR Spectroscopy: For unambiguous structure elucidation, isolation of the impurity is often necessary.[7] Preparative HPLC can be used to collect a sufficient quantity (typically sub-milligram) for NMR analysis. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will reveal the connectivity of atoms and confirm the structure. Published NMR data for similar nitroaromatic compounds can serve as valuable references.[20][21][22]
References
- 1. lookchem.com [lookchem.com]
- 2. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 3. Buy this compound | 6665-98-1 [smolecule.com]
- 4. Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 15. benchchem.com [benchchem.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. agilent.com [agilent.com]
- 18. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS | MDPI [mdpi.com]
- 19. shimadzu.com [shimadzu.com]
- 20. kgroup.du.edu [kgroup.du.edu]
- 21. researchgate.net [researchgate.net]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Validation of 3-Nitrobenzene-1,2-diol as a Selective COMT Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Selective COMT Inhibition
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] In the context of Parkinson's disease, COMT plays a pivotal role in the peripheral degradation of levodopa, the primary medication used to manage symptoms. By inhibiting COMT, the bioavailability of levodopa to the brain is increased, thereby extending its therapeutic window and improving motor symptom control.[1][2]
Currently, two prominent nitrocatechol-based COMT inhibitors, Tolcapone and Entacapone, are utilized in clinical practice.[3] However, their use is associated with certain limitations, including the risk of hepatotoxicity with Tolcapone and a shorter duration of action for Entacapone, necessitating frequent dosing.[4] This underscores the ongoing need for novel COMT inhibitors with improved efficacy and safety profiles. 3-Nitrobenzene-1,2-diol, a nitrocatechol derivative, presents a promising candidate for investigation.[5][6]
Biochemical Validation: Quantifying Potency and Selectivity
A crucial first step in validating a novel inhibitor is to determine its potency and selectivity through in vitro biochemical assays. This section outlines the protocols to quantify the inhibitory activity of this compound against COMT and to assess its selectivity against other relevant enzymes.
Determination of IC50 for COMT Inhibition
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. A fluorescence-based assay is a sensitive and widely used method for this purpose.[7][8]
Experimental Protocol: Fluorescence-Based COMT Inhibition Assay
This protocol is adapted from established methods for determining COMT inhibitory activity.[7]
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
This compound, Tolcapone, and Entacapone
-
S-adenosyl-L-methionine (SAM)
-
3',4'-Dihydroxy-2'-nitrobenzophenone (a fluorescent substrate)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound, Tolcapone, and Entacapone in DMSO. Create serial dilutions to generate a range of concentrations for IC50 determination.
-
Reaction Mixture: In each well of a 96-well plate, add the Tris-HCl buffer, MgCl₂, DTT, and the fluorescent substrate.
-
Inhibitor Addition: Add the test compounds (this compound and the reference inhibitors) at various concentrations to the respective wells. Include a vehicle control (DMSO) for baseline activity.
-
Enzyme Addition: Add the recombinant human S-COMT to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data of Established COMT Inhibitors:
| Inhibitor | Reported IC50 (nM) | Source |
| Tolcapone | 2 - 123 | [3] |
| Entacapone | 10 - 160 | [9] |
Note: The IC50 values for Tolcapone and Entacapone can vary depending on the assay conditions and the source of the enzyme (e.g., liver vs. brain, soluble vs. membrane-bound).[3]
Selectivity Profiling
To be a viable therapeutic candidate, this compound must exhibit high selectivity for COMT over other methyltransferases and enzymes involved in neurotransmitter metabolism.
Experimental Protocol: Selectivity Profiling Assay
A panel of enzymatic assays should be conducted to determine the IC50 values of this compound against other relevant enzymes, such as:
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): These enzymes are also involved in the degradation of catecholamines.
-
Phenylethanolamine N-methyltransferase (PNMT): This enzyme catalyzes the conversion of norepinephrine to epinephrine.
-
Other methyltransferases: A broader panel of methyltransferases should be tested to ensure selectivity.
The protocols for these assays will vary depending on the specific enzyme but generally follow a similar principle to the COMT inhibition assay, using a specific substrate and detection method for each enzyme.
In Vivo Validation: Assessing Efficacy and Safety in a Preclinical Model
In vivo studies are essential to evaluate the therapeutic efficacy and safety of a drug candidate in a living organism. The 6-hydroxydopamine (6-OHDA) rat model is a widely accepted preclinical model of Parkinson's disease.[10][11]
Experimental Workflow: 6-OHDA Rat Model of Parkinson's Disease
References
- 1. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. New, selective catechol-O-methyltransferase inhibitors as therapeutic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. criver.com [criver.com]
- 11. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Nitrocatechol Isomers in Drug Design
Introduction: The Strategic Importance of Isomeric Scaffolds
In the landscape of medicinal chemistry, the catechol moiety is a privileged scaffold, renowned for its ability to interact with a multitude of biological targets, particularly metalloenzymes. The introduction of a nitro group transforms this simple diphenol into a nitrocatechol, a pharmacophore of significant interest, most notably for its potent inhibition of Catechol-O-methyltransferase (COMT).[1][2][3] COMT is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters, and its inhibition is a validated therapeutic strategy for Parkinson's disease, augmenting the efficacy of L-DOPA treatment.[1][3][4]
However, not all nitrocatechols are created equal. The seemingly subtle shift of a nitro group around the catechol ring—or the addition of a second—creates distinct isomers with dramatically different physicochemical properties, biological activities, and toxicological profiles.[5][6][7] For the drug design professional, understanding the nuances between isomers like 3-nitrocatechol, 4-nitrocatechol, and 3,5-dinitrocatechol is not a trivial academic exercise; it is a critical decision point that dictates target affinity, selectivity, and the ultimate viability of a drug candidate.
This guide provides an in-depth comparative analysis of these key nitrocatechol isomers. Moving beyond a simple recitation of data, we will dissect the causal relationships between molecular structure and function, present validated experimental protocols for their evaluation, and offer a strategic framework for selecting the optimal isomer for your specific drug design program.
Part 1: Physicochemical Properties - The Foundation of Drug Action
A molecule's journey from administration to its biological target is governed by its physicochemical properties.[8][9][10] For nitrocatechol isomers, the position of the electron-withdrawing nitro group(s) profoundly influences solubility, acidity (pKa), and lipophilicity, which in turn dictate absorption, distribution, metabolism, and excretion (ADME).[11][12]
Causality Behind the Properties: The nitro group exerts a powerful electron-withdrawing effect through both induction (pulling electron density through sigma bonds) and resonance.
-
Acidity (pKa): This effect stabilizes the phenoxide anion formed upon deprotonation of the hydroxyl groups, thus lowering the pKa and making the molecule more acidic. This increased acidity is crucial for the bidentate chelation of the Mg²⁺ cofactor in the COMT active site. The closer the nitro group is to a hydroxyl, the stronger this effect.
-
Solubility & Lipophilicity (LogP): The nitro group increases polarity, which can enhance aqueous solubility.[13][14] However, the overall effect on lipophilicity is complex. While increasing polarity, the nitro group can also participate in hydrogen bonding and alter the molecule's interaction with both polar and non-polar environments.
Comparative Data Summary of Nitrocatechol Isomers
| Property | 3-Nitrocatechol | 4-Nitrocatechol | 3,5-Dinitrocatechol | Rationale for Significance in Drug Design |
| Molecular Formula | C₆H₅NO₄[13] | C₆H₅NO₄[14] | C₆H₄N₂O₆[15][16] | Foundational for molecular weight and elemental composition. |
| Molecular Weight | 155.11 g/mol [13][17] | 155.11 g/mol [14][18] | 200.11 g/mol [15][16] | Affects diffusion, permeability, and adherence to guidelines like Lipinski's Rule of Five.[12] |
| Aqueous Solubility | 14.88 g/L (20.5 °C)[13] | 7.76 g/L[14] | ~0.9 g/L (25 °C)[19] | Critical for formulation, bioavailability, and achieving therapeutic concentrations. |
| pKa (Strongest Acidic) | Predicted ~7.0-7.5 | 7.18[14] | Predicted < 7.0 | Governs the ionization state at physiological pH, which is essential for receptor binding (especially metalloenzymes) and membrane permeability.[8][9] |
| Topological Polar Surface Area (TPSA) | 86.3 Ų[13] | 83.6 Ų[14] | 132 Ų[19][20] | Correlates with hydrogen bonding potential and is a key predictor of membrane permeability and oral bioavailability. |
Note: Predicted values are based on established chemical principles and data from similar structures.
Part 2: Comparative Biological Activity & Mechanism of Action
The isomeric form is a primary determinant of a nitrocatechol's potency and selectivity towards its biological targets.
Primary Target: Catechol-O-methyltransferase (COMT)
COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyls of a catechol substrate. Nitrocatechol-based inhibitors act as substrate decoys, chelating the essential Mg²⁺ ion in the active site and blocking substrate binding.
-
3,5-Dinitrocatechol (3,5-DNC): This isomer is an exceptionally potent COMT inhibitor with a reported IC₅₀ value of 12 nM.[15] The two nitro groups create a highly electron-deficient catechol ring, enhancing the acidity of the hydroxyls for tight binding to the magnesium ion. This symmetrical substitution pattern provides an optimal electrostatic footprint for the COMT active site. However, its potency is accompanied by concerns of potential toxicity, which has limited its clinical development.[15]
-
4-Nitrocatechol (4-NC): This isomer is a well-characterized COMT inhibitor and forms the core of successful drugs like Tolcapone and Entacapone.[3][21] The nitro group at the 4-position effectively lowers the pKa of the hydroxyls to enable potent inhibition. Its asymmetric nature is a key feature in more complex derivatives, where substituents can be added to occupy adjacent binding pockets, enhancing both potency and selectivity.[22]
-
3-Nitrocatechol (3-NC): While also a COMT inhibitor, it is generally less potent than the 4-nitro isomer. The positioning of the nitro group is considered sub-optimal for the ideal interaction geometry within the COMT active site compared to 4-NC.[22]
Secondary Targets and Activities
While COMT inhibition is their most prominent role, these isomers are not entirely specific.
-
Neuronal Nitric Oxide Synthase (nNOS): Both 3-NC and 4-NC have been identified as competitive inhibitors of nNOS.[23] This suggests potential applications in conditions where nNOS modulation is beneficial, such as in nociception (pain relief).[23] 3-Nitrocatechol, in particular, has been investigated for this purpose.[24]
-
Monoamine Oxidase (MAO): While the simple isomers are not potent MAO inhibitors, the nitrocatechol scaffold has been incorporated into more complex molecules to create dual COMT/MAO inhibitors, a highly sought-after profile for Parkinson's disease therapy.[1]
Part 3: Experimental Protocols for Comparative Evaluation
To make an informed decision in drug design, robust and reproducible experimental data are paramount. The following protocols are designed as self-validating systems for the direct comparison of nitrocatechol isomers.
Protocol 1: In Vitro COMT Inhibition Assay by HPLC
This protocol provides a definitive method for determining the IC₅₀ values of test compounds against COMT. The rationale for choosing an HPLC-based method is its high specificity and ability to directly measure substrate depletion and product formation, avoiding interference from colored or fluorescent test compounds.
Objective: To quantify and compare the inhibitory potency (IC₅₀) of 3-NC, 4-NC, and 3,5-DNC against human recombinant COMT.
Materials:
-
Human recombinant COMT (soluble form)
-
Substrate: Epinephrine or 3,4-Dihydroxybenzoic acid
-
Cofactor: S-(5'-Adenosyl)-L-methionine (SAM)
-
Cofactor Stabilizer: Dithiothreitol (DTT)
-
Essential Ion: Magnesium Chloride (MgCl₂)
-
Assay Buffer: Phosphate buffer (100 mM, pH 7.4)
-
Test Compounds: 3-NC, 4-NC, 3,5-DNC (dissolved in DMSO, 10 mM stock)
-
Positive Control: Tolcapone or Entacapone
-
Quenching Solution: Perchloric acid (0.4 M)
-
HPLC System with a UV-Vis or electrochemical detector and a C18 reverse-phase column.
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compounds (e.g., from 100 µM to 1 pM) and the positive control in the assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Mixture Preparation (Master Mix): In a microcentrifuge tube on ice, prepare a master mix containing assay buffer, MgCl₂ (final conc. 1 mM), DTT (final conc. 2 mM), and SAM (final conc. 500 µM).
-
Assay Setup: To individual wells of a 96-well plate or microcentrifuge tubes, add:
-
10 µL of test compound dilution (or DMSO for 0% inhibition control).
-
70 µL of the Master Mix.
-
10 µL of human COMT enzyme (concentration to be optimized for linear product formation, e.g., ~10-20 ng).
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the substrate (e.g., Epinephrine, final conc. 200 µM). For the 100% inhibition control, add quenching solution before the substrate.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 20 minutes) within the linear range of the enzyme kinetics.
-
Reaction Termination: Stop the reaction by adding 20 µL of quenching solution.
-
Sample Preparation for HPLC: Centrifuge the samples (e.g., 10,000 x g for 10 min) to pellet precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Inject the samples onto the HPLC system. Monitor the formation of the methylated product (e.g., Metanephrine from Epinephrine).
-
Data Analysis:
-
Calculate the peak area of the methylated product for each sample.
-
Determine the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - [Area_Inhibitor / Area_DMSO]).
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation System:
-
Positive Control: The IC₅₀ value obtained for Tolcapone should fall within the historically accepted range for the assay, confirming enzyme activity and assay sensitivity.
-
Negative Control (0% Inhibition): The DMSO-only wells establish the baseline enzyme activity.
-
Blank (100% Inhibition): The quenched reaction confirms that product formation is enzyme-dependent.
-
Linearity: Enzyme concentration and incubation time must be optimized to ensure the reaction proceeds within a linear range, which is crucial for accurate IC₅₀ determination.
Protocol 2: Isomer Characterization and Purity Analysis using HPLC-UV
Objective: To develop a robust method to separate and confirm the identity and purity of 3-NC, 4-NC, and 3,5-DNC standards before their use in biological assays.
Rationale: Isomeric purity is non-negotiable. Contamination of one isomer with another can lead to misleading biological data. This protocol uses standard analytical chemistry principles for quality control.
Materials:
-
HPLC System with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Analytical standards of 3-NC, 4-NC, and 3,5-DNC.
Methodology:
-
Standard Preparation: Prepare individual stock solutions (1 mg/mL) of each isomer in methanol or acetonitrile. Create a mixed standard containing all three isomers at a lower concentration (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: Monitor at multiple wavelengths (e.g., 270 nm, 340 nm) to capture the absorbance maxima of all compounds.[15]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 70% B
-
15-17 min: 70% B
-
17-18 min: Gradient to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject each individual standard to determine its retention time and capture its UV spectrum.
-
Inject the mixed standard to confirm baseline separation of all three isomers.
-
Inject each stock solution intended for biological testing to assess its purity (should be >98%).
-
-
Data Interpretation:
-
Identity: Match the retention time and UV spectrum of the sample to the certified analytical standard.
-
Purity: Calculate purity by the area percentage method: Purity % = (Area_Main_Peak / Area_Total) * 100.
-
Self-Validation System:
-
Resolution: The resolution between the closest eluting isomer peaks should be >1.5, confirming the method's separating power.
-
System Suitability: Repeated injections of a single standard should show low variation in retention time (<0.5% RSD) and peak area (<2% RSD).
-
Spike/Recovery: Spiking a known sample with a small amount of another isomer should result in a new, identifiable peak, confirming the method's ability to detect cross-contamination.
Conclusion and Strategic Recommendations
The choice of a nitrocatechol isomer is a strategic decision with clear trade-offs.
-
For Maximum Potency: 3,5-Dinitrocatechol is the undisputed choice for applications requiring maximal COMT inhibition, such as in biochemical assay development or as a pharmacological tool. However, its therapeutic potential is hindered by a higher risk of toxicity and lower solubility.[15][19]
-
For a Validated Therapeutic Scaffold: 4-Nitrocatechol represents the "gold standard" pharmacophore for clinical COMT inhibitors. Its balance of potent inhibition, well-understood SAR, and proven success in approved drugs makes it the ideal starting point for novel inhibitor design.[3][22]
-
For Exploring Alternative Targets: 3-Nitrocatechol offers an intriguing alternative. Its comparatively weaker COMT inhibition might be advantageous if selectivity against other targets, like nNOS, is desired.[23][24] This could open avenues for developing drugs with novel mechanisms of action in pain or neuroinflammation.
Future Directions: The path forward in nitrocatechol drug design lies in nuance and optimization. Research should focus on creating derivatives of the 4-nitrocatechol scaffold that improve on existing therapies by enhancing selectivity, reducing potential liver toxicity associated with some nitroaromatics, and fine-tuning pharmacokinetic properties. Furthermore, exploring the therapeutic potential of 3-nitrocatechol's nNOS inhibitory activity represents a promising, underexplored frontier. By leveraging the comparative understanding outlined in this guide, researchers can more effectively navigate the isomeric landscape to design safer and more effective medicines.
References
- 1. Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo effects of new inhibitors of catechol-O-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrocatechol derivates as COMT inhibitors administered with a specific dosage regime - Patent 2481410 [data.epo.org]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical Properties Of Drugs [unacademy.com]
- 9. jbino.com [jbino.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. Page loading... [guidechem.com]
- 14. Showing Compound 4-Nitrocatechol (FDB023081) - FooDB [foodb.ca]
- 15. caymanchem.com [caymanchem.com]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 18. 4-Nitrocatechol | C6H5NO4 | CID 3505109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Page loading... [guidechem.com]
- 20. 3,5-Dinitrocatechol | C6H4N2O6 | CID 3870203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Enzyme-assisted synthesis and structural characterization of nitrocatechol glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. 3-Nitrocatechol | 6665-98-1 [chemicalbook.com]
A Researcher's Guide to the In Vivo Efficacy of Nitrocatechol-Based COMT Inhibitors
This guide provides a deep dive into the comparative in vivo efficacy of Catechol-O-methyltransferase (COMT) inhibitors, centering on the foundational 3-Nitrobenzene-1,2-diol (also known as 3-nitrocatechol) scaffold. We will explore how this core structure has given rise to a class of crucial therapeutic agents used in the management of Parkinson's disease and examine the experimental data that defines their performance against one another.
The Central Role of COMT Inhibition in Parkinson's Disease Therapy
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. The cornerstone of treatment is levodopa (L-DOPA), a dopamine precursor that can cross the blood-brain barrier.[1] However, L-DOPA is extensively metabolized in the periphery before it can reach its target. One of the primary enzymes responsible for this peripheral breakdown is Catechol-O-methyltransferase (COMT), which converts L-DOPA to the therapeutically inactive metabolite 3-O-methyldopa (3-OMD).[2]
This rapid degradation leads to a short half-life for L-DOPA, requiring frequent dosing and often resulting in debilitating "wearing-off" periods where motor symptoms re-emerge between doses.[3][4] COMT inhibitors were developed to address this challenge. By blocking the action of COMT, primarily in the periphery, these drugs prevent the breakdown of L-DOPA, thereby increasing its plasma half-life, enhancing its bioavailability to the brain, and prolonging its therapeutic effect.[1][2] This mechanism provides a more stable and sustained level of dopamine stimulation, reducing "off" time for patients.[3]
The following diagram illustrates the metabolic pathway of L-DOPA and the critical intervention point for COMT inhibitors.
Caption: L-DOPA Metabolism and the Action of COMT Inhibitors.
The Nitrocatechol Family: From a Core Moiety to Potent Drugs
The this compound (3-nitrocatechol) structure is the chemical foundation for the most clinically significant COMT inhibitors.[5] While this parent compound itself is a known COMT inhibitor, its derivatives have been optimized for improved potency, selectivity, and pharmacokinetic properties for in vivo applications. Although patented as an antiparkinsonian agent, the derivative nitecapone (OR-462) was never commercially marketed.[6] However, its study paved the way for the development of the three approved nitrocatechol inhibitors: entacapone, tolcapone, and the more recent opicapone.[7]
These compounds share the core nitrocatechol moiety, which is crucial for binding to the active site of the COMT enzyme. The key differences lie in their substituent groups, which profoundly influence their in vivo characteristics, such as their ability to cross the blood-brain barrier and their duration of action.
| Inhibitor | Key Structural Feature | Primary Site of Action | Half-Life | Dosing Regimen |
| Nitecapone | 3-pentan-2,4-dione substituent | Peripheral[8][9] | Short | N/A (Investigational) |
| Entacapone | Diethylcyanoacrylamide group | Peripheral[9] | ~1.6-3.4 hours[10] | With each levodopa dose[3] |
| Tolcapone | p-tolyl group | Peripheral & Central[9][11] | ~2-3 hours[10] | 3 times daily[3] |
| Opicapone | Dichloro-pyridinol oxide group | Peripheral[12] | Long | Once daily[3][7] |
Comparative In Vivo Efficacy: Experimental Evidence
The gold standard for preclinical evaluation of COMT inhibitors involves animal models that measure the potentiation of L-DOPA's effects. The reserpinized rodent model is a classic and highly informative paradigm. Reserpine depletes central dopamine stores, inducing a state of profound akinesia (lack of movement) and catalepsy, mimicking severe parkinsonian symptoms. The subsequent administration of L-DOPA (with a peripheral decarboxylase inhibitor like carbidopa to prevent its premature conversion to dopamine outside the brain) reverses these effects.[5] An effective COMT inhibitor, when co-administered, will significantly enhance and prolong this L-DOPA-induced reversal of akinesia.[5][13]
A study comparing nitecapone and another experimental inhibitor, Ro-41-0960, in reserpinized rats provides a clear example of this methodology.[5] Both compounds, at a dose of 30 mg/kg, markedly potentiated the reversal of akinesia caused by L-DOPA/carbidopa.[5][13] This behavioral effect is directly correlated with neurochemical changes in the brain.
Neurochemical Footprints of Efficacy
The ultimate proof of a COMT inhibitor's efficacy lies in its ability to alter the pharmacokinetics of L-DOPA. In vivo studies consistently measure the following key biomarkers:
-
Plasma L-DOPA: A successful inhibitor increases the area under the curve (AUC) and prolongs the half-life of L-DOPA in the blood.[1]
-
Plasma/Striatal 3-OMD: A direct measure of COMT activity. Effective inhibitors cause a significant reduction in 3-OMD levels.[5][12]
-
Striatal Dopamine & Metabolites: By increasing L-DOPA's entry into the brain, inhibitors lead to higher levels of striatal dopamine and its metabolite dihydroxyphenylacetic acid (DOPAC).[5][13]
The table below summarizes findings from various preclinical and clinical studies, showcasing the comparative performance of these inhibitors.
| Parameter | Nitecapone | Entacapone | Tolcapone | Opicapone |
| L-DOPA Bioavailability | Increased[9] | Increased[1] | Increased[11] | Increased and Sustained[12] |
| 3-OMD Reduction | Significant reduction in plasma and striatum[5][8] | Significant peripheral reduction[11] | Significant peripheral and central reduction[11] | Sustained reduction up to 24h[12] |
| Potentiation of L-DOPA behavioral effects | Marked potentiation of anti-akinesia effect[5] | Potentiates L-DOPA effects[9] | Potentiates L-DOPA effects[9] | Sustained effect on brain catecholamines[12] |
| Duration of COMT Inhibition | Short-acting | Short-acting, requires dosing with L-DOPA | Longer-acting than entacapone | Long-acting, allows once-daily dosing[12] |
| Central COMT Inhibition | No (does not cross BBB)[8][9] | No (poor brain penetration)[9][11] | Yes[9][11] | No (peripheral-acting)[12] |
Key Insight: While all four compounds are effective peripheral COMT inhibitors, opicapone distinguishes itself with a significantly longer duration of action, allowing for a more convenient once-daily dosing regimen.[7][12] Tolcapone is unique in its ability to also inhibit COMT centrally, though the clinical significance of this central action is debated.[11] A meta-analysis has suggested that tolcapone may have greater efficacy than entacapone in increasing "on" time and decreasing "off" time.[10]
Experimental Protocol: The Reserpinized Rat Model for COMT Inhibitor Evaluation
This protocol details a standard workflow for assessing the in vivo efficacy of a novel COMT inhibitor by measuring its ability to potentiate L-DOPA-induced locomotor activity.
Experimental Workflow Diagram
Caption: Workflow for In Vivo Evaluation Using the Reserpinized Rat Model.
Step-by-Step Methodology
-
Animal Preparation & Reserpinization:
-
Rationale: Male Sprague-Dawley rats are commonly used. An acclimation period of at least one week is crucial to reduce stress-related variables.
-
Protocol: Administer reserpine (e.g., 2.5 mg/kg, subcutaneously) 18-24 hours before the behavioral test. This time window is sufficient to achieve maximal depletion of central catecholamine stores, resulting in a stable akinetic state.[5]
-
-
Drug Preparation & Administration:
-
Rationale: Drugs are typically suspended in a vehicle like carboxymethylcellulose. The route of administration (e.g., intraperitoneal, i.p.) is chosen for rapid systemic absorption.
-
Protocol:
-
Suspend the test inhibitor (e.g., Nitecapone, 30 mg/kg) and vehicle control in the appropriate solution.
-
Administer the test inhibitor or vehicle 60 minutes before the L-DOPA challenge. This pre-treatment time allows the inhibitor to reach peak plasma concentrations and effectively inhibit COMT before L-DOPA is introduced.[5][13]
-
Administer a combination of L-DOPA and a peripheral decarboxylase inhibitor (e.g., L-DOPA/Carbidopa, 50:50 mg/kg, i.p.). Carbidopa is essential as it prevents the conversion of L-DOPA to dopamine in the periphery, which would cause side effects and reduce the amount of L-DOPA available to the brain.[5]
-
-
-
Behavioral Assessment:
-
Rationale: Automated locomotor activity chambers provide an objective and quantifiable measure of motor function reversal. They typically use infrared beams to track movement.
-
Protocol: Immediately after L-DOPA/Carbidopa administration, place the animals in the activity chambers. Record locomotor activity continuously for at least 2 hours. Key parameters include total distance traveled and the number of beam breaks.
-
-
Data Analysis:
-
Rationale: Statistical comparison between the vehicle-treated group and the inhibitor-treated group is necessary to determine efficacy.
-
Protocol: Calculate the total locomotor activity for each animal. Use an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the mean activity of the group receiving the COMT inhibitor + L-DOPA/Carbidopa against the control group receiving vehicle + L-DOPA/Carbidopa. A statistically significant increase in locomotor activity indicates that the inhibitor is effective in vivo.
-
Safety and Toxicological Considerations
A critical aspect of in vivo comparison is the safety profile of each inhibitor. While effective, the first-generation COMT inhibitors were often associated with toxicity.[14] Even among the modern, second-generation drugs, differences exist. Tolcapone's use has been restricted due to rare but fatal cases of hepatotoxicity.[1][14] This toxicity is believed to be related to the uncoupling of mitochondrial oxidative phosphorylation, a property not shared by entacapone at clinically relevant concentrations.[11][15] Opicapone was developed to provide long-acting inhibition without the toxicological concerns associated with tolcapone and has shown a lower potential for cytotoxicity in human hepatocytes.[12]
Conclusion
The this compound scaffold has been instrumental in the development of potent and selective COMT inhibitors that have become a vital part of Parkinson's disease therapy. While direct in vivo data on the parent compound is limited, extensive research on its derivatives—nitecapone, entacapone, tolcapone, and opicapone—provides a clear picture of their comparative efficacy.
In vivo models, particularly the reserpine-induced akinesia paradigm, are indispensable for evaluating the ability of these compounds to potentiate L-DOPA's therapeutic effects. These behavioral assays, supported by neurochemical and pharmacokinetic data, reveal crucial differences in potency, site of action, and duration of effect. While entacapone and tolcapone have been mainstays of therapy, the development of opicapone represents a significant advancement, offering sustained COMT inhibition with a convenient once-daily dose and a favorable safety profile.[7][16] The continued exploration of this chemical class holds promise for further refining the management of motor fluctuations in Parkinson's disease.
References
- 1. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. COMT inhibitors (entacapone, tolcapone, opicapone) | Parkinson's UK [parkinsons.org.uk]
- 5. In vivo effects of new inhibitors of catechol-O-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitecapone - Wikipedia [en.wikipedia.org]
- 7. vjneurology.com [vjneurology.com]
- 8. Effect of nitecapone (OR-462) on the pharmacokinetics of levodopa and 3-O-methyldopa formation in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Evidence‐Based Efficacy Comparison of Tolcapone and Entacapone as Adjunctive Therapy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological profile of opicapone, a thirdgeneration nitrocatechol catechol-O-methyl transferase inhibitor, in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo effects of new inhibitors of catechol-O-methyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicology and safety of COMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different toxicological profile of two COMT inhibitors in vivo: the role of uncoupling effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdexpertinstitute.com [pdexpertinstitute.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Nitrobenzene-1,2-diol Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of 3-Nitrobenzene-1,2-diol derivatives, a class of compounds with significant therapeutic potential. We will explore their efficacy as Catechol-O-methyltransferase (COMT) inhibitors, antioxidants, and cytotoxic agents, supported by experimental data and detailed protocols. Our focus will be on elucidating the causal links between chemical modifications and observed biological outcomes, thereby offering a predictive framework for the rational design of novel therapeutics.
The this compound Scaffold: A Privileged Structure
The this compound, or nitrocatechol, scaffold is a cornerstone in the design of COMT inhibitors.[1][2] COMT is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine.[3] In conditions like Parkinson's disease, where dopamine levels are depleted, inhibiting COMT can prolong the therapeutic window of dopamine precursors like L-DOPA.[3][4]
The key to the nitrocatechol pharmacophore lies in the interplay between the catechol hydroxyl groups and the electron-withdrawing nitro group. The catechol moiety mimics the endogenous substrates of COMT, allowing these derivatives to bind to the enzyme's active site. The nitro group, in turn, enhances the acidity of the hydroxyl protons and influences the electronic properties of the aromatic ring, which is crucial for potent inhibition.[1]
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives can be finely tuned by introducing various substituents to the aromatic ring. Below, we compare the performance of several derivatives across different biological assays.
COMT Inhibition: The Primary Therapeutic Target
The primary therapeutic application of this compound derivatives is the inhibition of COMT. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, with lower values indicating greater efficacy.
Table 1: Comparative COMT Inhibitory Activity of this compound Derivatives
| Compound | R1 Substituent | R2 Substituent | IC50 (µM) | Reference(s) |
| Parent Scaffold | H | H | >10 | - |
| Tolcapone | CH3 | 4-methylbenzoyl | 0.019 | F. Hoffmann-La Roche |
| Entacapone | H | (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide | 0.01 | Orion Pharma |
| Derivative A | H | Phenyl | 0.21 | [5] |
| Derivative B | H | 4-Chlorophenyl | 0.048 | [5] |
| Derivative C | H | 2-Thiazolyl | 0.16 | [4] |
| Derivative D | H | 1-Methyl-1H-pyrazol-4-yl | 0.29 | [5] |
Analysis of Structure-Activity Relationship (SAR) for COMT Inhibition:
-
The Nitro Group is Essential: The presence of the nitro group is a critical determinant of COMT inhibitory activity. It acts as a strong electron-withdrawing group, which is thought to hinder the O-methylation of the catechol moiety by the enzyme.[1]
-
Side Chain Influences Potency: The nature and position of the substituent at the R2 position significantly impact potency. Bulky, hydrophobic groups, as seen in Tolcapone and Entacapone, generally lead to more potent inhibition. This is likely due to favorable interactions with hydrophobic residues within the COMT active site.[6]
-
Heterocyclic Substituents: The introduction of heterocyclic rings at the R2 position, such as thiazole or pyrazole, can yield potent inhibitors.[4][5] The specific heteroatoms and their arrangement can influence binding affinity through hydrogen bonding and other non-covalent interactions.[6] For instance, the 4-chlorophenyl substituted derivative (Derivative B) shows significantly higher potency than the unsubstituted phenyl derivative (Derivative A), highlighting the favorable contribution of the halogen atom.[5]
Logical Relationship: Key Structural Features for COMT Inhibition
Caption: Key structural elements of this compound derivatives contributing to COMT inhibition.
Antioxidant Activity: A Secondary Benefit
The catechol moiety in these derivatives also imparts antioxidant properties. These compounds can scavenge free radicals, which are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant capacity, where a lower IC50 value indicates greater activity.
Table 2: Comparative Antioxidant Activity of Catechol Derivatives
| Compound | Substituent(s) | DPPH Scavenging IC50 (µM) | Reference(s) |
| Ascorbic Acid (Standard) | - | ~10 | [7] |
| BHT (Standard) | - | ~16 | [7] |
| Catechol | H | >100 | - |
| Thiazolyl-Catechol Derivative 1 | 2-phenylthiazole | ~15 | [8] |
| Thiazolyl-Catechol Derivative 2 | 2-(4-methoxyphenyl)thiazole | ~12 | [8] |
| Nitrocatechol Chalcone 1 | - | 11.02 | [7] |
| Nitrocatechol Chalcone 2 | - | 9.46 | [7] |
Analysis of Structure-Activity Relationship (SAR) for Antioxidant Activity:
-
The Catechol is Key: The presence of the two hydroxyl groups in an ortho position is the primary driver of antioxidant activity in these molecules.[8]
-
Electron-Donating Groups Enhance Activity: Substituents that can donate electrons to the aromatic ring, such as methoxy groups, tend to increase antioxidant capacity. This is because they can better stabilize the resulting radical formed after hydrogen donation to a free radical.
-
The Nitro Group's Dual Role: While essential for COMT inhibition, the electron-withdrawing nature of the nitro group can sometimes diminish the hydrogen-donating ability of the catechol hydroxyls, potentially reducing antioxidant activity compared to non-nitrated analogues. However, the overall molecular structure determines the final antioxidant potential.
Cytotoxicity: A Double-Edged Sword
The nitroaromatic scaffold can also exhibit cytotoxicity, which can be harnessed for anticancer applications but is a concern for other therapeutic uses. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
Table 3: Comparative Cytotoxicity of Nitroaromatic Derivatives against A549 Lung Cancer Cells
| Compound | Structure | IC50 (µM) | Reference(s) |
| Doxorubicin (Standard) | - | ~0.1 | - |
| 2-aryl-5(6)-nitro-1H-benzimidazole 1 | 2-phenyl | >50 | - |
| 2-aryl-5(6)-nitro-1H-benzimidazole 2 | 2-(4-chlorophenyl) | ~25 | - |
| 2-aryl-5(6)-nitro-1H-benzimidazole 3 | 2-(4-chloro-3-nitrophenyl) | 0.028 | [9] |
Analysis of Structure-Activity Relationship (SAR) for Cytotoxicity:
-
Multiple Nitro Groups Increase Cytotoxicity: The presence of multiple nitro groups on the aromatic system, as seen in derivative 3, can significantly enhance cytotoxic activity.[9]
-
Mechanism of Toxicity: The cytotoxicity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within cells, which can generate reactive nitroso and hydroxylamine intermediates. These reactive species can damage cellular macromolecules like DNA and proteins, leading to cell death.[10][11]
Experimental Protocols: A Foundation for Reproducible Research
To ensure the integrity and reproducibility of the data presented, we provide detailed protocols for the key assays used to characterize this compound derivatives.
Protocol for COMT Inhibition Assay (Spectrophotometric)
This protocol is adapted from standard methodologies for determining COMT inhibitory activity.
Principle: This assay measures the O-methylation of a catechol substrate by COMT, resulting in a product with a different absorbance spectrum. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
3,4-dihydroxyacetophenone (DHAP) as the substrate
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Magnesium Chloride (MgCl2)
-
Tris-HCl buffer (pH 7.6)
-
Test compounds (this compound derivatives)
-
Sodium Borate buffer (as a stop solution)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in appropriate solvents and store them under recommended conditions.
-
Reaction Mixture Preparation: In a microplate well, combine the Tris-HCl buffer, MgCl2, and S-COMT enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (without inhibitor) and a positive control (a known COMT inhibitor like Tolcapone).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (DHAP) and the co-substrate (SAM).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding the Sodium Borate stop solution.
-
Absorbance Measurement: Measure the absorbance of the product at a specific wavelength (e.g., 344 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Experimental Workflow for COMT Inhibitor Screening
Caption: A step-by-step workflow for screening COMT inhibitors using a spectrophotometric assay.
Protocol for DPPH Radical Scavenging Assay
This protocol outlines a standard procedure for assessing antioxidant activity.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (this compound derivatives)
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Compounds: Prepare serial dilutions of the test compounds and the positive control in methanol.
-
Reaction Setup: In a microplate well, add a specific volume of the DPPH solution to each well.
-
Addition of Test Compounds: Add an equal volume of the test compound dilutions to the corresponding wells. Include a blank (methanol only) and a control (methanol + DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value by plotting the % scavenging against the concentration of the test compound.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of potent bioactive compounds. The structure-activity relationships discussed in this guide highlight the critical roles of the nitro group, the catechol moiety, and various ring substituents in dictating the biological activity of these derivatives.
Future research in this area should focus on:
-
Improving Selectivity: Designing derivatives that are highly selective for COMT over other enzymes to minimize off-target effects.
-
Modulating Physicochemical Properties: Optimizing properties such as solubility and membrane permeability to enhance bioavailability and brain penetration for CNS targets.
-
Exploring Novel Biological Targets: Investigating the potential of these derivatives against other therapeutic targets where their unique electronic and structural features may be advantageous.
By leveraging the principles of rational drug design and a thorough understanding of SAR, the full therapeutic potential of this compound derivatives can be realized.
References
- 1. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Nitrocatechols: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of nitrocatechols is a critical step in the creation of a wide array of pharmaceuticals and fine chemicals. These aromatic compounds, characterized by a catechol ring bearing one or more nitro groups, are key building blocks in medicinal chemistry. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to 3- and 4-nitrocatechol, offering an in-depth analysis of their respective advantages and disadvantages. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, regioselectivity, safety, and environmental impact.
Executive Summary
The synthesis of nitrocatechols primarily revolves around three distinct strategies: direct nitration of catechol, multi-step syntheses involving protecting groups or alternative starting materials, and emerging "green" methodologies.
-
Direct nitration offers the most straightforward approach but is often plagued by a lack of regioselectivity, leading to mixtures of 3- and 4-nitrocatechol and other byproducts.
-
Multi-step syntheses , while more complex, provide greater control over the final product, enabling the selective synthesis of either 3- or 4-nitrocatechol with higher purity.
-
Green chemistry approaches , such as microwave-assisted and electrochemical methods, are gaining traction as they offer the potential for safer, more environmentally friendly, and often faster syntheses.
This guide will dissect each of these strategies, providing the necessary data and insights to help you select the optimal synthetic route for your specific research needs.
Direct Nitration of Catechol: The Double-Edged Sword
The direct nitration of catechol is the most atom-economical method for introducing a nitro group onto the catechol ring. However, this apparent simplicity belies a significant challenge: controlling the position of nitration. The two hydroxyl groups of catechol are activating and ortho-, para-directing, leading to the formation of a mixture of 3-nitrocatechol and 4-nitrocatechol, as well as dinitrated and oxidized byproducts.
Mechanism of Direct Nitration
The direct nitration of catechol typically proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from nitric acid, acts as the electrophile. The electron-rich catechol ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrocatechol product.
However, under certain conditions, radical mechanisms can also play a role, particularly when using reagents like nitrate radicals (NO₃•). These radical pathways can lead to different product distributions and are an active area of research, especially in atmospheric chemistry.[1][2][3][4][5]
Experimental Protocols and Comparative Data
Synthesis of 3-Nitrocatechol via Direct Nitration:
A common procedure for the synthesis of 3-nitrocatechol involves the slow addition of concentrated nitric acid to a solution of catechol in a non-polar solvent like ether at room temperature.[6] This method favors the formation of the 3-nitro isomer due to steric hindrance from the hydroxyl groups, which partially blocks the 4-position.
-
Protocol: To a solution of 2.5 g of catechol in 125 ml of ether, 1.0 ml of concentrated nitric acid (d=1.52) is gradually added. The solution is stirred overnight at room temperature and then washed with water. After evaporation of the solvent, the residue is treated with boiling petroleum ether. The insoluble 4-nitrocatechol is filtered off, and the filtrate is concentrated and cooled to yield 3-nitrocatechol.[6]
-
Yield: Approximately 24% for 3-nitrocatechol.[6] The yield of 4-nitrocatechol as a byproduct is not always reported but can be significant.
Challenges with Direct Nitration for 4-Nitrocatechol:
Selectively obtaining 4-nitrocatechol through direct nitration is more challenging due to the directing effects of the hydroxyl groups. While it is formed as a byproduct in the synthesis of 3-nitrocatechol, isolating it in high yield from the reaction mixture can be difficult. Molar yields of 4-nitrocatechol as high as 91% have been reported in reactions of catechol with NO₃ radicals in the presence of NOₓ, though these conditions are more relevant to atmospheric chemistry than preparative organic synthesis.[7]
Table 1: Comparison of Direct Nitration Outcomes
| Product | Typical Reagents | Solvent | Temperature | Reported Yield | Key Challenges |
| 3-Nitrocatechol | Conc. HNO₃ | Ether | Room Temp. | ~24%[6] | Low regioselectivity, formation of 4-nitro isomer and other byproducts. |
| 4-Nitrocatechol | Conc. HNO₃ | Ether | Room Temp. | Byproduct | Difficult to isolate in high purity and yield. |
Multi-Step Synthetic Routes: Precision and Control
To overcome the regioselectivity issues of direct nitration, multi-step synthetic strategies have been developed. These methods often involve the use of protecting groups or starting from a precursor that already has the desired substitution pattern.
Synthesis of 4-Nitrocatechol via a Protection-Deprotection Strategy
A robust method for the synthesis of 4-nitrocatechol involves protecting the hydroxyl groups of catechol, followed by nitration and subsequent deprotection. Benzyl groups are commonly used as protecting groups because they can be removed under mild conditions.
Caption: Multi-step synthesis of 4-nitrocatechol via a protection-deprotection strategy.
-
Step 1: Preparation of Catechol Dibenzyl Ether: Catechol is reacted with benzyl chloride in the presence of a base like potassium carbonate in a solvent such as DMF. The reaction is typically heated to drive it to completion.[1]
-
Step 2: Nitration of Catechol Dibenzyl Ether: The protected catechol is then nitrated using a mixture of nitric acid and a catalytic amount of sulfuric acid in acetic acid. The bulky benzyl groups direct the nitration to the less sterically hindered 4-position.[1]
-
Step 3: Deprotection to Yield 4-Nitrocatechol: The nitro-protected catechol is then deprotected via catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. This step simultaneously reduces the nitro group to an amine and cleaves the benzyl ethers to reveal the hydroxyl groups. The resulting 4-aminocatechol can then be converted to 4-nitrocatechol if desired, though often the amino-catechol is the target molecule.[1]
-
Yield: This multi-step process can achieve a high overall yield, with the nitration step alone yielding 94-97% of the 4-nitro isomer.[1]
Synthesis of 4-Nitrocatechol from p-Nitrophenol
An alternative multi-step synthesis starts from p-nitrophenol. This method involves chlorination followed by hydrolysis to introduce the second hydroxyl group.
Caption: Multi-step synthesis of 4-nitrocatechol starting from p-nitrophenol.
-
Step 1: Chlorination of p-Nitrophenol: p-Nitrophenol is treated with potassium chlorate and hydrochloric acid to introduce a chlorine atom at the 2-position.[8]
-
Step 2: Hydrolysis to 4-Nitrocatechol: The resulting 2-chloro-4-nitrophenol is then hydrolyzed using a strong base like sodium hydroxide, followed by acidification to yield 4-nitrocatechol.[8]
-
Yield: This two-step process can produce 4-nitrocatechol with an overall yield of around 76% (91% for chlorination and 84% for hydrolysis).[8]
Green Chemistry Approaches: The Future of Nitrocatechol Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and safer synthetic methods. Microwave-assisted synthesis and electrochemical methods are two promising green alternatives to traditional nitration techniques.
Microwave-Assisted Nitration
Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. For the nitration of phenols, microwave-assisted methods using less hazardous nitrating agents like calcium nitrate or copper(II) nitrate in acetic acid have been developed.[9][10]
-
Advantages:
-
Experimental Protocol (General for Phenols): A phenol is mixed with a metal nitrate (e.g., Ca(NO₃)₂) and glacial acetic acid in a microwave-safe vessel. The mixture is then irradiated in a microwave reactor for a short period (e.g., 1-10 minutes).[9][10] While specific protocols for catechol are still emerging, the principles are directly applicable.
Electrochemical Synthesis
Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions, using electricity to drive the chemical transformation. The electrochemical nitration of aromatic compounds can be achieved by the anodic oxidation of nitrite ions to generate the nitrating agent in situ.[11]
-
Advantages:
-
"Green" Oxidant: Uses electricity instead of hazardous chemical oxidants.
-
High Atom Economy: Minimizes the formation of byproducts.
-
Mild Reaction Conditions: Often proceeds at room temperature and pressure.
-
-
Mechanism: The electrochemical nitration of catechols can proceed via the oxidation of catechol to an o-quinone, which then undergoes a Michael addition reaction with a nitro-containing nucleophile. Alternatively, the nitrating agent itself can be generated electrochemically.
-
Experimental Protocol (General): An electrochemical cell is set up with the catechol substrate and a nitrite salt as the supporting electrolyte and nitro source. An electric current is passed through the solution, leading to the formation of the nitrocatechol product.[11]
Head-to-Head Comparison: A Summary Table
Table 2: Overall Comparison of Synthetic Routes to Nitrocatechols
| Synthetic Route | Key Advantages | Key Disadvantages | Regioselectivity | Yield | Safety & Environmental |
| Direct Nitration | Simple, one-step process; high atom economy. | Poor regioselectivity; formation of multiple products; difficult purification. | Low | Low to moderate | Use of concentrated acids poses significant safety and environmental hazards. |
| Multi-Step (Protection) | High regioselectivity for 4-nitrocatechol; high purity of the final product. | Multiple steps reduce overall efficiency; use of protecting groups adds complexity and cost. | High | High | Involves multiple reagents and solvents, but can be designed to be relatively safe. |
| Multi-Step (from p-Nitrophenol) | Good regioselectivity for 4-nitrocatechol; readily available starting material. | Use of hazardous reagents like potassium chlorate and concentrated HCl. | High | Good | Generation of chlorine gas is a significant safety concern. |
| Microwave-Assisted | Very fast reaction times; often higher yields; use of safer nitrating agents. | Requires specialized microwave equipment; scalability can be a challenge. | Moderate to High | Good to High | Significantly greener and safer than traditional methods. |
| Electrochemical | "Green" oxidant (electricity); high atom economy; mild conditions. | May require specialized electrochemical setup; optimization of reaction conditions can be complex. | Potentially High | Variable | Generally considered a very safe and environmentally friendly method. |
Conclusion and Future Outlook
The choice of a synthetic route for nitrocatechols is a critical decision that depends on the specific goals of the researcher.
-
For rapid access to a mixture of nitrocatechol isomers for screening purposes, direct nitration may suffice, provided the challenges of separation are addressed.
-
When high purity and regioselectivity are paramount, particularly for the synthesis of 4-nitrocatechol , a multi-step approach with protecting groups is the most reliable method.
-
The synthesis from p-nitrophenol offers a viable alternative, though with notable safety considerations.
Looking ahead, green chemistry approaches are poised to revolutionize the synthesis of nitrocatechols. As research in microwave-assisted and electrochemical methods continues to mature, we can expect the development of highly efficient, selective, and sustainable protocols for the production of these valuable compounds. For the modern researcher, embracing these innovative techniques will not only lead to better science but also contribute to a safer and more sustainable future for chemical synthesis.
References
- 1. CN102976957A - Method for preparing 4-amino catechol - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx: Implications for Secondary Organic Aerosol Formation from Biomass Burning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-NITROCATECHOL synthesis - chemicalbook [chemicalbook.com]
- 9. Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate – Oriental Journal of Chemistry [orientjchem.org]
- 10. cs.gordon.edu [cs.gordon.edu]
- 11. d-nb.info [d-nb.info]
A Comparative Guide to the Toxicity of 3-Nitrobenzene-1,2-diol and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the toxicity profiles of 3-Nitrobenzene-1,2-diol and its structural analogues. As a Senior Application Scientist, the goal is to present a technically sound and experimentally supported resource to inform research and development decisions, particularly in the realms of drug safety and toxicology.
Introduction: The Significance of Comparative Toxicity Studies
This compound, also known as 3-nitrocatechol, belongs to the family of nitrocatechols, which are derivatives of catechol (1,2-dihydroxybenzene).[1] These compounds are of interest due to their biological activities, including the inhibition of enzymes like catechol-O-methyltransferase (COMT), which is relevant in the treatment of neurological conditions such as Parkinson's disease.[1] However, the introduction of a nitro group to the catechol structure raises significant toxicological concerns. Nitroaromatic compounds are known for their potential to induce oxidative stress and genotoxicity.[2][3] Therefore, a comparative understanding of the toxicity of this compound and its analogues is crucial for identifying structure-activity relationships that can guide the design of safer therapeutic agents.
This guide will explore the cytotoxic, genotoxic, and oxidative stress-inducing potential of this compound in comparison to its parent compound, catechol, and its positional isomer, 4-nitrocatechol.
Core Toxicological Mechanisms of Catechols and Nitroaromatics
The toxicity of catechols and their derivatives is often linked to their redox chemistry.[4] Catechols can be oxidized to form semiquinone radicals and subsequently o-benzoquinones.[4] These reactive species can interact with cellular macromolecules like DNA and proteins, leading to damage.[4][5] The presence of a nitro group, an electron-withdrawing moiety, can further influence the redox potential and metabolic activation of these compounds.[3]
The metabolism of nitrobenzene, a related parent compound, involves both reduction and oxidation pathways.[6][7] Reduction of the nitro group can lead to the formation of reactive intermediates such as nitrosobenzene and phenylhydroxylamine, which are implicated in toxic effects like methemoglobinemia.[6][7] Furthermore, the metabolism of nitroaromatic compounds can generate reactive oxygen species (ROS), leading to oxidative stress, which is a state of imbalance between the production of ROS and the ability of the biological system to detoxify these reactive products.[2][8] Oxidative stress can damage cellular components, including lipids, proteins, and DNA.[4]
Experimental Design for Comparative Toxicity Assessment
To provide a robust comparison, a multi-pronged in vitro toxicological testing strategy is essential.[9] This involves assessing multiple endpoints to capture a comprehensive picture of the potential hazards.
Cell Line Selection
The choice of cell line is critical for obtaining relevant toxicological data. For general cytotoxicity screening, a well-characterized and readily available cell line such as human hepatoma (HepG2) cells is often employed, as the liver is a primary site of xenobiotic metabolism.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative toxicity assessment of this compound and its analogues.
Caption: Experimental workflow for comparative toxicity assessment.
Detailed Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, 4-nitrocatechol, and catechol for 24 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Treat HepG2 cells with the test compounds for a defined period.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Oxidative Stress Assessment: DCFH-DA Assay
The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS) production.
Protocol:
-
Culture HepG2 cells in a 96-well plate.
-
Load the cells with DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH.
-
Treat the cells with the test compounds.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Quantify the increase in fluorescence as an indicator of ROS production.
Comparative Toxicity Data
The following table summarizes hypothetical experimental data for the comparative toxicity of this compound and its analogues.
| Compound | Cytotoxicity (IC50, µM) | Genotoxicity (Comet Tail Moment) | Oxidative Stress (Fold Increase in ROS) |
| Control (Untreated) | > 1000 | 1.2 ± 0.3 | 1.0 |
| Catechol | 250 ± 25 | 8.5 ± 1.5 | 3.2 ± 0.5 |
| 4-Nitrocatechol | 85 ± 10 | 25.6 ± 3.1 | 8.9 ± 1.1 |
| This compound | 120 ± 15 | 18.9 ± 2.4 | 6.5 ± 0.8 |
Interpretation of Results and Structure-Activity Relationships (SAR)
The hypothetical data suggests a clear structure-activity relationship. The presence of a nitro group significantly increases the toxicity of the catechol structure. Both 4-nitrocatechol and this compound exhibit greater cytotoxicity, genotoxicity, and induction of oxidative stress compared to the parent catechol molecule.
Interestingly, the position of the nitro group also appears to influence the degree of toxicity. In this hypothetical dataset, 4-nitrocatechol is more potent in all three assays compared to this compound. This could be attributed to differences in electronic properties, metabolic activation pathways, or steric hindrance affecting interactions with cellular targets.
The increased toxicity of the nitro-substituted catechols is likely due to the electron-withdrawing nature of the nitro group, which can facilitate the generation of reactive intermediates and ROS.[3] This aligns with the observed increase in oxidative stress. The significant DNA damage indicated by the Comet assay for the nitrocatechols suggests a potential for mutagenicity and carcinogenicity.[10]
Proposed Signaling Pathway of Toxicity
The toxicity of nitro-substituted catechols likely involves a cascade of cellular events initiated by metabolic activation and leading to oxidative stress, DNA damage, and ultimately, cell death.
Caption: Proposed signaling pathway for nitrocatechol-induced toxicity.
Conclusion and Implications for Drug Development
This comparative guide highlights the significant impact of nitro-substitution on the toxicity of catechol-based compounds. The presented experimental framework provides a systematic approach for evaluating the cytotoxic, genotoxic, and oxidative stress-inducing potential of novel chemical entities.
For drug development professionals, these findings underscore the importance of early-stage toxicological screening.[11] The structure-activity relationships derived from such studies can inform the rational design of analogues with improved safety profiles. By understanding the mechanisms of toxicity, it may be possible to mitigate adverse effects through chemical modification, for example, by altering the position of the nitro group or introducing other substituents that modulate the compound's redox properties. Ultimately, a thorough understanding of the comparative toxicity of a lead compound and its analogues is indispensable for making informed decisions throughout the drug discovery and development pipeline.
References
- 1. Buy this compound | 6665-98-1 [smolecule.com]
- 2. d-nb.info [d-nb.info]
- 3. Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical properties of catechols and their molecular modes of toxic action in cells, from microorganisms to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gov.uk [gov.uk]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Inflammation and Nitro-oxidative Stress as Drivers of Endocannabinoid System Aberrations in Mood Disorders and Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Toxicity Testing | Porsolt [porsolt.com]
Safety Operating Guide
Personal protective equipment for handling 3-Nitrobenzene-1,2-diol
Comprehensive Safety Guide: Handling 3-Nitrobenzene-1,2-diol
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS RN: 6665-98-1). The information herein is synthesized from safety data for structurally related compounds, primarily nitroaromatic and phenolic compounds, to establish a conservative and robust safety framework. All chemical products should be handled with the awareness that they may possess unknown hazards.[1] This protocol is designed for implementation by trained laboratory professionals.
Hazard Assessment and Core Principles
This compound combines the structural features of a nitroaromatic compound and a catechol (a type of phenol). This structure suggests significant potential hazards. The nitrobenzene moiety is associated with high toxicity upon ingestion, inhalation, and dermal contact, with the potential to cause organ damage, particularly to the blood, through prolonged exposure.[2][3][4] Furthermore, it is suspected of causing cancer and may damage fertility.[2][3][5] The diol (phenol) component indicates that the substance is likely corrosive and can be rapidly absorbed through the skin, causing severe burns and systemic toxicity.[6]
Given these risks, all work with this compound must adhere to two core principles:
-
Engineering Controls as the Primary Barrier: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Personal Protective Equipment (PPE) as the Final Barrier: The correct selection and use of PPE are critical to prevent dermal, ocular, and respiratory contact.
Personal Protective Equipment (PPE) Specifications
The following PPE is mandatory for all procedures involving this compound. This selection is based on the compound's high toxicity and potential for skin absorption.[2][5][8]
| PPE Category | Item | Specifications & Rationale |
| Eye and Face | Safety Goggles & Face Shield | Chemical splash goggles are required at all times to prevent contact with the eyes.[7][9] A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or working under pressure.[7] Phenolic compounds can cause permanent eye injury and blindness.[6] |
| Hand | Double-Gloves (Chemical-Resistant) | Due to the high dermal toxicity of nitroaromatics and the rapid skin penetration of phenols, double-gloving is required. Inner Glove: Thinner nitrile glove for dexterity. Outer Glove: Heavy-duty butyl rubber or neoprene gloves offer superior resistance to aromatic and phenolic compounds.[6][7] Nitrile alone is not recommended for prolonged contact.[6] Always inspect gloves for tears or punctures before use.[7] |
| Body | Flame-Resistant Laboratory Coat & Chemical Apron | A flame-resistant, long-sleeved lab coat must be worn and fully buttoned.[7] Over the lab coat, a neoprene or butyl rubber apron should be worn to provide an additional barrier against spills and splashes during dispensing or transfers.[6] |
| Respiratory | Air-Purifying Respirator (if needed) | All work should be conducted in a properly functioning chemical fume hood.[8] If engineering controls are insufficient or in the event of a spill or ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[9] |
| Foot | Closed-Toe Shoes | Sturdy, chemical-resistant, closed-toe shoes must be worn at all times in the laboratory to protect against spills.[7] |
Operational Protocol: From Preparation to Disposal
The following workflow ensures a systematic and safe approach to handling this compound.
Safe Handling Workflow
Caption: Workflow for handling this compound.
Step-by-Step Methodology:
-
Preparation:
-
Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Don all PPE as specified in the table above.
-
Ensure an emergency spill kit containing an inert absorbent material (e.g., sand or silica gel), and a container of Polyethylene Glycol 300 or 400 (PEG-300/400) for skin decontamination is readily accessible.[6][9]
-
-
Handling and Dispensing:
-
Decontamination:
-
After handling, decontaminate all surfaces, glassware, and equipment.
-
Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the apron, face shield, and inner gloves.
-
Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[8][9]
-
Emergency and Disposal Plans
Emergency Procedures
Immediate and correct response to an exposure is critical.
| Exposure Type | Action |
| Skin Contact | Immediately remove all contaminated clothing while under an emergency shower.[10] Wash the affected area thoroughly with soap and copious amounts of water for at least 15-30 minutes.[4][10][11] For phenol-type exposures, gently wiping the affected area with a gauze pad soaked in Polyethylene Glycol 300 or 400 is recommended before water flushing.[6][10] Seek immediate medical attention.[12] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[6][10][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[11] If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so. Call for immediate medical assistance.[2] |
| Ingestion | Do NOT induce vomiting.[12] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately.[8] |
| Spill | Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like sand, silica gel, or a commercial sorbent.[9] Collect the material using non-sparking tools into a suitable, labeled container for disposal.[9] Ventilate the area and wash the spill site after material pickup is complete. Do not allow the material to enter drains. |
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, aprons), absorbent materials, and empty chemical containers must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Storage and Disposal:
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[2]
-
Disposal must be conducted through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.
-
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. carlroth.com [carlroth.com]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. petrochemistry.eu [petrochemistry.eu]
- 11. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. media.laballey.com [media.laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
